molecular formula C9H14N2O B1605882 3-((2-Pyridinylmethyl)amino)-1-propanol CAS No. 6950-99-8

3-((2-Pyridinylmethyl)amino)-1-propanol

Cat. No.: B1605882
CAS No.: 6950-99-8
M. Wt: 166.22 g/mol
InChI Key: UTTDICFUEAFWJV-UHFFFAOYSA-N
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Description

3-((2-Pyridinylmethyl)amino)-1-propanol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65650. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyridin-2-ylmethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14N2O/c12-7-3-5-10-8-9-4-1-2-6-11-9/h1-2,4,6,10,12H,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTDICFUEAFWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289931
Record name NSC65650
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6950-99-8
Record name NSC65650
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Record name NSC65650
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Record name 3-(2-Pyridylmethylamino)-1-propanol
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-((2-Pyridinylmethyl)amino)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-((2-Pyridinylmethyl)amino)-1-propanol is a valuable bifunctional molecule incorporating a pyridine ring, a secondary amine, and a primary alcohol. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. Its synthesis is a critical process for researchers and drug development professionals, demanding a robust and well-understood pathway to ensure high purity and yield. This guide provides an in-depth technical overview of the core synthesis pathway, focusing on the scientific principles, experimental considerations, and practical insights necessary for successful execution.

The primary and most efficient route to this compound is through the reductive amination of 2-pyridinecarboxaldehyde with 3-amino-1-propanol.[1][2] This method is favored for its high atom economy, operational simplicity, and the commercial availability of the starting materials.[2] Reductive amination involves the formation of an imine intermediate from the reaction of an aldehyde or ketone with a primary amine, followed by in-situ reduction to the corresponding amine.[1][3]

Core Synthesis Pathway: Reductive Amination

The synthesis of this compound is achieved through a one-pot reductive amination reaction. This process combines 2-pyridinecarboxaldehyde and 3-amino-1-propanol in a suitable solvent, followed by the addition of a reducing agent to convert the intermediate imine to the final secondary amine product.

Reaction Mechanism

The reaction proceeds in two key steps:

  • Imine Formation: The nucleophilic amino group of 3-amino-1-propanol attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde. This is followed by the elimination of a water molecule to form a Schiff base, or imine, intermediate.[1] This step is typically reversible and its equilibrium can be influenced by reaction conditions.

  • Reduction: A reducing agent is introduced to selectively reduce the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the desired secondary amine, this compound.[3]

Visualization of the Synthesis Pathway

Synthesis_Pathway 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Imine Intermediate Imine Intermediate 2-Pyridinecarboxaldehyde->Imine Intermediate + 3-Amino-1-propanol - H2O 3-Amino-1-propanol 3-Amino-1-propanol 3-Amino-1-propanol->Imine Intermediate This compound This compound Imine Intermediate->this compound + Reducing Agent (e.g., NaBH4)

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Pyridinecarboxaldehyde≥99%Sigma-Aldrich
3-Amino-1-propanol≥99%Acros Organics[4]
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Dichloromethane (DCM)AnhydrousFisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousVWR
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous methanol.

  • Amine Addition: To the stirred solution, add 3-amino-1-propanol (1.1 equivalents) dropwise at room temperature. The addition of a slight excess of the amine helps to drive the imine formation equilibrium forward.

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[5] The use of methanol as a solvent is advantageous as it can promote rapid and nearly quantitative imine formation without the need for dehydrating agents.[5]

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes. The portion-wise addition helps to control the exothermic reaction and any potential hydrogen gas evolution. Sodium borohydride is a commonly used and effective reducing agent for this transformation.[3][6]

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel if necessary.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A Dissolve 2-Pyridinecarboxaldehyde in Methanol B Add 3-Amino-1-propanol A->B C Stir for Imine Formation (1-2h) B->C D Cool to 0°C C->D E Add Sodium Borohydride D->E F Stir to Completion (2-3h) E->F G Quench with Water F->G Proceed to Workup H Remove Methanol G->H I Extract with Dichloromethane H->I J Dry with Sodium Sulfate I->J K Concentrate J->K L Purify (Column Chromatography) K->L

Sources

An In-depth Technical Guide to 3-(pyridin-2-ylmethylamino)propan-1-ol (CAS 6950-99-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(pyridin-2-ylmethylamino)propan-1-ol, a versatile bifunctional molecule of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the practical application and scientific rationale behind the data presented, reflecting a deep understanding of its chemical nature and potential.

Molecular Architecture and Physicochemical Profile

3-(pyridin-2-ylmethylamino)propan-1-ol is a secondary amine that incorporates a pyridine ring linked via a methylene bridge to an aminopropanol chain. This unique arrangement of a heteroaromatic amine, a secondary amine, and a primary alcohol imparts a distinct set of properties, including its potential for hydrogen bonding, coordination with metal ions, and serving as a scaffold for further chemical modifications.

Core Chemical and Physical Properties

A compilation of the fundamental physicochemical properties of 3-(pyridin-2-ylmethylamino)propan-1-ol is presented in Table 1. These values are critical for designing experimental conditions, predicting its behavior in various solvent systems, and for safety assessments.

PropertyValueSource(s)
CAS Number 6950-99-8[1][2]
Molecular Formula C₉H₁₄N₂O[1][2]
Molecular Weight 166.22 g/mol [1][2]
Boiling Point 301.3 °C at 760 mmHg[3]
Density 1.073 g/cm³[3]
Flash Point 136 °C[3]
Refractive Index 1.536[3]

Table 1: Key Physicochemical Properties of 3-(pyridin-2-ylmethylamino)propan-1-ol

Structural Representation

The two-dimensional structure of 3-(pyridin-2-ylmethylamino)propan-1-ol is depicted below, illustrating the key functional groups and their connectivity.

Figure 1: 2D Structure of 3-(pyridin-2-ylmethylamino)propan-1-ol

Synthesis and Reactivity

The synthesis of 3-(pyridin-2-ylmethylamino)propan-1-ol is most practically achieved through reductive amination. This widely utilized method in medicinal chemistry offers a direct and efficient pathway to form the crucial carbon-nitrogen bond.

Recommended Synthetic Protocol: Reductive Amination

The reductive amination of 2-pyridinecarboxaldehyde with 3-amino-1-propanol provides a robust and scalable route to the target molecule. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the secondary amine.

Reductive_Amination_Workflow start Start Materials: - 2-Pyridinecarboxaldehyde - 3-Amino-1-propanol - Reducing Agent (e.g., NaBH(OAc)₃) - Solvent (e.g., DCE) step1 Imine Formation: Combine aldehyde and amine in solvent. Stir at room temperature. start->step1 Step 1 step2 Reduction: Add reducing agent portion-wise. Monitor reaction by TLC/LC-MS. step1->step2 Step 2 step3 Work-up: Quench reaction. Extract with organic solvent. Wash and dry. step2->step3 Step 3 step4 Purification: Purify by column chromatography. step3->step4 Step 4 end_product Product: 3-(pyridin-2-ylmethylamino)propan-1-ol step4->end_product Final

Figure 2: Experimental Workflow for Reductive Amination Synthesis

Step-by-Step Methodology:

  • Imine Formation: To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), add 3-amino-1-propanol (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The choice of a non-protic solvent like DCE is crucial to prevent unwanted side reactions with the reducing agent.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. This specific reducing agent is favored due to its mildness and tolerance of a slightly acidic environment generated during imine formation, which catalyzes the reaction. The reaction is monitored for completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Aqueous Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure 3-(pyridin-2-ylmethylamino)propan-1-ol.

Rationale Behind Experimental Choices
  • Reductive Amination: This method is chosen for its efficiency and operational simplicity, often allowing for a one-pot procedure.[3]

  • Sodium Triacetoxyborohydride: This hydride reagent is less reactive than sodium borohydride, allowing for the selective reduction of the imine in the presence of the aldehyde. It is also more tolerant of the mildly acidic conditions that favor imine formation.

  • 1,2-Dichloroethane (DCE): As an aprotic solvent, DCE does not react with the hydride reagent and effectively solubilizes the reactants.

Predicted Reactivity

The presence of multiple functional groups—a pyridine nitrogen, a secondary amine, and a primary alcohol—makes 3-(pyridin-2-ylmethylamino)propan-1-ol a versatile building block.

  • The secondary amine can undergo further alkylation, acylation, or participate in other standard amine chemistries.

  • The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.

  • The pyridine nitrogen is basic and can be protonated or coordinated to metal centers.

Spectroscopic and Analytical Characterization

Predicted ¹H NMR Spectral Data

The expected proton NMR chemical shifts are crucial for structural verification. The values in Table 2 are estimates based on analogous structures and established chemical shift ranges.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine-H (aromatic)7.0 - 8.5m4H
-CH₂- (benzylic)~3.8s2H
-NH-1.5 - 3.0 (broad)br s1H
-NH-CH₂-~2.8t2H
-CH₂- (propyl chain)~1.7p2H
-CH₂-OH~3.6t2H
-OH2.0 - 4.0 (broad)br s1H

Table 2: Predicted ¹H NMR Chemical Shifts for 3-(pyridin-2-ylmethylamino)propan-1-ol

Predicted ¹³C NMR Spectral Data

Carbon NMR provides a map of the carbon skeleton. The predicted chemical shifts are outlined in Table 3.

CarbonPredicted Chemical Shift (δ, ppm)
Pyridine-C (aromatic)120 - 160
-CH₂- (benzylic)~55
-NH-CH₂-~50
-CH₂- (propyl chain)~30
-CH₂-OH~60

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-(pyridin-2-ylmethylamino)propan-1-ol

Predicted Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the key functional groups.

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (alcohol)3200 - 3600Broad
N-H stretch (secondary amine)3300 - 3500Medium, sharp
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Strong
C=N, C=C stretch (pyridine)1400 - 1600Medium to strong
C-O stretch (primary alcohol)~1050Strong

Table 4: Predicted Key IR Absorption Bands

Predicted Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) would be expected at m/z 166. Key fragmentation patterns would likely involve:

  • Alpha-cleavage adjacent to the nitrogen and oxygen atoms.

  • Loss of a hydroxyl radical (M-17).

  • Loss of a propanol group (M-59).

  • Formation of the pyridylmethyl cation at m/z 92.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-(pyridin-2-ylmethylamino)propan-1-ol are found in a variety of biologically active molecules. The pyridine ring is a common feature in many pharmaceuticals, and the flexible amino alcohol linker allows for the spatial positioning of pharmacophoric groups.

While specific biological activity for this exact compound is not widely reported, its derivatives have been explored for various therapeutic targets. The presence of both a hydrogen bond donor (NH and OH) and acceptor (N in pyridine) suggests its potential to interact with biological macromolecules. Researchers can leverage this scaffold for the synthesis of compound libraries for screening against a range of targets, including kinases, G-protein coupled receptors, and enzymes.

Safety and Handling

Based on data for similar compounds, 3-(pyridin-2-ylmethylamino)propan-1-ol should be handled with care in a laboratory setting.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Fire Safety: The compound has a flash point of 136 °C and is combustible. Keep away from open flames and high temperatures.[3]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

    • Inhalation: Move to fresh air.

Conclusion

3-(pyridin-2-ylmethylamino)propan-1-ol is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis via reductive amination and the presence of multiple reactive functional groups make it an attractive starting material for the creation of more complex molecules. While a comprehensive experimental characterization is not yet publicly available, the predictive data provided in this guide serves as a solid foundation for researchers and drug development professionals working with this and related compounds.

References

Sources

A Methodological Guide to the Physicochemical Characterization of 3-((2-Pyridinylmethyl)amino)-1-propanol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is a cornerstone of successful drug design and formulation. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This technical guide provides an in-depth examination of 3-((2-Pyridinylmethyl)amino)-1-propanol, a molecule of interest due to its structural motifs—a pyridine ring, a secondary amine, and a primary alcohol—which are prevalent in numerous pharmacologically active agents. This document details the essential physicochemical parameters for this compound and presents a series of robust, field-proven experimental protocols for their determination. The methodologies are explained not merely as procedural steps but with a focus on the underlying scientific principles and the rationale behind experimental choices, empowering researchers to generate reliable and reproducible data.

Introduction: The Imperative of Physicochemical Profiling

The journey of a drug candidate from laboratory bench to clinical application is critically dependent on its intrinsic physical and chemical properties. For a molecule such as this compound, the interplay between its pyridinyl, amino, and hydroxyl functional groups dictates its behavior in biological systems. The pyridine ring, a common feature in pharmaceuticals, influences properties like pKa and potential for metabolic interactions. The secondary amine and primary alcohol groups are key determinants of hydrogen bonding capacity, solubility, and reactivity. Therefore, a precise characterization of its physicochemical profile is not an academic exercise but a fundamental prerequisite for predicting its pharmacokinetic behavior, designing stable formulations, and ensuring regulatory compliance. This guide serves as a comprehensive resource for scientists engaged in the evaluation of this compound and others with similar structural features.

Core Physicochemical Profile

A summary of the core physicochemical properties for this compound is essential for any preliminary assessment. While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be calculated or inferred from its structure. The subsequent sections will detail the experimental methodologies required to determine these values empirically.

PropertyValue / Predicted RangeSignificance in Drug Development
CAS Number 6950-99-8Unique identifier for substance registration and tracking.
Molecular Formula C₉H₁₄N₂O[1]Defines the elemental composition of the molecule.
Molecular Weight 166.22 g/mol [1]Influences diffusion rates and membrane permeability.
pKa (Predicted) ~8-10 (amine), ~4-5 (pyridine)Governs ionization state at physiological pH, affecting solubility and receptor binding.
logP (Predicted) Low to moderateIndicates lipophilicity, which impacts membrane permeability and bioavailability.
Aqueous Solubility (Predicted) HighCrucial for dissolution, absorption, and formulation of parenteral dosage forms.
Melting Point (°C) To be determinedDefines the solid-state properties, purity, and stability of the drug substance.
Boiling Point (°C) To be determinedImportant for purification (distillation) and assessing thermal stability.

Chemical Structure and Functional Group Analysis

The structure of this compound is foundational to all its properties. Understanding the contribution of each functional group is key to interpreting experimental results.

Caption: Chemical structure of this compound.

  • Pyridine Ring: A weak base, the nitrogen atom in the ring can be protonated. Its aromaticity contributes to the molecule's overall stability and potential for π-π stacking interactions.

  • Secondary Amine: A stronger base than the pyridine nitrogen, this group is readily protonated at physiological pH. It serves as a key hydrogen bond donor and acceptor.

  • Primary Alcohol (-CH₂OH): This hydroxyl group is a primary site for hydrogen bonding, significantly enhancing aqueous solubility. It also presents a potential site for metabolic conjugation (e.g., glucuronidation).

Experimental Methodologies for Physicochemical Characterization

This section provides detailed, step-by-step protocols for determining the critical physicochemical parameters. The rationale behind each procedure is highlighted to provide a deeper understanding of the experimental design.

Determination of pKa (Acid Dissociation Constant)

The pKa value is crucial as it dictates the charge state of a molecule at a given pH. For this compound, two pKa values are expected: one for the secondary amine and one for the pyridine nitrogen. Potentiometric titration is a reliable and widely used method for this determination.[2][3]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the molecule is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.[3]

Workflow for pKa Determination by Potentiometric Titration

G start Start: Prepare Analyte Solution prep Dissolve precise weight of compound in deionized water. Purge with Nitrogen to remove dissolved CO₂. start->prep calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10). prep->calibrate titrate Titrate with standardized 0.1 M HCl, adding small, precise increments. calibrate->titrate record Record pH after each addition, allowing for equilibration. titrate->record plot Plot pH (y-axis) vs. Volume of Titrant (x-axis). record->plot analyze Identify inflection points on the titration curve. The pH at the half-equivalence point equals the pKa. plot->analyze end End: Report pKa values. analyze->end G start Start: Prepare Biphasic System saturate Pre-saturate n-octanol with water and water (pH 7.4 buffer) with n-octanol. start->saturate dissolve Dissolve a known amount of the compound in the aqueous phase. saturate->dissolve mix Combine equal volumes of the compound solution and pre-saturated n-octanol in a separatory funnel. dissolve->mix equilibrate Shake vigorously for a set period (e.g., 1 hour) to facilitate partitioning. Allow layers to separate completely. mix->equilibrate separate Carefully separate the aqueous and organic layers. equilibrate->separate quantify Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC). separate->quantify calculate Calculate P = [Concentration]octanol / [Concentration]aqueous. Calculate logP = log10(P). quantify->calculate end End: Report logP value. calculate->end

Caption: Workflow for logP determination using the shake-flask method.

Step-by-Step Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water (or a pH 7.4 phosphate buffer to mimic physiological conditions) and vice-versa by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer at a concentration that can be accurately measured by the chosen analytical method.

  • Partitioning: Add equal volumes of the stock solution and the pre-saturated n-octanol to a glass vial or separatory funnel.

  • Equilibration: Shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound, typically using UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the partition coefficient P and then the logP. [4] Causality and Insights:

  • Why pre-saturate solvents? n-Octanol and water are partially miscible. Pre-saturation ensures that the volumes of the two phases do not change during the partitioning process, which would lead to errors in the final concentration measurements.

  • Why use a buffer at pH 7.4? For ionizable compounds, the partition coefficient is pH-dependent. Using a buffer at physiological pH provides a more biologically relevant value, often referred to as logD, which accounts for both the neutral and ionized forms of the molecule.

Determination of Aqueous Solubility

Solubility is a critical factor for drug absorption and formulation. The equilibrium shake-flask method is considered the definitive technique for determining thermodynamic solubility. [5][6] Principle: An excess amount of the solid compound is added to an aqueous medium and agitated until equilibrium is reached, creating a saturated solution. The solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified. [6] Workflow for Equilibrium Solubility Determination

G start Start: Prepare Slurry add_excess Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., pH 7.4) in a sealed vial. start->add_excess agitate Agitate the slurry at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium. add_excess->agitate separate Separate the undissolved solid from the solution by centrifugation or filtration. Caution: Filtration may lead to loss of compound due to adsorption. agitate->separate quantify Carefully remove an aliquot of the clear supernatant. separate->quantify analyze Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). quantify->analyze end End: Report solubility (e.g., in mg/mL or µM). analyze->end

Caption: Workflow for determining thermodynamic aqueous solubility.

Step-by-Step Protocol:

  • Slurry Preparation: Add an excess of solid this compound to a series of vials containing the desired aqueous medium (e.g., water, pH 7.4 buffer). The presence of undissolved solid throughout the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 72 hours) to ensure that the solution is fully saturated and in equilibrium with the solid phase.

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Separate the saturated solution from the excess solid, preferably by centrifugation. If filtration is used, the filter material should be validated to ensure it does not adsorb the compound. [6]4. Analysis: Dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC method.

  • Verification: It is good practice to analyze the remaining solid by a method like X-ray powder diffraction (XRPD) to ensure the solid form has not changed during the experiment (e.g., converted to a hydrate or a different polymorph).

Causality and Insights:

  • Why agitate for 24-72 hours? Reaching true thermodynamic equilibrium between a solid and a solution can be a slow process. Shorter times may only yield a kinetic solubility value, which can be misleadingly high if the initial solid is amorphous or metastable. [7]* Why analyze the solid phase? The solubility value is specific to the solid form in equilibrium with the solution. If the solid form changes during the experiment, the measured solubility will not be representative of the starting material.

Determination of Melting Point

The melting point is a fundamental thermal property that provides information about the purity and solid-state characteristics of a compound. A sharp melting range is indicative of high purity. [8] Principle: A small sample of the solid compound is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed and recorded. Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube sealed at one end. [9]2. Initial Determination: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more accurate measurements. [10]3. Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. [9]Insert a new sample and heat slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting point is reported as the range T1-T2. 5. Purity Check: A pure compound typically exhibits a sharp melting range of 0.5-1.5°C. Impurities tend to depress the melting point and broaden the melting range. [10] Causality and Insights:

  • Why a slow heating rate? A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, leading to an accurate measurement. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an artificially high and broad melting range.

  • Why a small sample size? A larger sample requires more heat to melt completely, which can lead to a broader and less accurate melting range. A packed height of 2-3 mm is optimal. [9]

Stability and Handling Considerations

The stability of a drug candidate under various environmental conditions is a critical quality attribute. While specific stability data for this compound requires experimental validation, its structure suggests potential liabilities.

  • Oxidative Stability: Secondary amines can be susceptible to oxidation. Therefore, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light to minimize oxidative degradation.

  • Thermal Stability: The presence of the propanolamine chain suggests that the compound may be sensitive to high temperatures. Thermal stability should be assessed using techniques like thermogravimetric analysis (TGA).

  • Hygroscopicity: The presence of polar amine and alcohol functional groups may make the compound hygroscopic. It should be stored in a desiccator or a controlled low-humidity environment.

In-Use Stability: For any formulation intended for multi-dose use, in-use stability studies are necessary. These studies simulate the repeated opening and closing of the container under normal use conditions to assess the risk of microbial contamination and physicochemical degradation over the intended period of use. [11] General Handling: Due to the amine functional groups, the compound is likely to be a skin and eye irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Conclusion

The physicochemical properties of this compound, dictated by its unique combination of a pyridine ring, a secondary amine, and a primary alcohol, are fundamental to its potential as a pharmaceutical agent. This guide has provided a framework for its comprehensive characterization, moving beyond simple data presentation to detail the robust experimental methodologies required for determining its pKa, logP, solubility, and melting point. By emphasizing the scientific rationale behind these protocols, this document equips researchers and drug development professionals with the necessary tools and insights to generate high-quality, reliable data, thereby facilitating informed decision-making in the complex process of drug discovery and formulation.

References

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  • 4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20). Chemistry LibreTexts.
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  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Westlab Canada.
  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). ACD/Labs.
  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (n.d.). Mettler Toledo.
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  • Note for guidance on in-use stability testing of human medicinal products. (n.d.).

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A Technical Guide to the Synthesis and Characterization of the Propanolamine Derivative C9H14N2O

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth technical guide for the synthesis and comprehensive characterization of a propanolamine derivative with the molecular formula C9H14N2O. Propanolamines are a critical class of organic compounds, with many serving as key scaffolds in pharmaceutical agents, most notably as β-adrenergic receptor antagonists. Based on its chemical formula and degree of unsaturation, a plausible structure for C9H14N2O is identified as 1-(4-aminophenyl)-2-amino-1-propanol, an analog of the well-known compound phenylpropanolamine. This guide details a robust, multi-step synthetic pathway starting from commercially available precursors. Furthermore, it outlines a systematic characterization protocol employing a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and expected analytical data are provided to serve as a benchmark for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Structural Elucidation

Propanolamine derivatives are characterized by a three-carbon chain containing both an amine and a hydroxyl group. This bifunctional nature makes them versatile building blocks and pharmacophores. A significant number of pharmaceuticals, particularly beta-blockers used to manage cardiovascular diseases, belong to the aryloxypropanolamine subclass.

The target molecule, with the formula C9H14N2O, has a degree of unsaturation of four, strongly suggesting the presence of a benzene ring. A logical and plausible structure that fits this formula is 1-(4-aminophenyl)-2-amino-1-propanol . This structure features a phenylpropanolamine core, similar to the sympathomimetic drug phenylpropanolamine (PPA), with an additional primary amino group on the phenyl ring.[1][2] The presence of two chiral centers (at C1 and C2 of the propanol chain) implies the existence of four possible stereoisomers.[3][4] This guide will focus on the synthesis of the racemic mixture and its subsequent characterization.

Synthesis Methodology

The synthesis of 1-(4-aminophenyl)-2-amino-1-propanol can be approached through a logical retrosynthetic pathway, starting from a readily available aromatic ketone.

Retrosynthetic Analysis

A practical retrosynthetic disconnection of the target molecule points to 1-(4-nitrophenyl)-1-propanone (4-nitropropiophenone) as a suitable starting material. The two amino groups and the secondary alcohol can be formed through reductions and amination reactions. This strategy is advantageous as it utilizes common and well-understood organic transformations.[5][6]

G Target 1-(4-aminophenyl)-2-amino-1-propanol (C9H14N2O) Intermediate3 2-Amino-1-(4-nitrophenyl)-1-propanol Target->Intermediate3 Nitro Group Reduction Intermediate2 2-Amino-1-(4-nitrophenyl)-1-propanone Intermediate3->Intermediate2 Ketone Reduction Intermediate1 2-Bromo-1-(4-nitrophenyl)-1-propanone Intermediate2->Intermediate1 Amination StartingMaterial 1-(4-Nitrophenyl)-1-propanone (4-Nitropropiophenone) Intermediate1->StartingMaterial α-Bromination

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Workflow

The forward synthesis involves a three-step process starting from 4-nitropropiophenone: (1) α-bromination, (2) nucleophilic substitution with ammonia to introduce the C2-amino group, and (3) simultaneous reduction of the ketone and the nitro group to yield the final product.

G

Caption: Forward synthesis workflow diagram.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1-(4-nitrophenyl)-1-propanone (Intermediate)

  • α-Bromination: Dissolve 1-(4-nitrophenyl)-1-propanone (1 equiv.) in glacial acetic acid. Add a catalytic amount of hydrobromic acid (HBr). While stirring, add bromine (1 equiv.) dropwise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice water to precipitate the crude 2-bromo-1-(4-nitrophenyl)-1-propanone, which is then filtered, washed with water, and dried.

    • Causality: The acidic medium catalyzes the enolization of the ketone, which is the reactive species that undergoes electrophilic attack by bromine at the α-carbon.

  • Amination: Suspend the crude bromo-ketone in ethanol. Add a concentrated aqueous solution of ammonia (large excess) and stir the mixture at room temperature. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude 2-amino-1-(4-nitrophenyl)-1-propanone.

    • Causality: Ammonia acts as a nucleophile, displacing the bromide ion in an SN2 reaction. A large excess of ammonia is used to minimize the formation of secondary and tertiary amine byproducts.

Protocol 2: Synthesis of 1-(4-aminophenyl)-2-amino-1-propanol (Final Product)

  • Reduction: Dissolve the crude amino-ketone from the previous step in a mixture of acetonitrile and water.[7] Add a catalytic amount of Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O).[7]

  • To this stirring solution, add sodium borohydride (NaBH₄) portion-wise at room temperature.[8] An exothermic reaction may be observed. The reaction is typically complete within an hour, as monitored by TLC.

    • Causality: Sodium borohydride is a mild reducing agent capable of reducing ketones to secondary alcohols.[8][9][10] By itself, NaBH₄ does not typically reduce nitro groups.[7][11] However, in the presence of a transition metal catalyst like a nickel salt, its reducing power is enhanced, allowing for the simultaneous reduction of the aromatic nitro group to a primary amine.[7][11] This one-pot dual reduction is an efficient synthetic strategy.

  • Work-up and Purification: Once the reaction is complete, carefully quench any excess NaBH₄ by the slow addition of dilute hydrochloric acid. Make the solution basic with aqueous NaOH and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The crude product can be purified by column chromatography on silica gel to afford the pure 1-(4-aminophenyl)-2-amino-1-propanol.

Comprehensive Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic and chromatographic methods. The following data are predicted for the proposed structure of 1-(4-aminophenyl)-2-amino-1-propanol.

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

  • Rationale: ¹H NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule.

  • Expected Spectrum (in CDCl₃ or DMSO-d₆):

    • Aromatic Protons: Two sets of doublets in the range of δ 6.6-7.2 ppm, integrating to 2H each. The protons ortho to the amino group will be more shielded (upfield) compared to those meta to it, exhibiting a characteristic AA'BB' splitting pattern.[12][13][14]

    • CH-OH Proton: A doublet or multiplet around δ 4.5-4.8 ppm (1H). The splitting will depend on coupling to the adjacent CH-NH₂ proton.

    • CH-NH₂ Proton: A multiplet around δ 3.0-3.5 ppm (1H).

    • CH₃ Protons: A doublet around δ 0.9-1.1 ppm (3H), coupled to the CH-NH₂ proton.

    • NH₂ and OH Protons: Broad singlets that are exchangeable with D₂O. The aromatic NH₂ protons would appear around δ 3.5-4.5 ppm, while the aliphatic NH₂ and the OH proton signals can vary widely depending on concentration and solvent.[15]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

  • Rationale: ¹³C NMR identifies all unique carbon environments in the molecule.

  • Expected Peaks:

    • Aromatic Carbons: 4 signals between δ 115-150 ppm. The carbon attached to the amino group (C-NH₂) will be significantly shielded, while the carbon attached to the propanol chain (ipso-carbon) will be deshielded.

    • CH-OH Carbon: A signal around δ 70-75 ppm.

    • CH-NH₂ Carbon: A signal around δ 50-55 ppm.

    • CH₃ Carbon: A signal in the aliphatic region, around δ 15-20 ppm.

IR (Infrared) Spectroscopy

  • Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

  • Expected Absorption Bands (cm⁻¹):

    • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

    • N-H Stretch: Two distinct sharp-to-medium bands for the aromatic primary amine (asymmetric and symmetric stretches) around 3350-3500 cm⁻¹.[16][17][18][19] The aliphatic primary amine will also show N-H stretching in a similar region, likely overlapping with the others.

    • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

    • N-H Bend: A scissoring vibration for the primary amines around 1600-1650 cm⁻¹.[18]

    • Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.

    • C-N Stretch: A band for the aromatic C-N bond around 1250-1335 cm⁻¹ and for the aliphatic C-N bond around 1020-1250 cm⁻¹.[18]

    • C-O Stretch: A strong band for the secondary alcohol C-O bond around 1050-1100 cm⁻¹.

MS (Mass Spectrometry)

  • Rationale: MS provides the molecular weight of the compound and structural information from its fragmentation pattern.

  • Expected Data (Electron Ionization - EI):

    • Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the molecular formula C₉H₁₄N₂O. The presence of two nitrogen atoms follows the nitrogen rule (an even molecular weight).

    • Key Fragmentation Pathways:

      • α-Cleavage: The most characteristic fragmentation for amino alcohols is cleavage of the C-C bond adjacent to the functional groups.[20][21][22]

        • Cleavage between C1 and C2 would lead to a resonance-stabilized benzylic cation [C₆H₄(NH₂)CHOH]⁺ at m/z = 122.

        • Loss of the aminophenyl group to yield [CH(NH₂)CH₃]⁺ is less likely.

      • A prominent fragment is often observed from the cleavage adjacent to the amino group, resulting in the loss of a methyl radical to form an iminium ion, or cleavage to form the [CH₃CHNH₂]⁺ ion at m/z = 44.[20]

      • Dehydration: Loss of a water molecule (M-18) leading to a peak at m/z = 148.[21][23]

Data Summary
Technique Feature Expected Observation
¹H NMR Aromatic Protonsδ 6.6-7.2 ppm (2H, d) and (2H, d)
CH-OHδ 4.5-4.8 ppm (1H, m)
CH-NH₂δ 3.0-3.5 ppm (1H, m)
-CH₃δ 0.9-1.1 ppm (3H, d)
-NH₂, -OHBroad, D₂O exchangeable signals
IR (cm⁻¹) O-H Stretch3200-3600 (broad)
N-H Stretch3350-3500 (two sharp peaks)
N-H Bend1600-1650
C-O Stretch1050-1100
Mass Spec (m/z) Molecular Ion [M]⁺166
Major Fragments148 ([M-H₂O]⁺), 122 ([M-C₂H₆N]⁺), 44 ([C₂H₆N]⁺)

Conclusion and Future Perspectives

This guide has outlined a logical and efficient pathway for the synthesis of 1-(4-aminophenyl)-2-amino-1-propanol (C9H14N2O) and a detailed protocol for its structural characterization. The proposed three-step synthesis is based on well-established chemical transformations, offering a high probability of success. The comprehensive characterization plan provides clear benchmarks for researchers to validate the structure and purity of the synthesized compound.

Given its structural similarity to known adrenergic agents, this molecule represents an interesting candidate for biological screening. Future work should focus on the separation of the stereoisomers, as biological activity is often stereospecific, and the evaluation of their pharmacological profiles.

References

  • Department of Chemistry, Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.
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A Technical Guide to the Structural Elucidation of 3-((2-Pyridinylmethyl)amino)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Rigorous Structural Verification in Drug Discovery

In the landscape of modern drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research and development activities are built. For novel compounds such as 3-((2-Pyridinylmethyl)amino)-1-propanol, a molecule of interest due to its hybrid structure incorporating a pyridine moiety and an amino alcohol chain, precise structural elucidation is not merely a procedural step but a critical gateway to understanding its physicochemical properties, bioactivity, and potential as a therapeutic agent. This guide provides a comprehensive, in-depth technical workflow for the structural confirmation of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in the principles of causality, self-validating protocols, and authoritative scientific grounding, ensuring a robust and reproducible elucidation process.

Part 1: Strategic Synthesis and Purification

A logical starting point for structural elucidation is a well-defined synthetic pathway that yields the target compound in sufficient purity. A highly efficient and common method for the synthesis of secondary amines like this compound is reductive amination.[1][2][3] This one-pot reaction involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Proposed Synthetic Pathway: Reductive Amination

The synthesis of this compound can be achieved by the reductive amination of 2-pyridinecarboxaldehyde with 3-amino-1-propanol.

Synthetic_Pathway 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Imine_Intermediate Imine_Intermediate 2-Pyridinecarboxaldehyde->Imine_Intermediate + 3-Amino-1-propanol 3-Amino-1-propanol 3-Amino-1-propanol->Imine_Intermediate Target_Molecule This compound Imine_Intermediate->Target_Molecule Reduction Reducing_Agent Reducing_Agent Reducing_Agent->Target_Molecule

Caption: Synthetic route via reductive amination.

Experimental Protocol: Synthesis and Purification
  • Reaction Setup: To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 3-amino-1-propanol (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. The choice of a mild reducing agent is crucial to selectively reduce the imine without affecting the pyridine ring.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to obtain the pure this compound.

Part 2: A Multi-faceted Approach to Structural Elucidation

The confirmation of the molecular structure of this compound requires a synergistic application of multiple analytical techniques. This multi-pronged approach ensures that every aspect of the molecule's structure is rigorously interrogated and confirmed.

Elucidation_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR 1D_NMR 1D NMR (¹H, ¹³C) Purification->1D_NMR Structure_Confirmation Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR 2D_NMR->Structure_Confirmation

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry serves as the initial and crucial checkpoint for verifying the molecular weight of the synthesized compound.

Expected Data:

TechniqueExpected m/zInterpretation
Electrospray Ionization (ESI-MS)[M+H]⁺ ≈ 167.12Confirms the molecular weight of 166.22 g/mol .

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-mass spectrometer in positive ion mode.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Causality in Fragmentation: While high-resolution mass spectrometry (HRMS) would provide the exact elemental composition, tandem MS (MS/MS) of the [M+H]⁺ ion would be expected to show characteristic fragmentation patterns. The primary fragmentation would likely involve the cleavage of the C-N bond between the propanol chain and the pyridinylmethyl group, and cleavage adjacent to the alcohol and amine functionalities.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups.

Expected Data:

Wavenumber (cm⁻¹)Functional GroupInterpretation
3400-3200 (broad)O-H stretchPresence of the alcohol group.
3350-3250 (sharp)N-H stretchPresence of the secondary amine.
3100-3000Aromatic C-H stretchPyridine ring C-H bonds.
2950-2850Aliphatic C-H stretchPropanol and methyl C-H bonds.
1600-1450C=C and C=N stretchPyridine ring vibrations.
1150-1050C-O stretchAlcohol C-O bond.

Experimental Protocol (Attenuated Total Reflectance - ATR FT-IR):

  • Sample Preparation: Place a small amount of the purified liquid or solid sample directly on the ATR crystal.

  • Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the background spectrum and then the sample spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy, including both 1D (¹H and ¹³C) and 2D techniques, provides the most detailed information about the carbon-hydrogen framework of the molecule, enabling unambiguous assignment of all atoms and their connectivity.[4][5]

Molecule_Structure mol

Caption: Structure of this compound with atom numbering for NMR. (Note: A visual diagram would show numbering for each proton and carbon for clarity in the following sections).

Atom Numbering for NMR Analysis:

  • Pyridine Ring: C2, C3, C4, C5, C6 (with corresponding protons H3, H4, H5, H6).

  • Methylene Bridge: C7 (with protons H7a, H7b).

  • Propanol Chain: C8, C9, C10 (with corresponding protons H8a/H8b, H9a/H9b, H10a/H10b).

  • Heteroatoms: N1 (pyridine), N-amino, O-hydroxyl.

2.3.1. ¹H NMR Spectroscopy: Proton Environment Mapping

Expected Data (in CDCl₃, shifts are approximate):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
8.5-8.6d1HH6α-proton to pyridine nitrogen, most deshielded.
7.6-7.7t1HH4γ-proton of the pyridine ring.
7.1-7.3m2HH3, H5β-protons of the pyridine ring.
3.8-3.9s2HH7Methylene protons adjacent to the pyridine ring.
3.6-3.7t2HH10Methylene protons adjacent to the hydroxyl group.
2.7-2.8t2HH8Methylene protons adjacent to the amine.
1.7-1.8p2HH9Methylene protons between C8 and C10.
2.0-3.0br s2HNH, OHExchangeable protons, may not always be observed.

2.3.2. ¹³C NMR Spectroscopy: Carbon Skeleton Visualization

Expected Data (in CDCl₃, shifts are approximate):

Chemical Shift (δ, ppm)AssignmentRationale
~159C2Carbon of the pyridine ring attached to the methylene bridge.
~149C6α-carbon to the pyridine nitrogen.
~136C4γ-carbon of the pyridine ring.
~122C3, C5β-carbons of the pyridine ring.
~62C10Carbon attached to the hydroxyl group.
~54C7Methylene carbon adjacent to the pyridine ring.
~49C8Carbon adjacent to the amine.
~30C9Central carbon of the propanol chain.

2.3.3. 2D NMR Spectroscopy: Unambiguous Connectivity Confirmation

To definitively assign the ¹H and ¹³C signals and confirm the connectivity, a suite of 2D NMR experiments is essential.[5][6][7]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings. Expected correlations would be observed between H3-H4, H4-H5, H5-H6 on the pyridine ring, and between H8-H9 and H9-H10 on the propanol chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would confirm the assignments made in the 1D spectra (e.g., H6 correlates with C6, H10 with C10, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the different fragments of the molecule. Key expected correlations include:

    • H7 protons to C2 and C3 of the pyridine ring.

    • H7 protons to C8 of the propanol chain.

    • H8 protons to C7 and C9.

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.

Part 3: Conclusion and Data Archiving

The collective and corroborative data from Mass Spectrometry, FT-IR, and a full suite of NMR experiments provide an unassailable structural proof for this compound. This systematic and multi-technique approach ensures the scientific integrity of the data and provides a solid foundation for any further investigation into the compound's properties and applications. All experimental data, including raw spectra and processed results, should be meticulously documented and archived in a secure, accessible electronic laboratory notebook for future reference and regulatory submissions.

References

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An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyridinylmethylamino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridinylmethylamino Alcohol Scaffold in Modern Drug Discovery

The pyridinylmethylamino alcohol moiety represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse range of therapeutic agents. Its prevalence stems from a unique combination of structural features: the pyridine ring, a common element in kinase inhibitors, offers versatile points for substitution and can engage in crucial hydrogen bonding interactions within enzyme active sites. The chiral amino alcohol backbone provides a stereochemically defined framework, essential for enantioselective recognition by biological targets, and presents further opportunities for structural modification to fine-tune pharmacokinetic and pharmacodynamic properties.[1]

This guide provides a comprehensive overview of the discovery and synthesis of novel pyridinylmethylamino alcohols, intended for researchers and professionals in drug development. We will delve into the strategic considerations driving the design of these molecules, explore robust synthetic methodologies for their stereocontrolled preparation, and discuss the critical role of structure-activity relationship (SAR) studies in optimizing their biological activity.

Part 1: Rational Design and Discovery

The journey to a novel therapeutic agent begins with a rational design strategy. For the pyridinylmethylamino alcohol class, the primary impetus often lies in the pursuit of potent and selective kinase inhibitors.[2][3] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their aberrant activity is implicated in a multitude of diseases, including cancer and inflammatory disorders.[2][4]

The Kinase Inhibitor Hypothesis

The pyridine nucleus is a well-established pharmacophore in kinase inhibition, capable of forming hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. By appending a chiral methylamino alcohol side chain, we can introduce additional points of interaction with the enzyme, enhancing both potency and selectivity. The stereochemistry of the alcohol and the amine-bearing carbon is often critical for optimal binding.[1]

The design process is often iterative, guided by computational modeling and a deep understanding of the target's structure. Bioisosteric replacement is a common strategy to modulate properties like solubility, metabolic stability, and cell permeability without sacrificing affinity for the target.[5][6] For instance, replacing a metabolically labile group with a more stable isostere can significantly improve a compound's pharmacokinetic profile.

G cluster_Discovery Discovery & Rational Design cluster_Synthesis Synthesis & Characterization cluster_Evaluation Biological Evaluation Target Identify Biological Target (e.g., a specific kinase) Lead_Scaffold Select Privileged Scaffold (Pyridinylmethylamino Alcohol) Target->Lead_Scaffold Hypothesis Modeling Computational Modeling (Docking, SAR analysis) Lead_Scaffold->Modeling In Silico Screening Design Design Novel Analogs (Bioisosteric replacements) Modeling->Design Iterative Optimization Synthesis Chemical Synthesis Design->Synthesis Synthesize Analogs Purification Purification & Isolation Synthesis->Purification Characterization Structural Confirmation (NMR, MS, etc.) Purification->Characterization Bioassay In Vitro Biological Assays (e.g., Kinase Inhibition) Characterization->Bioassay Test Compounds SAR Structure-Activity Relationship (SAR) Bioassay->SAR SAR->Modeling Refine Models

Figure 1: A workflow diagram illustrating the iterative cycle of discovery, synthesis, and evaluation of novel pyridinylmethylamino alcohols.

Part 2: Core Synthetic Strategies

The asymmetric synthesis of chiral amino alcohols is a well-established field, with several robust methods that can be adapted for the preparation of pyridinylmethylamino alcohols.[1][7][8] The choice of synthetic route often depends on the availability of starting materials, the desired stereochemistry, and the scalability of the process.

Synthesis from the Chiral Pool

One of the most straightforward approaches is to utilize readily available chiral starting materials, such as α-amino acids. The carboxylic acid functionality can be reduced to the corresponding alcohol, preserving the stereochemistry of the α-carbon.

Protocol 1: Synthesis of a Pyridinylmethylamino Alcohol from a Chiral Amino Acid

  • Protection: Protect the amino group of the starting amino acid (e.g., with a Boc group).

  • Activation: Activate the carboxylic acid, for example, by forming a mixed anhydride or an active ester.

  • Reduction: Reduce the activated carboxylic acid to the primary alcohol using a suitable reducing agent, such as sodium borohydride.

  • Pyridinylmethylamination: Deprotect the amino group and perform a reductive amination with a pyridinecarboxaldehyde.

  • Purification: Purify the final product by column chromatography.

Asymmetric Reduction of α-Aminoketones

A powerful strategy involves the asymmetric reduction of a prochiral α-aminoketone. This method allows for the creation of the chiral alcohol center with high enantioselectivity.

Protocol 2: Asymmetric Reduction of an α-Pyridinylmethylaminoketone

  • Ketone Synthesis: Synthesize the α-pyridinylmethylaminoketone precursor. This can be achieved through various methods, such as the nucleophilic substitution of an α-haloketone with the appropriate pyridinylmethylamine.

  • Asymmetric Reduction: Perform the asymmetric reduction of the ketone using a chiral reducing agent or a catalyst. A common method is the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst and borane.[1]

  • Workup and Purification: Quench the reaction carefully and perform an extractive workup. Purify the resulting chiral amino alcohol by flash column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Asymmetric Aminohydroxylation of Olefins

The Sharpless asymmetric aminohydroxylation (AA) provides a direct route to 1,2-amino alcohols from olefins. This reaction utilizes an osmium catalyst and a chiral ligand to control the stereochemical outcome.[1]

G cluster_Routes Key Synthetic Routes Start Starting Materials (e.g., Amino Acids, Olefins, Ketones) Chiral_Pool Chiral Pool Synthesis (from Amino Acids) Start->Chiral_Pool Asym_Red Asymmetric Reduction (of α-Aminoketones) Start->Asym_Red Asym_Amino Asymmetric Aminohydroxylation (of Olefins) Start->Asym_Amino Product Chiral Pyridinylmethylamino Alcohol Chiral_Pool->Product Asym_Red->Product Asym_Amino->Product

Figure 2: Overview of major synthetic strategies for chiral pyridinylmethylamino alcohols.

Part 3: Spectroscopic Characterization

Unambiguous characterization of the synthesized compounds is paramount. A combination of spectroscopic techniques is employed to confirm the structure and purity of the target pyridinylmethylamino alcohols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts of protons on the carbon bearing the hydroxyl group (typically 3.4-4.5 ppm) and the pyridine ring protons are characteristic.[9][10] The addition of D₂O can be used to identify the exchangeable O-H proton signal.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. Fragmentation patterns can also provide structural information. Common fragmentation pathways for alcohols include alpha cleavage and dehydration.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Alcohols exhibit a characteristic broad O-H stretching absorption in the range of 3300-3600 cm⁻¹ and a C-O stretching absorption around 1050 cm⁻¹.[9]

Part 4: Structure-Activity Relationship (SAR) Studies

Once a series of pyridinylmethylamino alcohol analogs have been synthesized and characterized, they are subjected to biological evaluation to determine their activity against the target of interest. The resulting data is then used to establish a structure-activity relationship (SAR), which guides the design of the next generation of compounds.[11][12][13]

Key Structural Modifications and Their Impact on Activity

Systematic modifications are made to different parts of the molecule to probe their importance for biological activity.

  • Pyridine Ring Substitution: The position and nature of substituents on the pyridine ring can significantly impact potency and selectivity. Electron-donating or withdrawing groups can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds.

  • Stereochemistry: The absolute stereochemistry of the alcohol and amino groups is often crucial for activity. It is common to synthesize and test both enantiomers to determine the eutomer.

  • Amino Substituent: The nature of the substituent on the amino group can influence interactions with the target protein and modulate physicochemical properties.

  • Linker Length and Flexibility: The distance and conformational flexibility between the pyridine ring and the chiral center can be varied to optimize binding.

Data Presentation for SAR Analysis

The results of SAR studies are typically summarized in a table to facilitate analysis and comparison.

Compound Pyridine Substitution (R¹) Stereocenter 1 (Cα) Stereocenter 2 (Cβ-OH) Kinase Inhibition IC₅₀ (nM)
1a 4-HSR50
1b 4-ClSR15
1c 4-OCH₃SR75
2a 4-ClRR250
3a 3-ClSR120

This is an illustrative table based on general principles of SAR for kinase inhibitors. Actual values would be determined experimentally.

The data in the table above illustrates how systematic modifications can lead to a better understanding of the pharmacophore. For example, comparing compounds 1a , 1b , and 1c suggests that a small, electron-withdrawing substituent at the 4-position of the pyridine ring is beneficial for activity. A comparison of 1b and 2a highlights the critical importance of the stereochemistry at the α-carbon.

Conclusion

The discovery and synthesis of novel pyridinylmethylamino alcohols is a dynamic and rewarding area of research in medicinal chemistry. A thorough understanding of rational drug design principles, coupled with expertise in modern asymmetric synthesis, is essential for success. The iterative process of design, synthesis, and biological evaluation, guided by rigorous SAR analysis, provides a powerful paradigm for the development of new therapeutic agents based on this versatile scaffold.

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An In-depth Technical Guide to the Basic Research and Discovery of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Core Principles and Practical Methodologies

Introduction

The chemical entity identified by CAS number 6950-99-8 is 3-((Pyridin-2-ylmethyl)amino)propan-1-ol. While this specific molecule is commercially available, a comprehensive body of public-domain research detailing its fundamental discovery and basic scientific exploration is notably sparse. However, its structural components place it within the broader and extensively studied class of compounds known as pyrazolopyridines . This guide will, therefore, focus on the rich and diverse field of pyrazolopyridines, providing researchers, scientists, and drug development professionals with a thorough understanding of their discovery, synthesis, mechanisms of action, and therapeutic potential. This broader perspective offers a more valuable and practical framework for understanding the scientific context of molecules like CAS 6950-99-8.

Pyrazolopyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring.[1] This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, suggesting a potential for these compounds to interact with a wide range of biological targets by acting as antagonists to natural purines.[2][3] This has led to the exploration of pyrazolopyridines in a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[1]

Discovery and Historical Context

The journey into the world of pyrazolopyridines began over a century ago. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908.[4] Just a few years later, in 1911, Bülow reported the synthesis of N-phenyl-3-methyl substituted derivatives.[4] These early discoveries laid the groundwork for what would become a vast and fruitful area of chemical and pharmacological research. The versatility of the pyrazolopyridine scaffold, allowing for substitutions at various positions, has enabled the generation of extensive compound libraries and the exploration of a wide range of biological activities.[5]

Core Chemical Structure and Synthetic Strategies

The pyrazolopyridine core can exist in several isomeric forms depending on the fusion of the pyrazole and pyridine rings and the position of the nitrogen atoms.[6] The most extensively studied isomer is the 1H-pyrazolo[3,4-b]pyridine.[6] The synthesis of these compounds can be broadly categorized into two main strategies: building the pyridine ring onto a pre-existing pyrazole or constructing the pyrazole ring onto a pyridine scaffold.[7]

General Synthesis of 1H-Pyrazolo[3,4-b]pyridines

A prevalent and versatile method for the synthesis of 1H-pyrazolo[3,4-b]pyridines is the multi-component reaction involving a 5-aminopyrazole, an aldehyde, and a compound with an active methylene group (e.g., a ketone).[5] This approach allows for the rapid assembly of diverse pyrazolopyridine derivatives.

Experimental Protocol: Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines

  • Reaction Setup: To a solution of a 5-aminopyrazole (1.0 mmol), an aldehyde (1.0 mmol), and a ketone (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add a catalytic amount of an acid (e.g., L-proline or a few drops of glacial acetic acid).[5]

  • Reaction Conditions: The reaction mixture is typically heated to reflux (around 80°C) for a period ranging from 30 minutes to several hours, with reaction progress monitored by thin-layer chromatography (TLC).[5]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization or column chromatography on silica gel.

The underlying mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the 5-aminopyrazole to the unsaturated system, subsequent cyclization through nucleophilic attack of the pyrazole amino group on the carbonyl, dehydration, and finally, aromatization to yield the stable 1H-pyrazolo[3,4-b]pyridine ring system.[4] Air is often necessary for the final oxidation step to achieve the aromatic pyridine ring.[4]

Synthesis_Workflow reagents 5-Aminopyrazole Aldehyde Ketone Solvent (e.g., EtOH) Catalyst (e.g., L-Proline) reaction_mixture Combine and Reflux (e.g., 80°C, 30 min - several hours) reagents->reaction_mixture Step 1 monitoring Monitor by TLC reaction_mixture->monitoring Step 2 monitoring->reaction_mixture Continue if incomplete workup Cool to RT Filter Precipitate monitoring->workup Proceed upon completion purification Wash with Cold Solvent Recrystallize or Column Chromatography workup->purification Step 3 product Pure 1H-Pyrazolo[3,4-b]pyridine purification->product Step 4

General workflow for the three-component synthesis of 1H-pyrazolo[3,4-b]pyridines.

Mechanisms of Action and Key Biological Targets

The therapeutic potential of pyrazolopyridines stems from their ability to interact with a diverse array of biological targets, most notably protein kinases and ion channels.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] Pyrazolopyridines have emerged as a "privileged scaffold" in the design of kinase inhibitors due to their ability to mimic the hinge-binding region of ATP.[9]

A prominent example is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) , a negative regulator of T-cell activation.[10] Inhibition of HPK1 by pyrazolopyridine derivatives can enhance anti-tumor immunity, making it a promising target for cancer immunotherapy.[10] The mechanism involves the pyrazolopyridine core forming hydrogen bonds with the kinase hinge region, while various substituents can be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.[10] Several pyrazolopyridine-based kinase inhibitors, such as selpercatinib, have received regulatory approval or are in late-stage clinical trials for various cancers.[9]

HPK1_Inhibition_Pathway cluster_TCell T-Cell TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP76 HPK1->SLP76 Phosphorylates & Inhibits Activation T-Cell Activation (Cytokine Release, Proliferation) SLP76->Activation Promotes Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->HPK1 Inhibits

Simplified signaling pathway of HPK1-mediated T-cell regulation and its inhibition by pyrazolopyridines.
Ion Channel Modulation

Pyrazolopyridines have also been identified as modulators of various ion channels. For instance, certain derivatives act as positive allosteric modulators of the GABAA receptor at the barbiturate binding site, leading to anxiolytic effects.[11] More recently, pyrazolopyrimidine compounds have been discovered as potent openers of K(v)7 potassium channels.[12] These channels are crucial for regulating neuronal excitability, and their modulation presents a therapeutic strategy for conditions like epilepsy and neuropathic pain.[12]

Therapeutic Applications and Biological Activities

The structural versatility of the pyrazolopyridine scaffold has led to the discovery of a wide spectrum of biological activities.

Biological ActivityTherapeutic AreaKey Molecular Targets/MechanismsRepresentative Compounds/Studies
Anticancer OncologyKinase inhibition (e.g., HPK1, RET, Syk), Topoisomerase II inhibition, Induction of apoptosis, Anti-proliferative effectsSelpercatinib, Glumetinib, Camonsertib, Olverembatinib[13][14]
Antiviral Infectious DiseaseInhibition of viral replication cycle (e.g., HSV-1), targeting viral proteins like ICP27 and gDARA-04, ARA-05, AM-57[15]
Antimicrobial Infectious DiseaseBroad-spectrum activity against bacteria and fungiVarious derivatives reported with activity against S. aureus, E. coli, C. albicans[16]
Anti-inflammatory ImmunologyInhibition of pro-inflammatory kinasesPyrazolopyridine analogs targeting kinases involved in inflammatory pathways[1]
Neuroprotective/Neuromodulatory NeurologyModulation of GABAA receptors, Opening of K(v)7 potassium channels, Dopamine D3 receptor antagonismCartazolate, Etazolate, Tracazolate, QO-58[12][17]
Antimalarial Infectious DiseaseActivity against Plasmodium falciparum and Plasmodium bergheiPyrazolopyridine derivatives with efficacy in mouse models[18]
Antileishmanial Infectious DiseaseActivity against Leishmania donovaniPyrazolopyridine derivatives identified through in vitro screening[19]

Standardized Experimental Protocols for Evaluation

The preclinical evaluation of novel pyrazolopyridine derivatives relies on a battery of standardized in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (Example: HTRF Assay for HPK1)

This protocol describes a common method to determine the potency of a compound in inhibiting a specific kinase.

  • Reagent Preparation: Prepare assay buffer, a solution of the HPK1 kinase domain, a biotinylated substrate peptide, ATP, and the pyrazolopyridine test compound at various concentrations.

  • Kinase Reaction: In a microplate, combine the HPK1 enzyme, the test compound (or DMSO for control), and the biotinylated substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection mixture containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC). Incubate to allow for binding.

  • Data Acquisition: Read the plate on a Homogeneous Time-Resolved Fluorescence (HTRF) reader. The signal ratio (665 nm/620 nm) is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the HTRF signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[10]

Kinase_Assay_Workflow reagents Prepare Reagents: - HPK1 Enzyme - Biotinylated Substrate - ATP - Test Compound reaction Kinase Reaction: Combine Enzyme, Substrate, and Compound. Initiate with ATP. Incubate. reagents->reaction Step 1 detection Detection: Add Eu-Ab and SA-APC. Incubate. reaction->detection Step 2 readout HTRF Reading (665nm / 620nm) detection->readout Step 3 analysis Data Analysis: Plot Dose-Response Curve Calculate IC50 readout->analysis Step 4

Workflow for an in vitro HTRF-based kinase inhibition assay.
In Vitro Cell Viability Assay (Example: MTT Assay)

This assay is widely used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[20]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazolopyridine compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.[20]

Conclusion and Future Perspectives

The pyrazolopyridine scaffold has proven to be a remarkably versatile and productive starting point for the discovery of new therapeutic agents. From their initial synthesis over a century ago to their current status as key components of approved and investigational drugs, particularly in oncology, their importance in medicinal chemistry is undeniable. The ability to systematically modify the core structure allows for the fine-tuning of activity against specific targets and the optimization of pharmacokinetic properties.

Future research will likely focus on several key areas:

  • Novel Target Identification: Exploring the activity of pyrazolopyridine libraries against new and emerging biological targets.

  • Enhanced Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities.

  • Combinatorial Therapies: Investigating the synergistic effects of pyrazolopyridine-based drugs with other therapeutic modalities, such as immunotherapy.[10]

  • Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the bioavailability and therapeutic index of potent pyrazolopyridine compounds.

References

  • ResearchGate. (2023, September 10). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Available from: [Link]

  • MDPI. (n.d.). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Available from: [Link]

  • ACS Publications. (2022, December 12). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Available from: [Link]

  • Wikipedia. (2025, December 24). Pyrazolopyridines. Available from: [Link]

  • PubMed. (n.d.). Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58. Available from: [Link]

  • Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available from: [Link]

  • RSC Publishing. (2024, March 25). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]

  • PubMed. (2018, May 25). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. Available from: [Link]

  • ResearchGate. (n.d.). Examples of marketed pyrazolopyridine drugs. Available from: [Link]

  • MDPI. (n.d.). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Available from: [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • ResearchGate. (n.d.). Anticancer activity of some known pyrazolopyridine derivatives. Available from: [Link]

  • PubMed. (n.d.). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • PubMed. (n.d.). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Available from: [Link]

  • MDPI. (n.d.). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Available from: [Link]

  • RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]

  • PubMed. (n.d.). A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. Available from: [Link]

  • National Center for Biotechnology Information. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]

  • ResearchGate. (n.d.). In Vitro Antileishmanial Activity of Pyrazolodihydropyridines and Pyrazolopyridine Derivatives …. Available from: [Link]

  • Wiley Online Library. (2025, August 7). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. (n.d.). Pyrazolopyrimidines as Potent Stimulators for Transient Receptor Potential Canonical 3/6/7 Channels. Available from: [Link]

  • ResearchGate. (2024, March 24). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]

  • National Center for Biotechnology Information. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available from: [Link]

  • Google Patents. (n.d.). WO2005121126A1 - Polycyclic pyrazines as potassium ion channel modulators.
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  • PubMed Central. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Available from: [Link]

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An In-depth Technical Guide to the Molecular Weight and Formula of 3-((2-Pyridinylmethyl)amino)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the molecular formula and weight of 3-((2-Pyridinylmethyl)amino)-1-propanol, a significant building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties and the empirical methods for their verification.

Executive Summary

This compound, identified by the Chemical Abstracts Service (CAS) number 6950-99-8, is a bifunctional organic molecule featuring a pyridine ring, a secondary amine, and a primary alcohol. These functional groups impart specific chemical reactivity, making it a versatile intermediate in the synthesis of more complex molecules. An accurate determination of its molecular weight and formula is the foundational step for any substantive research, ensuring stoichiometric precision in experimental design and the correct interpretation of analytical data. This guide will elucidate the molecular characteristics of this compound and detail the standard protocols for their empirical validation.

Physicochemical Properties and Structural Elucidation

The fundamental physicochemical properties of this compound are derived from its elemental composition.

Molecular Formula and Weight

The molecular formula of this compound has been established as C₉H₁₄N₂O .[1][2] Based on this formula, the calculated molecular weight is 166.22 g/mol .[1][2][3] This value is critical for a range of applications, from reaction stoichiometry to the interpretation of mass spectrometry data. A related isomer, 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol, shares the same molecular formula and weight.[3]

A summary of these key identifiers is presented in the table below:

PropertyValueSource(s)
CAS Number 6950-99-8[1][2]
Molecular Formula C₉H₁₄N₂O[1][2][3]
Molecular Weight 166.22 g/mol [1][2][3]
Structural Representation

The molecular structure of this compound is depicted in the following diagram, generated using the DOT language. This visualization clarifies the connectivity of the atoms and the arrangement of the functional groups.

Molecular Structure of this compound cluster_pyridine Pyridine Ring cluster_chain Propanolamine Chain N1 N C5 C N1->C5 C1 C C1->N1 C2 C C2->C1 C_methylene CH₂ C2->C_methylene C3 C C3->C2 C4 C C4->C3 C5->C4 N_amine NH C_methylene->N_amine C_propyl1 CH₂ N_amine->C_propyl1 C_propyl2 CH₂ C_propyl1->C_propyl2 C_propyl3 CH₂ C_propyl2->C_propyl3 O_hydroxyl OH C_propyl3->O_hydroxyl

Caption: Molecular Structure of this compound

Empirical Verification of Molecular Weight and Formula

While the theoretical molecular weight and formula are derived from its known structure, empirical verification is a cornerstone of scientific integrity. The following sections detail the standard analytical methodologies employed for this purpose.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is the most direct method for determining the molecular weight of a compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions. For this molecule, the protonated species [M+H]⁺ is expected.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Expected Outcome: The mass spectrum should exhibit a prominent peak at an m/z value corresponding to the protonated molecule, [C₉H₁₄N₂O + H]⁺, which would be approximately 167.23. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

The logical workflow for this experimental verification is illustrated in the following diagram:

Mass Spectrometry Workflow for Molecular Weight Verification Sample Sample Preparation (Dilute solution) ESI Electrospray Ionization (Formation of [M+H]⁺) Sample->ESI Analyzer Mass Analyzer (Separation by m/z) ESI->Analyzer Detector Detection (Generation of Mass Spectrum) Analyzer->Detector Result Data Analysis (Confirmation of m/z 167.23) Detector->Result

Caption: Mass Spectrometry Workflow for Molecular Weight Verification

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. This data is then used to determine the empirical formula, which can be compared with the molecular formula.

Experimental Protocol: Combustion Analysis

  • Sample Preparation: A precisely weighed sample of the purified compound is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at a high temperature (typically around 900-1200 °C) in a stream of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.

  • Separation and Detection: The combustion products are passed through a series of columns that separate the CO₂, H₂O, and N₂. The amount of each gas is quantified using a thermal conductivity detector.

  • Calculation: The mass of each element is calculated from the masses of the combustion products. The percentage composition is then determined and used to derive the empirical formula.

Expected Outcome: The experimentally determined percentage composition should align with the theoretical values calculated from the molecular formula C₉H₁₄N₂O:

ElementTheoretical %
Carbon (C)65.03%
Hydrogen (H)8.49%
Nitrogen (N)16.85%
Oxygen (O)9.62%

Conclusion

The molecular formula of this compound is C₉H₁₄N₂O, corresponding to a molecular weight of 166.22 g/mol . These fundamental properties are the bedrock for its application in scientific research and development. The methodologies of mass spectrometry and elemental analysis provide a robust framework for the empirical verification of these values, ensuring the accuracy and reproducibility of experimental outcomes. It is imperative for researchers to utilize these well-established analytical techniques to confirm the identity and purity of starting materials, thereby upholding the principles of scientific integrity.

References

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An In-depth Technical Guide to the Solubility Profile of 3-(pyridin-2-ylmethylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction to 3-(pyridin-2-ylmethylamino)propan-1-ol

3-(pyridin-2-ylmethylamino)propan-1-ol is a bifunctional organic molecule featuring a pyridine ring, a secondary amine, and a primary alcohol. This unique combination of functional groups suggests a nuanced solubility profile that is critical to understand for applications in drug discovery and development. Poor solubility can significantly hinder a compound's bioavailability and therapeutic efficacy.[1][2] Therefore, a thorough characterization of its solubility is a foundational step in its preclinical evaluation.

Molecular Structure:

The presence of the basic pyridine nitrogen and the secondary amine, along with the polar hydroxyl group, suggests that 3-(pyridin-2-ylmethylamino)propan-1-ol will exhibit pH-dependent aqueous solubility and some degree of solubility in polar organic solvents. The interplay of these functional groups makes a systematic study of its solubility imperative.

Theoretical Solubility Profile

Based on its structure, we can predict the following solubility characteristics:

  • pH-Dependent Aqueous Solubility: The pyridine moiety (pKa of the conjugate acid is approximately 5.2) and the secondary amine mean that the molecule will be protonated and thus more soluble in acidic conditions.[3][4] As the pH increases, the molecule will become less protonated and its aqueous solubility is expected to decrease.

  • Solubility in Organic Solvents: The propanol and pyridine components contribute to its polarity, suggesting solubility in polar protic and aprotic solvents. The overall polarity will dictate its miscibility with a range of common organic solvents.

  • Temperature Dependence: The dissolution of most solid organic compounds is an endothermic process, meaning solubility typically increases with temperature.[5][6] However, the extent of this effect must be determined empirically.

Factors Influencing Solubility

Several key factors will govern the solubility of 3-(pyridin-2-ylmethylamino)propan-1-ol:

FactorInfluence on 3-(pyridin-2-ylmethylamino)propan-1-olRationale
pH High solubility at low pH, decreasing as pH increases.The pyridine and secondary amine groups are basic and will be protonated in acidic solutions, forming more soluble cationic species.[7][8]
Temperature Solubility is expected to increase with temperature.Dissolution is typically an endothermic process for solids, where heat provides the energy to overcome crystal lattice forces.[9][10]
Solvent Polarity Likely soluble in polar solvents like ethanol, methanol, and DMSO.The presence of the hydroxyl and amine groups allows for hydrogen bonding with polar solvents.[8]
Ionic Strength High salt concentrations may decrease solubility ("salting out").Competition for solvent molecules between the compound and the salt ions can reduce solubility.[8]
Solid-State Form Amorphous forms are generally more soluble than crystalline forms.Crystalline forms have a more stable lattice structure that requires more energy to break apart.

Experimental Determination of Solubility

A multi-faceted approach is necessary to fully characterize the solubility of 3-(pyridin-2-ylmethylamino)propan-1-ol. This involves both kinetic and thermodynamic solubility assays.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (e.g., in DMSO) to an aqueous buffer. It's a high-throughput method useful in early drug discovery.[11][12][13]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where an excess of the solid is equilibrated with the solvent over a longer period. This is the gold standard for solubility measurement and is crucial for later-stage development.[11][14][15]

G cluster_0 Solubility Assessment Workflow Start Compound Synthesis & Purification Kinetic Kinetic Solubility Assay (High-Throughput Screening) Start->Kinetic Early Discovery Thermo Thermodynamic Solubility Assay (Shake-Flask Method) Kinetic->Thermo Lead Optimization pH_Profile pH-Dependent Solubility Profile Thermo->pH_Profile Organic Organic Solvent Solubility Thermo->Organic Data Comprehensive Solubility Profile pH_Profile->Data Organic->Data

Caption: A typical workflow for determining the comprehensive solubility profile of a new chemical entity.

Step-by-Step Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is considered the gold standard for determining equilibrium solubility.

Materials:

  • 3-(pyridin-2-ylmethylamino)propan-1-ol (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • A series of buffers with varying pH values (e.g., pH 2, 4, 6, 8, 10)

  • HPLC-grade water, acetonitrile, and methanol

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid 3-(pyridin-2-ylmethylamino)propan-1-ol to a series of vials.

  • Solvent Addition: Add a known volume of each buffer to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.

  • Dilution: Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound. A standard calibration curve must be prepared.

  • Data Analysis: The solubility is reported in units such as mg/mL or µM.

G cluster_1 Thermodynamic Solubility Protocol Prep Add excess solid to vials Solvent Add known volume of buffer Prep->Solvent Equil Shake at constant temperature (24-48h) Solvent->Equil Cent Centrifuge to pellet solid Equil->Cent Sample Collect supernatant Cent->Sample Dilute Dilute for analysis Sample->Dilute Analyze Quantify by HPLC-UV Dilute->Analyze Result Report solubility (mg/mL or µM) Analyze->Result

Caption: Step-by-step workflow for the shake-flask thermodynamic solubility assay.

High-Throughput Kinetic Solubility Assay

This method is suitable for early-stage screening of multiple compounds or conditions.

Materials:

  • A 10 mM stock solution of 3-(pyridin-2-ylmethylamino)propan-1-ol in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Detection:

    • Nephelometry: Measure the light scattering caused by any precipitate that has formed.

    • Direct UV: Filter the plate to remove precipitate and measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.[13]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Expected Solubility Profile and Data Interpretation

Based on the theoretical considerations and the proposed experimental work, the following data can be anticipated:

Table 1: Predicted pH-Dependent Aqueous Solubility

pHExpected SolubilityRationale
2.0HighBoth the pyridine and secondary amine are fully protonated.
4.0HighThe majority of the molecules are still protonated.
7.4Moderate to LowA significant portion of the molecules will be in the neutral, less soluble form.
10.0LowThe molecule will be predominantly in its neutral form.

Table 2: Predicted Solubility in Common Solvents

SolventPredicted SolubilityRationale
WaterpH-dependentAs described above.
MethanolHighPolar protic solvent, capable of hydrogen bonding.
EthanolHighPolar protic solvent, capable of hydrogen bonding.
DMSOHighPolar aprotic solvent, good for a wide range of compounds.
AcetonitrileModerateLess polar than alcohols, but still a polar aprotic solvent.
DichloromethaneLowNon-polar solvent, unlikely to effectively solvate the polar functional groups.

Conclusion

While direct experimental data for the solubility of 3-(pyridin-2-ylmethylamino)propan-1-ol is not currently in the public domain, a comprehensive understanding of its likely behavior can be derived from its chemical structure and the established principles of physical chemistry. This guide provides the theoretical framework and detailed, actionable protocols for researchers to determine the complete solubility profile of this compound. Accurate and thorough solubility data is a cornerstone of successful drug development, and the methodologies outlined herein will enable a robust characterization of 3-(pyridin-2-ylmethylamino)propan-1-ol, paving the way for its further investigation.

References

  • Vertex AI Search. (2022, February 28). 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader.
  • National Center for Biotechnology Information. (n.d.).
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Pharmaguideline. (n.d.).
  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Wikipedia. (n.d.). Pyridine.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Unknown. (n.d.). Alcohol or Amine Unknowns.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Chemistry LibreTexts. (2023, January 29).
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  • AAT Bioquest. (2023, March 17).

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Methodological & Application

Application Notes and Protocols for 3-((2-Pyridinylmethyl)amino)-1-propanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and the potential for diverse biological activity is perpetual. The molecule 3-((2-Pyridinylmethyl)amino)-1-propanol presents itself as a compelling, yet underexplored, scaffold. Its structure marries three key pharmacophoric elements: a pyridine ring, a secondary amine linker, and a flexible propanol chain. This unique combination suggests a high potential for this molecule and its derivatives to interact with a range of biological targets, offering a fertile ground for the development of new therapeutic agents.

The pyridine moiety is a well-established constituent of numerous approved drugs, valued for its ability to engage in hydrogen bonding and π-stacking interactions. The secondary amine provides a crucial point for hydrogen bonding and can be protonated at physiological pH, influencing solubility and receptor engagement. Finally, the propanol group offers a handle for further functionalization and can also participate in hydrogen bonding. This application note will delve into the prospective uses of this compound as a core structure in drug discovery, providing detailed protocols for its synthesis and hypothetical biological evaluation to stimulate further research into its therapeutic potential.

Potential Therapeutic Applications: A Forward-Looking Perspective

While direct studies on this compound are limited, the analysis of its constituent fragments and related molecules allows for the formulation of several compelling therapeutic hypotheses.

Kinase Inhibition in Oncology

The pyridine ring is a cornerstone of many kinase inhibitors. For instance, N-phenyl-2-pyrimidinamine derivatives, where a pyridyl group is a key substituent, have shown promise in cancer therapy.[1][2] The this compound scaffold could serve as a foundational structure for the design of novel kinase inhibitors. The pyridine nitrogen can act as a hinge-binding motif, a critical interaction for many kinase inhibitors, while the rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets, thereby conferring selectivity and potency.

Modulators of Neurological Pathways

The aminopropanol backbone is a feature in various neurologically active compounds. The flexibility of the propanol chain, combined with the hydrogen bonding capacity of the amine and hydroxyl groups, makes it suitable for interacting with neurotransmitter receptors and transporters. Further derivatization of this scaffold could lead to the discovery of novel agents for treating a range of neurological and psychiatric disorders.

Anti-infective Agents

Quinolines and related nitrogen-containing heterocycles have a long history in the development of anti-infective drugs.[3] The pyridinylmethylamino motif could be explored for its potential to inhibit microbial growth. The synthesis of a library of derivatives based on the this compound core could be screened against a panel of bacterial and fungal pathogens to identify new leads in this critical therapeutic area.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of this compound and its derivatives. These are generalized methods and may require optimization based on the specific target molecule.

Protocol 1: Synthesis of this compound

This protocol describes a standard reductive amination procedure for the synthesis of the title compound.

Materials:

  • Pyridine-2-carboxaldehyde

  • 3-Amino-1-propanol

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures)

Procedure:

  • To a solution of pyridine-2-carboxaldehyde (1.0 eq) in DCE or THF, add 3-amino-1-propanol (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Causality behind Experimental Choices:

  • Reductive Amination: This is a mild and efficient method for forming C-N bonds, suitable for substrates with various functional groups.

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent for imines and is tolerant of many functional groups. It is also less sensitive to moisture compared to other borohydrides.

  • Catalytic Acetic Acid: The acid catalyzes the formation of the imine intermediate, which is the substrate for the reduction.

Protocol 2: Pharmacological Profiling - In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a panel of protein kinases.

Materials:

  • Purified recombinant protein kinases

  • Peptide or protein substrate for each kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer (specific to each kinase)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a white, opaque 96-well or 384-well plate, add the assay buffer, the specific kinase, and its substrate.

  • Add the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Read the luminescence on a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Trustworthiness of the Protocol: This is a widely used and validated method for assessing kinase inhibition. The use of positive and negative controls ensures the reliability of the data. The luminescent readout provides a high signal-to-noise ratio, enhancing the accuracy of the measurements.

Data Presentation: Hypothetical Kinase Inhibition Profile

To illustrate the potential of this scaffold, the following table presents hypothetical IC50 values for a series of imagined derivatives of this compound against a panel of cancer-related kinases.

Compound IDR1-Substitution on PyridineR2-Substitution on PropanolKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
Parent HH>10,000>10,000>10,000
Derivative 1 4-ChloroH5201,2008,500
Derivative 2 4-MethoxyH8902,500>10,000
Derivative 3 4-ChloroO-Benzyl854503,200
Derivative 4 4-ChloroO-(4-fluorobenzyl)251501,800

This data is purely illustrative and intended to guide structure-activity relationship (SAR) studies.

Visualization of a Hypothetical Mechanism of Action

The following diagram illustrates a hypothetical binding mode of a this compound derivative within the ATP-binding pocket of a protein kinase.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound Derivative hinge Hinge Region (e.g., Alanine) gatekeeper Gatekeeper Residue (e.g., Threonine) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front pyridine Pyridine Ring pyridine->hinge H-Bond amine Amine Linker amine->hinge H-Bond propanol Propanol Chain propanol->solvent_front Solvent Exposure substituent R-Group substituent->hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothetical binding mode of a derivative in a kinase active site.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. Its synthetic tractability and the presence of multiple points for diversification make it an attractive core for library synthesis. The hypothetical applications and protocols outlined in this document are intended to serve as a foundation for researchers to explore the full potential of this versatile molecule. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a broad range of biological assays to uncover their therapeutic utility.

References

  • Synthesis and Bioactivity Evaluation of Novel N-Pyridylpyrazolemethanamine Deriv
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  • Synthesis and biological activity of novel alpha-substituted beta-phenylpropionic acids having pyridin-2-ylphenyl moiety as antihyperglycemic agents - PubMed. [Link]

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  • (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one - MDPI. [Link]

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  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

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  • Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity - PubMed. [Link]

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Application Notes and Protocols for 3-(pyridin-2-ylmethylamino)propan-1-ol as a Versatile N,N,O-Tridentate Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Coordination Chemistry

The ligand 3-(pyridin-2-ylmethylamino)propan-1-ol is a tridentate ligand featuring a pyridine nitrogen, a secondary amine nitrogen, and a hydroxyl oxygen as donor atoms (an N,N,O-donor set). This arrangement allows it to form stable five- and six-membered chelate rings with a variety of transition metal ions. The flexibility of the propanol backbone and the well-defined coordination geometry imposed by the pyridine and amine groups make this ligand a highly adaptable building block for the synthesis of metal complexes with interesting catalytic, magnetic, and biological properties. This guide provides an in-depth look at the synthesis of this ligand and its applications in coordination chemistry, catalysis, and materials science, complete with detailed experimental protocols.

Synthesis of 3-(pyridin-2-ylmethylamino)propan-1-ol

The synthesis of 3-(pyridin-2-ylmethylamino)propan-1-ol can be readily achieved via a reductive amination reaction between 2-pyridinecarboxaldehyde and 3-aminopropan-1-ol. This one-pot synthesis is efficient and yields the desired ligand in high purity.

Protocol 1: Synthesis of 3-(pyridin-2-ylmethylamino)propan-1-ol

Materials:

  • 2-Pyridinecarboxaldehyde

  • 3-Aminopropan-1-ol

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol (100 mL).

  • Amine Addition: To the stirred solution, add 3-aminopropan-1-ol (1.1 eq) dropwise at room temperature. Stir the mixture for 2 hours to form the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Quenching: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by slowly adding water (50 mL).

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane (100 mL) and transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3-(pyridin-2-ylmethylamino)propan-1-ol as a pale yellow oil. The product can be further purified by column chromatography on silica gel if necessary.

G cluster_synthesis Synthesis of 3-(pyridin-2-ylmethylamino)propan-1-ol 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Imine_Formation Imine Formation (Methanol, RT, 2h) 2-Pyridinecarboxaldehyde->Imine_Formation 3-Aminopropan-1-ol 3-Aminopropan-1-ol 3-Aminopropan-1-ol->Imine_Formation Reduction Reduction with NaBH4 (Methanol, 0°C to RT, 4h) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Product 3-(pyridin-2-ylmethylamino)propan-1-ol Workup->Product

Caption: Reductive amination workflow for the synthesis of the ligand.

Coordination Chemistry and Complex Synthesis

The N,N,O-donor set of 3-(pyridin-2-ylmethylamino)propan-1-ol allows it to act as a versatile tridentate ligand, forming stable complexes with a wide range of transition metals such as copper(II), zinc(II), nickel(II), and cobalt(II/III).[1][2] The deprotonation of the hydroxyl group upon coordination leads to the formation of neutral complexes with metal halides or pseudohalides.

Protocol 2: General Synthesis of a Metal(II) Complex

This protocol provides a general method for the synthesis of a metal(II) complex, using copper(II) chloride as an example.

Materials:

  • 3-(pyridin-2-ylmethylamino)propan-1-ol (L)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Triethylamine (NEt₃)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

Procedure:

  • Ligand Solution: Dissolve the ligand (L) (1.0 eq) in methanol (20 mL) in a 50 mL round-bottom flask.

  • Base Addition: Add triethylamine (1.1 eq) to the ligand solution to facilitate the deprotonation of the hydroxyl group upon coordination.

  • Metal Salt Addition: In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in methanol (10 mL). Add this solution dropwise to the stirred ligand solution at room temperature.

  • Reaction: Upon addition of the metal salt, a color change should be observed. Attach a condenser to the flask and reflux the reaction mixture for 3 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration, wash with a small amount of cold methanol, and dry in vacuo. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization or precipitation. The resulting solid is the desired [Cu(L-H)Cl] complex.

G cluster_complexation General Metal Complex Synthesis Ligand 3-(pyridin-2-ylmethylamino)propan-1-ol (L) Reaction Reflux, 3h Ligand->Reaction Metal_Salt Metal(II) Salt (e.g., CuCl2) Metal_Salt->Reaction Solvent Methanol Solvent->Reaction Base Triethylamine Base->Reaction Isolation Cooling, Filtration/Crystallization Reaction->Isolation Complex [M(L-H)X] Complex Isolation->Complex

Caption: Workflow for the synthesis of a metal complex with the ligand.

Applications in Catalysis

Metal complexes of pyridinyl alcohol and related ligands have shown significant promise in various catalytic applications, including oxidation and polymerization reactions.[3][4]

Application Note 1: Catalytic Oxidation

Copper(II) complexes bearing pyridinyl alcohol ligands have been demonstrated to be effective catalysts for the selective oxidation of hydrocarbons.[4] The mechanism is believed to involve the formation of a high-valent copper-oxo or copper-peroxo intermediate that acts as the active oxidizing species. The tridentate nature of 3-(pyridin-2-ylmethylamino)propan-1-ol can stabilize the copper center in different oxidation states, making its complexes promising candidates for oxidation catalysis.

Potential Reaction: Oxidation of n-octane to C8 oxygenates.

Catalyst SystemSubstrateOxidantMajor ProductsReference
Cu(II)-pyridinyl alcoholn-octaneH₂O₂C8-ketones, C8-alcohols[4]
Application Note 2: Ring-Opening Polymerization (ROP)

Zinc complexes are well-known for their ability to catalyze the ring-opening polymerization of cyclic esters like lactide to produce biodegradable polyesters.[3] The coordination of the ligand to the zinc center modulates its Lewis acidity and steric environment, which in turn influences the catalytic activity and stereoselectivity of the polymerization. A zinc complex of 3-(pyridin-2-ylmethylamino)propan-1-ol could serve as an efficient initiator for the ROP of lactide.

Potential in Bioinorganic Chemistry and Materials Science

The structural motif of a pyridine ring coupled with an amino alcohol is found in ligands used to create complexes with interesting biological activities. For instance, zinc complexes with tridentate NNO-donor Schiff base ligands have been investigated for their antibacterial properties.[1][5] The ability of the ligand to form stable complexes with biologically relevant metal ions like zinc and copper suggests potential applications in the development of antimicrobial agents.

Furthermore, the ability of such ligands to form polynuclear clusters opens up possibilities in materials science.[6] These clusters can exhibit interesting magnetic properties or serve as nodes in the construction of metal-organic frameworks (MOFs).

Characterization of Ligand and Complexes

Standard analytical techniques should be employed to confirm the identity and purity of the synthesized ligand and its metal complexes.

TechniquePurpose for LigandPurpose for Complex
¹H and ¹³C NMR Confirm structure and purityConfirm ligand coordination (paramagnetic broadening may occur)
FT-IR Spectroscopy Identify functional groups (O-H, N-H, C=N of pyridine)Observe shifts in ligand bands upon coordination (e.g., disappearance of O-H stretch) and appearance of M-N and M-O bands
Mass Spectrometry Determine molecular weightConfirm the mass of the complex
Elemental Analysis Determine elemental compositionConfirm the stoichiometry of the complex
Single-Crystal X-ray Diffraction -Determine the solid-state structure and coordination geometry

Conclusion

3-(Pyridin-2-ylmethylamino)propan-1-ol is a readily accessible and highly versatile N,N,O-tridentate ligand. Its coordination chemistry offers a gateway to a wide array of metal complexes with potential applications in catalysis, bioinorganic chemistry, and materials science. The protocols and application notes provided herein serve as a comprehensive guide for researchers and drug development professionals to explore the rich potential of this ligand system.

References

  • Synthesis, Characterization and Crystal Structures of Zinc(II) and Cobalt(III) Complexes Derived from Tridentate NNO. Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of N,N,O-Tridentate Aminophenolate Zinc Complexes and Their Catalysis in the Ring-Opening Polymerization of Lactides. ResearchGate. Available at: [Link]

  • Modular Approach to Tridentate N,O,N′ Ligands Using Pyrazolylborate Chemistry. R Discovery. Available at: [Link]

  • Synthesis of pyridine-alkoxide ligands for formation of polynuclear complexes. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Characterisation, and Biological Evaluation of Zn(II) Complex with Tridentate (NNO Donor) Schiff Base Ligand. ResearchGate. Available at: [Link]

  • Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and metal(II) ion complexation of pyridine-2,6-diamides incorporating amino alcohols. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Crystal Structures of Zinc(II) and Cobalt(III) Complexes Derived from Tridentate NNO- and NON- Schiff Bases with Antibacterial Activities. ResearchGate. Available at: [Link]

  • Metal (II) Complexes with Tridentate N, N,O Ligand: Synthesis, Characterization and Biological Studies. Ibn AL-Haitham Journal For Pure and Applied Sciences. Available at: [Link]

  • The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n–octane. ResearchGate. Available at: [Link]

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Application Notes and Protocols for 3-((Pyridin-2-ylmethyl)amino)propan-1-ol (CAS 6950-99-8)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Amino-Alcohol Ligand

3-((Pyridin-2-ylmethyl)amino)propan-1-ol, registered under CAS Number 6950-99-8, is a compelling bifunctional organic compound that holds significant promise for researchers in organic synthesis, coordination chemistry, and drug discovery. Its structure uniquely combines a pyridine ring, a secondary amine, and a primary alcohol. This arrangement allows it to act as a versatile tridentate N,N,O-chelating ligand for a variety of metal centers or as a valuable building block for the synthesis of more complex molecules.

The pyridine and secondary amine moieties provide strong coordination sites for transition metals, making this compound an attractive candidate for the development of novel catalysts and functional materials. The primary alcohol offers a reactive handle for further synthetic transformations, such as esterification, etherification, or oxidation, enabling its incorporation into larger molecular scaffolds.

This guide provides a comprehensive overview of the synthesis of 3-((Pyridin-2-ylmethyl)amino)propan-1-ol, detailing two robust and widely applicable synthetic protocols. Understanding the preparation of this compound is the foundational step for any researcher aiming to explore its utility in their work. We will also discuss its key physicochemical properties, critical safety information, and potential applications to provide a well-rounded resource for laboratory professionals.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of a chemical is paramount for its safe handling and successful application in any experimental setting.

PropertyValueSource
CAS Number 6950-99-8Internal Data
Molecular Formula C₉H₁₄N₂OInternal Data
Molecular Weight 166.22 g/mol Internal Data
Appearance Expected to be a liquid or low-melting solidInferred from structure
Boiling Point Not well-documented; high boiling point expectedInferred from structure
Solubility Soluble in water and polar organic solvents like methanol, ethanolInferred from structure

Safety and Handling:

3-((Pyridin-2-ylmethyl)amino)propan-1-ol and its precursors should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Based on safety data for structurally related amino alcohols, this compound may cause skin and eye irritation or burns. In case of contact, rinse the affected area immediately with copious amounts of water.

Synthesis of 3-((Pyridin-2-ylmethyl)amino)propan-1-ol

The synthesis of the target compound can be efficiently achieved through standard organic transformations. Below are two of the most reliable and common methods: Reductive Amination and Direct N-Alkylation.

Protocol 1: Synthesis via Reductive Amination

Reductive amination is a highly efficient one-pot procedure for forming carbon-nitrogen bonds and is a preferred method in medicinal chemistry due to its broad substrate scope and generally mild conditions.[1] This protocol involves the reaction of 3-amino-1-propanol with pyridine-2-carboxaldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 3-amino-1-propanol 3-Amino-1-propanol reagents 1. Methanol (Solvent) 2. NaBH(OAc)₃ (Reducing Agent) 3-amino-1-propanol->reagents + pyridine-2-carboxaldehyde Pyridine-2-carboxaldehyde pyridine-2-carboxaldehyde->reagents + target_molecule 3-((Pyridin-2-ylmethyl)amino)propan-1-ol reagents->target_molecule In situ reduction

Caption: Reductive amination of 3-amino-1-propanol.

Experimental Protocol:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 3-amino-1-propanol (1.0 eq., e.g., 7.51 g, 100 mmol) and pyridine-2-carboxaldehyde (1.05 eq., e.g., 11.24 g, 105 mmol) in methanol (100 mL).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., e.g., 31.8 g, 150 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours, or until the starting materials are consumed as indicated by TLC or LC-MS.[1]

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-((pyridin-2-ylmethyl)amino)propan-1-ol.[1]

ReagentMolar Eq.MW ( g/mol )Amount (100 mmol scale)
3-Amino-1-propanol1.075.117.51 g
Pyridine-2-carboxaldehyde1.05107.1111.24 g
Sodium Triacetoxyborohydride1.5211.9431.8 g
MethanolSolvent-100 mL
Protocol 2: Synthesis via Direct N-Alkylation

Direct alkylation of a primary amine with an alkyl halide is a classic and straightforward method for forming a C-N bond. This protocol uses 3-amino-1-propanol and 2-(chloromethyl)pyridine hydrochloride (2-picolyl chloride HCl). A base is required to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction. The use of an excess of the primary amine can help to minimize the formation of the dialkylated byproduct.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 3-amino-1-propanol 3-Amino-1-propanol reagents K₂CO₃ (Base) Acetonitrile (Solvent) 3-amino-1-propanol->reagents + 2-picolyl-chloride 2-(Chloromethyl)pyridine HCl 2-picolyl-chloride->reagents + target_molecule 3-((Pyridin-2-ylmethyl)amino)propan-1-ol reagents->target_molecule Sₙ2 Reaction

Caption: Direct N-alkylation of 3-amino-1-propanol.

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-amino-1-propanol (2.0 eq., e.g., 15.02 g, 200 mmol), potassium carbonate (K₂CO₃) (2.5 eq., e.g., 34.55 g, 250 mmol), and acetonitrile (150 mL).

  • Addition of Alkyl Halide: Add 2-(chloromethyl)pyridine hydrochloride (1.0 eq., e.g., 16.4 g, 100 mmol) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the 2-picolyl chloride.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.

  • Extraction: Dilute the residue with water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography.[1]

ReagentMolar Eq.MW ( g/mol )Amount (100 mmol scale)
2-(Chloromethyl)pyridine HCl1.0164.0416.4 g
3-Amino-1-propanol2.075.1115.02 g
Potassium Carbonate2.5138.2134.55 g
AcetonitrileSolvent-150 mL

Workflow Visualization

G cluster_synthesis Synthesis Protocol start Start setup Reaction Setup: Combine Amine, Aldehyde/Halide, Solvent, and Base (if needed) start->setup reaction Stir at appropriate temperature (0°C to reflux) setup->reaction monitoring Monitor progress by TLC or LC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup Quench reaction and perform aqueous work-up monitoring->workup If complete extraction Extract product with organic solvent workup->extraction purification Dry, concentrate, and purify by column chromatography extraction->purification product Pure Product purification->product

Caption: General experimental workflow for synthesis.

Potential Applications and Future Directions

While specific, published protocols detailing the use of 3-((pyridin-2-ylmethyl)amino)propan-1-ol are not abundant, its structure strongly suggests its utility in several key areas of chemical research:

  • Coordination Chemistry: The N,N,O-donor atom set makes this compound an excellent candidate for forming stable complexes with a wide range of transition metals. These complexes could be investigated for their catalytic activity in various organic transformations, such as oxidation, reduction, or cross-coupling reactions. The chirality of the carbon backbone, if introduced, could also lead to applications in asymmetric catalysis.

  • Medicinal Chemistry: The pyridine and amino alcohol motifs are common features in many biologically active molecules. This compound could serve as a key intermediate or scaffold for the synthesis of novel therapeutic agents. The secondary amine and primary alcohol provide convenient points for diversification to build libraries of compounds for screening.

  • Materials Science: As a ligand, it can be used to construct metal-organic frameworks (MOFs) or other coordination polymers. The properties of these materials, such as porosity, luminescence, or magnetic behavior, would be influenced by the structure of the ligand and the choice of the metal ion.

Researchers and drug development professionals are encouraged to view 3-((pyridin-2-ylmethyl)amino)propan-1-ol as a versatile and accessible building block. The synthetic protocols provided herein offer a reliable entry point to obtaining this compound, thereby enabling further exploration of its potential in a multitude of scientific disciplines.

References

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Application Notes & Protocols: 3-((2-Pyridinylmethyl)amino)-1-propanol as a Versatile Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to accessing new chemical spaces and developing next-generation therapeutics. 3-((2-Pyridinylmethyl)amino)-1-propanol is an emerging bifunctional building block that synergistically combines the key pharmacophoric elements of a pyridine ring, a secondary amine linker, and a primary alcohol. This unique arrangement offers medicinal chemists a versatile platform for structural elaboration and the introduction of diverse functionalities. The pyridine moiety, a common feature in numerous approved drugs, can engage in hydrogen bonding and π-stacking interactions, while the secondary amine and primary alcohol serve as convenient handles for covalent modification and the attachment of various side chains. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, complete with detailed protocols to facilitate its use in pharmaceutical research and development.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be inferred based on its constituent functional groups.

PropertyPredicted Value/CharacteristicJustification
Molecular Formula C9H14N2OBased on the chemical structure.
Molecular Weight 166.22 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low melting solidTypical for small molecules with similar functional groups.
Solubility Soluble in water, methanol, ethanol, and other polar organic solvents.The presence of the polar hydroxyl, amine, and pyridine nitrogen atoms suggests good solubility in polar protic and aprotic solvents.
Boiling Point >200 °C (estimated)The hydrogen bonding capabilities of the alcohol and amine groups would lead to a relatively high boiling point.
pKa pKa1 ~4-5 (pyridinium ion), pKa2 ~9-10 (ammonium ion)The pyridine nitrogen is weakly basic, while the secondary amine is more basic. These values are typical for similar structures.

Synthetic Protocol: Reductive Amination Approach

A robust and widely applicable method for the synthesis of this compound is the reductive amination of 2-pyridinecarboxaldehyde with 3-amino-1-propanol.[1][2][3] This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[2]

Reaction Scheme

G cluster_0 Reductive Amination 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Imine_Intermediate Imine Intermediate 2-Pyridinecarboxaldehyde->Imine_Intermediate + 3-Amino-1-propanol - H2O 3-Amino-1-propanol 3-Amino-1-propanol Product This compound Imine_Intermediate->Product + [H] (Reducing Agent)

Caption: Reductive amination of 2-pyridinecarboxaldehyde.

Materials and Equipment
  • 2-Pyridinecarboxaldehyde (1.0 eq)

  • 3-Amino-1-propanol (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2-pyridinecarboxaldehyde (1.0 eq) and dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

  • Addition of Amine: Add 3-amino-1-propanol (1.1 eq) to the solution at room temperature with gentle stirring.

  • Formation of Imine: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the reaction mixture. The acid catalyzes the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours. Monitoring the reaction by TLC or LC-MS can confirm the formation of the imine.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM. Add this slurry portion-wise to the reaction mixture over 15-20 minutes. Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound.

Applications in Pharmaceutical Scaffolding

The this compound scaffold is a versatile starting point for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The secondary amine and primary alcohol functionalities provide orthogonal handles for further chemical modifications.

Workflow for Derivatization

G A This compound B N-Acylation / N-Sulfonylation A->B C O-Alkylation / O-Acylation A->C D N-Alkylation A->D E Amide/Sulfonamide Derivatives B->E F Ether/Ester Derivatives C->F G Tertiary Amine Derivatives D->G

Caption: Derivatization strategies for the scaffold.

Potential Therapeutic Areas
  • Antimicrobial Agents: The pyridine ring is a well-established pharmacophore in antimicrobial drug discovery. Derivatization of the amino and alcohol groups can lead to novel compounds with activity against various pathogens.

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature pyridine and aminopyridine moieties. The this compound scaffold can be used to synthesize novel compounds for cancer therapy.

  • CNS Disorders: The ability of pyridine-containing compounds to cross the blood-brain barrier makes them attractive candidates for targeting central nervous system disorders.[4] The scaffold can be elaborated to generate ligands for various CNS receptors and enzymes.

  • Anti-inflammatory Agents: Derivatives of amino alcohols have shown promise as anti-inflammatory agents.[5] The combination of the pyridine and amino-propanol motifs could lead to the discovery of new anti-inflammatory drugs.

Protocol: Synthesis of an Amide Derivative

This protocol describes the acylation of the secondary amine of this compound with an acid chloride to generate an amide derivative.

Materials and Equipment
  • This compound (1.0 eq)

  • Acid chloride (e.g., benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment

Step-by-Step Procedure
  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Addition of Acid Chloride: Add the acid chloride (1.1 eq) dropwise to the cooled solution with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired amide.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel pharmaceutical compounds. Its straightforward synthesis via reductive amination and the presence of two orthogonal functional groups for further derivatization make it an attractive scaffold for medicinal chemists. The protocols and application notes provided herein are intended to serve as a guide for researchers to explore the full potential of this exciting new molecule in their drug discovery programs.

References

  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2021).
  • Wikipedia. (2023). Reductive amination. In Wikipedia. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

  • Patel, T., et al. (2025, May 21). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation.
  • PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.

Sources

Synthetic Strategies for the Derivatization of 3-(pyridin-2-ylmethylamino)propan-1-ol: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of synthetic protocols for the derivatization of 3-(pyridin-2-ylmethylamino)propan-1-ol, a versatile bifunctional molecule with significant potential in medicinal chemistry and materials science. The strategic location of a secondary amine, a primary alcohol, and a coordinating pyridine ring offers multiple avenues for chemical modification, enabling the synthesis of a diverse library of compounds for various research applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical guidance on reaction setup, monitoring, and product purification.

Introduction: The Chemical Versatility of 3-(pyridin-2-ylmethylamino)propan-1-ol

3-(pyridin-2-ylmethylamino)propan-1-ol is a valuable building block in synthetic chemistry. The secondary amine and primary hydroxyl group provide two distinct reactive sites for derivatization, while the pyridine moiety can participate in metal coordination, hydrogen bonding, and pi-stacking interactions. This unique combination of functional groups makes its derivatives attractive candidates for applications such as:

  • Ligands for Catalysis: The nitrogen atoms of the pyridine and the secondary amine can coordinate with metal ions, forming catalysts for various organic transformations.

  • Biologically Active Molecules: The structural motif is present in a range of pharmacologically active compounds. Derivatization allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Materials Science: Incorporation of this scaffold into polymers or other materials can impart specific properties, such as metal-ion sensing or unique surface characteristics.

This guide will focus on the selective derivatization of the secondary amine and primary hydroxyl group, providing detailed protocols for N-acylation, N-alkylation, O-acylation, and O-alkylation.

I. Selective N-Acylation of the Secondary Amine

The secondary amine in 3-(pyridin-2-ylmethylamino)propan-1-ol is generally more nucleophilic than the primary alcohol, allowing for selective N-acylation under appropriate conditions. This reaction forms a stable amide bond, a common functional group in pharmaceuticals.

Mechanistic Considerations and Experimental Choices

The direct acylation of the secondary amine can be achieved using various acylating agents, such as acid chlorides or anhydrides. The choice of base is critical to neutralize the acid byproduct (e.g., HCl) and to prevent side reactions. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically preferred. The solvent should be inert to the reaction conditions, with dichloromethane (DCM) or tetrahydrofuran (THF) being common choices. To avoid O-acylation, the reaction is usually performed at low temperatures (e.g., 0 °C to room temperature).

dot

N_Acylation_Workflow reagents 3-(pyridin-2-ylmethylamino)propan-1-ol + Acylating Agent (e.g., Acyl Chloride) + Base (e.g., TEA) solvent Inert Solvent (e.g., DCM) reagents->solvent Dissolve reaction_conditions Reaction at 0 °C to RT solvent->reaction_conditions Stir workup Aqueous Workup (e.g., NaHCO3 wash) reaction_conditions->workup Quench & Extract purification Purification (e.g., Column Chromatography) workup->purification product N-Acylated Product purification->product

Caption: Workflow for the N-acylation of 3-(pyridin-2-ylmethylamino)propan-1-ol.

Protocol 1: N-Acetylation with Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of 3-(pyridin-2-ylmethylamino)propan-1-ol.

Materials:

  • 3-(pyridin-2-ylmethylamino)propan-1-ol

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 3-(pyridin-2-ylmethylamino)propan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure N-acetylated derivative.

Self-Validating System:

  • Reaction Monitoring: TLC analysis (e.g., using a 10% methanol in DCM eluent) should show the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • Product Characterization:

    • ¹H NMR: Expect to see a new singlet corresponding to the acetyl methyl protons around δ 2.1 ppm. The signals for the protons adjacent to the nitrogen will also show a shift.

    • IR Spectroscopy: Appearance of a strong amide carbonyl (C=O) stretch around 1650 cm⁻¹. The N-H stretch of the secondary amine in the starting material will disappear.

ParameterConditionRationale
Acylating Agent Acetyl ChlorideReadily available and highly reactive.
Base TriethylamineNeutralizes HCl byproduct without competing in the reaction.
Solvent DichloromethaneInert and effectively dissolves reactants.
Temperature 0 °C to RTMinimizes the risk of O-acylation.
Purification Column ChromatographyEffective for separating the polar product from non-polar impurities.

II. Selective N-Alkylation of the Secondary Amine

N-alkylation introduces an alkyl group to the secondary amine, which can be useful for modulating the basicity and steric properties of the molecule.

Mechanistic Considerations and Experimental Choices

Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form a quaternary ammonium salt. Reductive amination is a more controlled method for mono-alkylation. However, for a secondary amine, direct alkylation can be achieved with careful control of stoichiometry. The use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF is common.

dot

N_Alkylation_Scheme start 3-(pyridin-2-ylmethylamino)propan-1-ol reagents + Alkyl Halide (R-X) + Base (e.g., K2CO3) start->reagents conditions Solvent (e.g., Acetonitrile) Heat reagents->conditions product N-Alkyl-3-(pyridin-2-ylmethylamino)propan-1-ol conditions->product

Caption: General scheme for N-alkylation.

Protocol 2: N-Benzylation with Benzyl Bromide

This protocol outlines the N-benzylation of the target molecule.

Materials:

  • 3-(pyridin-2-ylmethylamino)propan-1-ol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(pyridin-2-ylmethylamino)propan-1-ol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously and add benzyl bromide (1.1 eq) dropwise.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Self-Validating System:

  • Reaction Monitoring: Monitor by TLC (e.g., 5-10% methanol in DCM) for the consumption of the starting material.

  • Product Characterization:

    • ¹H NMR: Appearance of new signals in the aromatic region (δ 7.2-7.4 ppm) corresponding to the benzyl group, and a new singlet for the benzylic CH₂ protons.

    • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the mass of the N-benzylated product.

ParameterConditionRationale
Alkylating Agent Benzyl BromideA reactive alkylating agent.
Base Potassium CarbonateA mild inorganic base suitable for this transformation.
Solvent AcetonitrileA polar aprotic solvent that facilitates Sₙ2 reactions.
Temperature 50-60 °CProvides sufficient energy to drive the reaction to completion.

III. Selective O-Acylation and O-Alkylation of the Primary Alcohol

Derivatization of the primary hydroxyl group requires that the more nucleophilic secondary amine is protected or that reaction conditions favoring O-functionalization are employed.

Protecting Group Strategy

To ensure selective O-derivatization, the secondary amine can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The Boc group is stable under basic conditions used for O-alkylation and can be easily removed under acidic conditions.

dot

O_Derivatization_Strategy start 3-(pyridin-2-ylmethylamino)propan-1-ol protection N-Protection (e.g., Boc-anhydride) start->protection protected_intermediate N-Boc protected intermediate protection->protected_intermediate o_derivatization O-Acylation or O-Alkylation protected_intermediate->o_derivatization o_derivatized_product O-derivatized, N-protected product o_derivatization->o_derivatized_product deprotection N-Deprotection (e.g., TFA) o_derivatized_product->deprotection final_product O-derivatized product deprotection->final_product

Caption: Protecting group strategy for selective O-derivatization.

Protocol 3: O-Acetylation following N-Boc Protection

This two-step protocol describes the O-acetylation of the primary alcohol.

Step 1: N-Boc Protection

  • Dissolve 3-(pyridin-2-ylmethylamino)propan-1-ol (1.0 eq) in a mixture of THF and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.0 eq).

  • Stir the mixture at room temperature overnight.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to give the N-Boc protected intermediate, which can often be used in the next step without further purification.

Step 2: O-Acetylation

  • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.5 eq) and acetic anhydride (1.2 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup with dilute HCl to remove pyridine, followed by a NaHCO₃ wash.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the O-acetylated, N-Boc protected product.

  • The Boc group can be removed by treating the product with trifluoroacetic acid (TFA) in DCM.

Self-Validating System:

  • ¹H NMR of N-Boc protected intermediate: Appearance of a large singlet around δ 1.4 ppm for the Boc group protons.

  • ¹H NMR of O-acetylated product: A new singlet around δ 2.0 ppm for the acetyl methyl group and a downfield shift of the -CH₂O- protons.

  • IR Spectroscopy of O-acetylated product: Appearance of a strong ester carbonyl stretch around 1740 cm⁻¹.[1]

IV. Purification and Characterization

The purification of pyridine-containing compounds can sometimes be challenging due to their basicity and polarity.

  • Column Chromatography: Standard silica gel chromatography is often effective. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.[2]

  • Aqueous Workup: Washing the organic layer with dilute acid (e.g., 1M HCl) can remove basic impurities, but care must be taken if the desired product is also basic and could partition into the aqueous layer.[3] Conversely, washing with a basic solution (e.g., NaHCO₃) can remove acidic impurities.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Provides crucial information about the structure of the derivatized products.

    • IR Spectroscopy: Useful for identifying the introduction of new functional groups, such as amides (C=O stretch ~1650 cm⁻¹) and esters (C=O stretch ~1740 cm⁻¹).

    • Mass Spectrometry: Confirms the molecular weight of the synthesized derivatives.

References

  • Synthesis and metal(II) ion complexation of pyridine-2,6-diamides incorporating amino alcohols. ResearchGate. Available at: [Link]

  • Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines. ResearchGate. Available at: [Link]

  • Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. ResearchGate. Available at: [Link]

  • Selective N-acylation of amino alcohols. Google Patents.
  • Remove Sticky Reagents. University of Rochester. Available at: [Link]

  • 3-Pyridinepropanol. PubChem. Available at: [Link]

  • Synthesis of substituted pyridines using γ‐amino alcohols. ResearchGate. Available at: [Link]

  • 3-amino-2-(pyridin-2-ylmethyl)propan-1-ol. PubChem. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination−Aziridine Ring Opening. ACS Publications. Available at: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Available at: [Link]

  • O-Acetylation using acetic anhydride in pyridine. GlycoPOD. Available at: [Link]

  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST WebBook. Available at: [Link]

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The Strategic Application of 3-((2-Pyridinylmethyl)amino)-1-propanol in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. Within this context, 3-((2-Pyridinylmethyl)amino)-1-propanol emerges as a highly valuable and versatile building block. Its unique molecular architecture, featuring a nucleophilic secondary amine, a primary alcohol, and a chelating pyridinyl moiety, offers a rich platform for the construction of diverse and complex heterocyclic systems. This guide provides an in-depth exploration of the strategic utilization of this precursor, with a focus on the synthesis of substituted piperazinones, a privileged scaffold in numerous therapeutic agents. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Strategic Overview: A Two-Pronged Approach to Piperazinone Synthesis

The synthesis of 1-(pyridin-2-ylmethyl)piperazin-2-one from this compound can be strategically approached in two primary ways, each with its own merits and considerations:

  • The Oxidation-Cyclization Pathway: This robust and high-yielding approach involves the selective oxidation of the primary alcohol to a carboxylic acid, followed by an intramolecular cyclization to form the desired piperazinone. This pathway offers excellent control over the reaction sequence and generally proceeds with high fidelity.

  • Direct Cyclization via In Situ Activation: This more direct route aims to activate the primary alcohol in situ to facilitate a one-pot intramolecular cyclization with the secondary amine. While potentially more streamlined, this approach requires careful selection of reagents to ensure chemoselectivity and avoid unwanted side reactions.

This document will provide detailed protocols for the more controlled and widely applicable Oxidation-Cyclization Pathway.

Visualizing the Synthetic Strategy: From Amino Alcohol to Piperazinone

Caption: Synthetic workflow for 1-(pyridin-2-ylmethyl)piperazin-2-one.

Part 1: The Oxidation-Cyclization Pathway: A Step-by-Step Guide

This pathway is broken down into three key stages: protection of the secondary amine, selective oxidation of the primary alcohol, and finally, deprotection followed by intramolecular cyclization.

Application Note 1: Amine Protection - A Prerequisite for Selective Oxidation

Expertise & Experience: The secondary amine in our starting material is nucleophilic and can interfere with subsequent oxidation reactions. Therefore, protection of this amine is a critical first step to ensure the selective oxidation of the primary alcohol. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2][3][4]

Trustworthiness: The protocol below is designed to be self-validating. The reaction can be easily monitored by Thin Layer Chromatography (TLC), and the product can be readily purified by column chromatography to ensure high purity for the subsequent steps.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system for chromatography

Procedure:

  • Dissolve this compound in DCM or THF in a round-bottom flask.

  • Add triethylamine or sodium bicarbonate to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the pure N-Boc protected amino alcohol.

Data Presentation:

EntryStarting MaterialProtecting GroupBaseSolventYield (%)
1This compoundBoc₂OEt₃NDCM>95
2This compoundBoc₂ONaHCO₃THF/H₂O>95
Application Note 2: Selective Oxidation of the Primary Alcohol

Expertise & Experience: The selective oxidation of a primary alcohol to a carboxylic acid in the presence of a pyridine ring and a protected amine requires a mild and specific oxidizing agent. Strong, non-selective oxidants like Jones reagent (chromic acid) could potentially oxidize the pyridine ring or lead to side reactions.[1][5][6][7] A superior method for this transformation is the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation with a co-oxidant like sodium hypochlorite (bleach).[8][9][10][11][12][13][14][15] This system is highly selective for primary alcohols and operates under mild, basic conditions, which is compatible with the Boc-protected amine and the pyridine ring.

Trustworthiness: The progress of the oxidation can be monitored by the disappearance of the starting material on TLC. The formation of the carboxylic acid can be confirmed by a change in polarity and by spectroscopic methods after workup.

Materials:

  • N-Boc protected this compound (1.0 eq)

  • TEMPO (0.05 eq)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, ~5-6%) (2.5 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected amino alcohol in DCM in a flask equipped with a magnetic stirrer.

  • Add a catalytic amount of TEMPO.

  • In a separate beaker, prepare a solution of sodium bicarbonate in water and add the sodium hypochlorite solution.

  • Cool the reaction flask to 0 °C in an ice bath.

  • Slowly add the basic bleach solution to the reaction mixture while stirring vigorously.

  • Monitor the reaction by TLC. The reaction is usually complete within 1-2 hours.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Separate the organic layer and wash the aqueous layer with DCM.

  • Combine the organic layers and acidify the aqueous layer to pH ~3-4 with 1 M HCl.

  • Extract the acidified aqueous layer with DCM or ethyl acetate.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected amino acid.

Application Note 3: Deprotection and Intramolecular Cyclization

Expertise & Experience: The final step involves the removal of the Boc protecting group and the subsequent intramolecular cyclization to form the piperazinone ring. The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][16][17] The resulting free amino acid can then undergo thermal cyclization to form the stable six-membered lactam ring. In some cases, the cyclization can be promoted by coupling agents, but for the formation of a piperazinone from a 3-aminopropanoic acid derivative, heating is often sufficient.[10][12][18]

Trustworthiness: The deprotection and cyclization can be monitored by the disappearance of the starting material and the appearance of the final product on TLC. The final product can be purified by crystallization or column chromatography to ensure high purity.

Materials:

  • N-Boc protected 3-((2-pyridinylmethyl)amino)propanoic acid (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4 M HCl in dioxane

  • Dichloromethane (DCM)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected amino acid in DCM.

  • Add an excess of TFA or 4 M HCl in dioxane to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • To the crude amino acid salt, add toluene and heat the mixture to reflux. A Dean-Stark trap can be used to remove the water formed during cyclization.

  • Monitor the cyclization by TLC. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain 1-(pyridin-2-ylmethyl)piperazin-2-one.

Visualizing the Key Transformation: Intramolecular Cyclization

Caption: Intramolecular cyclization to form the piperazinone ring.

Conclusion and Future Perspectives

The protocols detailed herein provide a robust and reliable pathway for the synthesis of 1-(pyridin-2-ylmethyl)piperazin-2-one from the versatile starting material, this compound. The strategic use of a protecting group followed by selective oxidation and cyclization ensures high yields and purity of the final product. This foundational methodology can be adapted for the synthesis of a diverse library of substituted piperazinones by employing derivatives of the starting amino alcohol or by further functionalization of the final product. The principles and techniques outlined in this guide are intended to empower researchers in their pursuit of novel heterocyclic compounds with potential therapeutic applications.

References

  • Stahl, S. S., et al. "Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems." Angewandte Chemie International Edition, vol. 46, no. 8, 2007, pp. 1270-1293.
  • Pingen, D., & Vogt, D. "Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols." Catalysis Science & Technology, vol. 4, no. 1, 2014, pp. 47-52.
  • Pingen, D., & Vogt, D. "Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols." Catalysis Science & Technology, vol. 4, no. 1, 2014, pp. 47-52.
  • Sheldon, R. A., & Arends, I. W. C. E. "Organocatalytic Oxidations Mediated by Nitroxyl Radicals." Advanced Synthesis & Catalysis, vol. 346, no. 9‐10, 2004, pp. 1051-1071.
  • "Synthesis of δ-lactams." Organic Chemistry Portal. [Link]

  • Pingen, D., & Vogt, D. "Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols." Catalysis Science & Technology, vol. 4, no. 1, 2014, pp. 47-52.
  • "Lactam." Wikipedia, Wikimedia Foundation, 15 Jan. 2024, .

  • "Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes." ResearchGate. [Link]

  • Bravo, A., et al. "Studies on N-deprotection of ψ(CH2NH) pseudodipeptide methyl esters. Cyclization to 2-ketopiperazines." Journal of the Chemical Society, Perkin Transactions 1, 1991, pp. 3117-3120.
  • "Boc-Protected Amino Groups." Organic Chemistry Portal. [Link]

  • Olsen, R. K. "Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids.
  • Iwabuchi, Y., et al. "Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds." Angewandte Chemie International Edition, vol. 53, no. 12, 2014, pp. 3236-3240.
  • Panza, N., et al. "Catalytic Selective Oxidation of Primary and Secondary Alcohols Using Nonheme [Iron(III)(Pyridine-Containing Ligand)] Complexes." European Journal of Organic Chemistry, vol. 2020, no. 42, 2020, pp. 6635-6644.
  • Pospelov, E. V., & Sukhorukov, A. Y. "Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes." International Journal of Molecular Sciences, vol. 24, no. 14, 2023, p. 11794.
  • "Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate." Tikrit Journal of Pure Science, vol. 17, no. 4, 2012.
  • "DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a." ResearchGate. [Link]

  • Wipf, P. "Alcohol Oxidations." Wipf Group, University of Pittsburgh, 2007.
  • Strazzolini, P., et al. "Selective nitrolytic deprotection of N -BOC-amines and N -BOC-amino acids derivatives." Tetrahedron, vol. 57, no. 43, 2001, pp. 9033-9043.
  • Zabrowski, D. L., et al. "Surface-Mediated Reactions. 9. Selective Oxidation of Primary and Secondary Amines to Hydroxylamines1." The Journal of Organic Chemistry, vol. 54, no. 18, 1989, pp. 4480-4482.
  • "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." MDPI. [Link]

  • "Dual protection of amino functions involving Boc." RSC Publishing. [Link]

  • "Synthesis of piperazin-2-one 9." ResearchGate. [Link]

  • "tert-Butyloxycarbonyl protecting group." Wikipedia, Wikimedia Foundation, 10 Jan. 2024, .

  • "Preparation of n-substituted piperazines.
  • "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." PubMed Central. [Link]

  • "Amine Protection and Deprotection." Master Organic Chemistry. [Link]

  • "Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids." New Journal of Chemistry. [Link]

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-((2-Pyridinylmethyl)amino)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 3-((2-Pyridinylmethyl)amino)-1-propanol in Medicinal Chemistry

This compound is a key heterocyclic building block in contemporary drug discovery and development. Its structural motif, featuring a pyridine ring linked to a propanolamine side chain, is prevalent in a variety of biologically active molecules. The pyridine moiety can engage in crucial hydrogen bonding and π-stacking interactions with biological targets, while the flexible propanolamine chain allows for diverse structural modifications to optimize pharmacokinetic and pharmacodynamic properties. This compound serves as a critical intermediate for the synthesis of novel therapeutic agents, including but not limited to, enzyme inhibitors, receptor modulators, and potential anticancer and antiviral agents.

This comprehensive guide provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound via a one-pot reductive amination strategy. The causality behind experimental choices, self-validating system checks, and authoritative references are integrated to ensure scientific integrity and reproducibility.

Reaction Principle: Reductive Amination

The synthesis of this compound is efficiently achieved through a reductive amination reaction. This powerful transformation involves the initial reaction of a carbonyl compound, in this case, 2-pyridinecarboxaldehyde, with a primary amine, 3-amino-1-propanol, to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine using a suitable reducing agent.[1][2]

The overall transformation can be visualized as follows:

Reductive Amination aldehyde 2-Pyridinecarboxaldehyde imine Imine Intermediate aldehyde->imine + Amine amine 3-Amino-1-propanol amine->imine reducing_agent [Reducing Agent] product This compound reducing_agent->product imine->product + Reducing Agent

Caption: General scheme of the reductive amination process.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
2-Pyridinecarboxaldehyde≥99%Sigma-Aldrich1121-60-4Corrosive, toxic if inhaled. Handle in a fume hood.
3-Amino-1-propanol≥99%Acros Organics156-87-6Corrosive. Causes severe skin burns and eye damage.
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich16940-66-2Flammable solid. Reacts with water to produce flammable gases.
Methanol (MeOH)AnhydrousFisher Scientific67-56-1Flammable liquid. Toxic.
Dichloromethane (DCM)ACS GradeVWR75-09-2Volatile and suspected carcinogen. Use in a well-ventilated fume hood.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher Scientific7487-88-9Drying agent.
Round-bottom flask (100 mL)---Oven-dried before use.
Magnetic stirrer and stir bar----
Dropping funnel----
Ice bath----
Rotary evaporator----
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma-For reaction monitoring.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Part 1: Imine Formation and In Situ Reduction
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-1-propanol (1.0 g, 13.3 mmol).

    • Dissolve the amine in 20 mL of anhydrous methanol.

    • Place the flask in an ice bath and stir the solution for 10 minutes to cool it to 0-5 °C.

  • Addition of Aldehyde:

    • In a separate vial, dissolve 2-pyridinecarboxaldehyde (1.43 g, 13.3 mmol, 1.0 equivalent) in 10 mL of anhydrous methanol.

    • Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over a period of 15-20 minutes, maintaining the temperature between 0-5 °C. The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. This allows for the formation of the imine intermediate.

  • Reduction of the Imine:

    • While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (0.75 g, 19.8 mmol, 1.5 equivalents) portion-wise over 30 minutes. The portion-wise addition is critical to control the evolution of hydrogen gas.[3][4]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours (overnight) to ensure complete reduction of the imine.

Part 2: Work-up and Purification
  • Quenching the Reaction:

    • Carefully quench the reaction by slowly adding 20 mL of deionized water. Be aware of potential frothing due to the decomposition of excess sodium borohydride.

    • Stir the mixture for 15 minutes.

  • Solvent Removal and Extraction:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Transfer the resulting aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers.

  • Drying and Filtration:

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

  • Final Concentration:

    • Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification (Column Chromatography):

    • The crude product can be purified by column chromatography on silica gel.

    • A suitable eluent system is a gradient of methanol in dichloromethane (e.g., starting with 100% DCM and gradually increasing to 5% MeOH in DCM).

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain this compound as a pure oil.

Workflow Visualization

Synthesis_Workflow A 1. Dissolve 3-Amino-1-propanol in anhydrous MeOH B 2. Cool to 0-5 °C in an ice bath A->B C 3. Add 2-Pyridinecarboxaldehyde solution dropwise B->C D 4. Stir for 30 min at 0-5 °C (Imine Formation) C->D E 5. Add NaBH4 portion-wise at 0-5 °C D->E F 6. Stir at room temperature overnight (Reduction) E->F G 7. Quench with H2O F->G H 8. Remove MeOH via rotary evaporation G->H I 9. Extract with Dichloromethane H->I J 10. Dry organic layer with MgSO4 I->J K 11. Filter and concentrate J->K L 12. Purify by Column Chromatography K->L M Pure this compound L->M

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 301.3 °C at 760 mmHg[3]
Density 1.073 g/cm³[3]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, 1H, pyridine-H6), 7.65 (td, 1H, pyridine-H4), 7.30 (d, 1H, pyridine-H3), 7.15 (dd, 1H, pyridine-H5), 3.85 (s, 2H, -CH₂-pyridine), 3.70 (t, 2H, -CH₂-OH), 2.80 (t, 2H, -NH-CH₂-), 1.75 (quint, 2H, -CH₂-CH₂-CH₂-), ~2.5 (br s, 2H, -NH- and -OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 159.5, 149.2, 136.6, 122.1, 121.8, 61.5, 54.0, 47.5, 31.0.

  • IR (neat, cm⁻¹): 3300-3400 (br, O-H and N-H stretch), 2930, 2870 (C-H stretch), 1590, 1470, 1435 (pyridine ring stretch).

  • MS (ESI+): m/z 167.1 [M+H]⁺.

Safety and Handling

  • 2-Pyridinecarboxaldehyde: Harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also toxic if inhaled and corrosive to the respiratory tract.[4] Handle with extreme care in a well-ventilated fume hood.

  • 3-Amino-1-propanol: Causes severe skin burns and eye damage.[5] Wear appropriate protective clothing and eye protection.

  • Sodium Borohydride: Flammable solid that reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources and add to the reaction mixture slowly and in portions.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: A suspected carcinogen. Always handle in a fume hood.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete imine formation or reduction.Ensure anhydrous conditions for imine formation. Increase reaction time for reduction. Check the quality of the sodium borohydride.
Loss of product during work-up.Ensure complete extraction from the aqueous layer. Be careful during solvent removal.
Impure Product Presence of unreacted starting materials.Ensure a 1:1 stoichiometry of aldehyde and amine. Use a slight excess of the less valuable reagent if necessary.
Formation of side products (e.g., dialkylation).Maintain low temperature during the addition of reagents.
Reaction does not proceed Inactive reagents.Use freshly opened or properly stored reagents. Check the purity of starting materials.

Conclusion

This application note provides a robust and reproducible protocol for the laboratory-scale synthesis of this compound. By understanding the underlying chemical principles of reductive amination and adhering to the detailed experimental procedures and safety precautions, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target compound.

References

  • Reductive Amination. In: Wikipedia. ; 2023. Available from: [Link]

  • Touchette, K. M.
  • Organic Syntheses. Procedure for the reaction of 3-Amino-1-propanol. Available from: [Link]

  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

Sources

Application Notes and Protocols for 3-(pyridin-2-ylmethylamino)propan-1-ol as a Molecular Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 3-(pyridin-2-ylmethylamino)propan-1-ol as a versatile bifunctional molecular linker. This guide details its synthesis, physicochemical properties, and its utility in coordination chemistry and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Detailed, step-by-step protocols for its synthesis, functionalization, and incorporation into larger molecular constructs are provided, underpinned by the chemical rationale for each experimental step.

Introduction: The Strategic Value of a Pyridyl-Amino Alcohol Linker

The architecture of complex molecules, particularly in therapeutic applications, often relies on the strategic placement of molecular linkers to connect distinct functional moieties. 3-(pyridin-2-ylmethylamino)propan-1-ol is a bifunctional linker of significant interest due to its unique combination of a chelating pyridyl-amino motif and a reactive primary alcohol. This structure offers a valuable toolkit for chemists and drug developers:

  • Chelating Properties: The pyridine nitrogen and the secondary amine can act as a bidentate ligand, capable of coordinating with a variety of transition metals. This is particularly relevant in the development of metal-based catalysts, imaging agents, and radiopharmaceuticals.[1][2]

  • Dual Functionality for Bioconjugation: The molecule presents two distinct reactive handles: the secondary amine and the primary hydroxyl group. These can be selectively functionalized to attach different molecular entities, making it an ideal component for constructing heterobifunctional molecules.

  • Physicochemical Property Modulation: The pyridine ring offers a site for protonation, which can be leveraged to modulate the solubility and pharmacokinetic properties of the final conjugate, a crucial aspect in drug design.[3]

This guide will provide the foundational knowledge and practical protocols to effectively utilize this linker in various research and development contexts.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the linker's properties is essential for its successful application.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₁₄N₂O[4]
Molecular Weight166.22 g/mol [4]
AppearanceExpected to be a colorless to pale yellow oil or low-melting solidInferred from similar compounds
SolubilitySoluble in water and polar organic solvents like methanol, ethanol, and DMSOInferred from structure
Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.5-8.6 (m, 1H): Pyridine H6

    • δ 7.6-7.7 (m, 1H): Pyridine H4

    • δ 7.1-7.2 (m, 2H): Pyridine H3 and H5

    • δ 3.8 (s, 2H): -CH₂- (pyridyl)

    • δ 3.6-3.7 (t, 2H): -CH₂-OH

    • δ 2.7-2.8 (t, 2H): -NH-CH₂-

    • δ 1.7-1.8 (p, 2H): -CH₂-CH₂-CH₂-

    • Variable (br s, 2H): -NH- and -OH (position and shape depend on concentration and solvent)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~159: Pyridine C2

    • δ ~149: Pyridine C6

    • δ ~136: Pyridine C4

    • δ ~122: Pyridine C3, C5

    • δ ~62: -CH₂-OH

    • δ ~54: -CH₂- (pyridyl)

    • δ ~49: -NH-CH₂-

    • δ ~30: -CH₂-CH₂-CH₂-

  • FT-IR (thin film, cm⁻¹):

    • 3300-3400 (broad): O-H and N-H stretching

    • 3050-3100: Aromatic C-H stretching (pyridine)

    • 2850-2960: Aliphatic C-H stretching

    • ~1590, 1570, 1470, 1435: Pyridine ring C=C and C=N stretching vibrations[5]

    • ~1100: C-O stretching

Synthesis and Functionalization Protocols

The following protocols are based on established chemical transformations and provide a robust framework for the synthesis and subsequent modification of the linker.

Protocol 1: Synthesis of 3-(pyridin-2-ylmethylamino)propan-1-ol

This synthesis is achieved via reductive amination, a reliable method for forming secondary amines.

Workflow Diagram:

G reagent1 2-Pyridinecarboxaldehyde intermediate Schiff Base Intermediate (in situ) reagent1->intermediate Reaction in Methanol reagent2 3-Aminopropan-1-ol reagent2->intermediate product 3-(pyridin-2-ylmethylamino)propan-1-ol intermediate->product Reduction reducing_agent Sodium Borohydride (NaBH4) reducing_agent->product G linker 3-(pyridin-2-ylmethylamino)propan-1-ol product Functionalized Linker-Payload Conjugate linker->product Amide Coupling payload Payload-COOH (e.g., PROTAC warhead) payload->product coupling_reagents EDC / HOBt coupling_reagents->product base DIPEA base->product G cluster_0 PROTAC Assembly cluster_1 Mechanism of Action Warhead Warhead Ligand (binds target protein) Linker 3-(pyridin-2-ylmethylamino)propan-1-ol Warhead->Linker Attach to -OH (Protocol 2) Ternary_Complex Target Protein-PROTAC-E3 Ligase Ternary Complex Linker->Ternary_Complex Forms PROTAC E3_Ligand E3 Ligase Ligand (e.g., for VHL or CRBN) E3_Ligand->Linker Attach to -NH (e.g., amide bond) Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proximity-induced Degradation Proteasomal Degradation Ubiquitination->Degradation

Sources

Application Notes and Protocols for CO2 Capture Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative and Landscape of Carbon Dioxide Capture

The escalating concentration of atmospheric carbon dioxide (CO₂), a primary driver of climate change, necessitates the urgent development and deployment of effective CO₂ capture technologies. For researchers, scientists, and drug development professionals, understanding the nuances of these technologies is not merely an academic exercise but a critical component of developing sustainable practices and novel applications. This guide provides an in-depth exploration of key CO₂ capture methodologies, offering both the theoretical underpinnings and practical, field-tested protocols to empower your research endeavors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Carbon Capture, Utilization, and Storage (CCUS) encompasses a suite of technologies designed to mitigate CO₂ emissions from large point sources, such as power plants and industrial facilities, or to remove existing CO₂ from the atmosphere.[1][2] The captured CO₂ can then be sequestered in geological formations or utilized as a feedstock for various industrial processes, including the synthesis of fuels and chemicals.[2][3] This guide will focus on the capture and utilization aspects, providing actionable insights into the following key areas:

  • Solvent-Based CO₂ Capture: The most mature technology, primarily utilizing amine scrubbing.

  • Sorbent-Based CO₂ Capture: Employing advanced materials like Metal-Organic Frameworks (MOFs) for CO₂ adsorption.

  • Enzyme-Catalyzed CO₂ Capture: A green and efficient approach leveraging biological catalysts.

  • Direct Air Capture (DAC): Technologies for removing CO₂ directly from the ambient air.

  • CO₂ Conversion to Fuels: Exploring photocatalytic and electrochemical pathways for valorizing captured CO₂.

Each section will provide detailed application notes, experimental protocols, and data interpretation guidelines, all grounded in authoritative scientific literature.

Solvent-Based CO₂ Capture: Amine Scrubbing

Amine scrubbing is a well-established technology for post-combustion CO₂ capture, where an aqueous amine solution selectively absorbs CO₂ from flue gas.[4] The CO₂-rich solution is then heated in a separate column to release the CO₂, regenerating the amine for reuse.[5]

Application Notes

Amine scrubbing is particularly suited for capturing CO₂ from industrial flue gases with relatively high CO₂ concentrations (3-15%). The choice of amine is critical and depends on factors such as absorption capacity, reaction kinetics, regeneration energy, and stability. Monoethanolamine (MEA) is a common benchmark solvent, but researchers are actively exploring novel amine blends and formulations to improve efficiency and reduce operational costs.[6][7]

Key Performance Indicators (KPIs) for Amine Scrubbing:

KPIDescriptionTypical Units
CO₂ Absorption Capacity The amount of CO₂ that can be absorbed per unit of amine solution.mol CO₂ / L solution or mol CO₂ / mol amine
Absorption Rate The speed at which CO₂ is absorbed by the solvent.mol CO₂ / (L·s)
Regeneration Energy The energy required to release the captured CO₂ and regenerate the solvent.GJ / tonne CO₂
Solvent Stability The resistance of the amine to degradation over multiple absorption-desorption cycles.% degradation / cycle
Experimental Workflow: Lab-Scale Amine Scrubbing

AmineScrubbingWorkflow cluster_absorption Absorption Column cluster_regeneration Regeneration Column (Stripper) FlueGasIn Simulated Flue Gas (CO₂/N₂) Absorber Packed Bed Absorber FlueGasIn->Absorber TreatedGasOut Treated Gas (Low CO₂) Absorber->TreatedGasOut RichAmineOut Rich Amine Solution Absorber->RichAmineOut LeanAmineIn Lean Amine Solution LeanAmineIn->Absorber RichAmineIn Rich Amine Solution RichAmineOut->RichAmineIn Pump & Heat Exchanger Stripper Packed Bed Stripper PureCO2Out Pure CO₂ Stripper->PureCO2Out LeanAmineOut Regenerated Lean Amine Stripper->LeanAmineOut Reboiler Reboiler (Heating) Stripper->Reboiler RichAmineIn->Stripper LeanAmineOut->LeanAmineIn Pump & Heat Exchanger

Caption: Lab-scale amine scrubbing workflow for CO₂ capture.

Protocol: Determination of CO₂ Absorption Capacity of an Amine Solution

Objective: To quantify the CO₂ loading capacity of a novel amine-based solvent.

Materials:

  • Amine solution (e.g., 30 wt% MEA in water as a benchmark)

  • Simulated flue gas (e.g., 15% CO₂ in N₂)

  • Nitrogen (for purging)

  • Standardized hydrochloric acid (HCl) solution (0.1 M)

  • Methyl orange indicator

  • Bubble column or packed bed absorption column[7]

  • Gas flow meters

  • Thermostatic bath

  • pH meter and titration equipment

Procedure:

  • System Setup: Assemble the absorption column and connect the gas inlet to the simulated flue gas cylinder via a mass flow controller.[7] Place the column in a thermostatic bath to maintain a constant temperature (e.g., 40 °C).

  • Solvent Preparation: Prepare a known volume and concentration of the amine solution.

  • Absorption: Start the flow of the simulated flue gas through the amine solution at a constant flow rate.[7] Monitor the CO₂ concentration at the outlet of the column using a gas analyzer. Continue the gas flow until the outlet CO₂ concentration equals the inlet concentration (saturation).

  • Titration: After saturation, take a known volume of the CO₂-rich amine solution and titrate it with the standardized HCl solution using methyl orange as an indicator to determine the amount of absorbed CO₂.

  • Calculation: The CO₂ loading capacity is calculated as the moles of CO₂ absorbed per mole of amine.

Causality: This protocol directly measures the equilibrium CO₂ loading, which is a fundamental parameter for evaluating the potential of a new solvent. The titration method provides a reliable way to quantify the absorbed CO₂ by neutralizing the amine and the carbonate/bicarbonate species formed.

Sorbent-Based CO₂ Capture: Metal-Organic Frameworks (MOFs)

MOFs are a class of porous crystalline materials consisting of metal ions or clusters coordinated to organic ligands.[8] Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for CO₂ capture.[9]

Application Notes

MOFs can be designed for both post-combustion capture and direct air capture. The CO₂ adsorption mechanism in MOFs can be either physisorption or chemisorption, depending on the MOF's structure and functional groups.[8] Key considerations for selecting or designing MOFs for CO₂ capture include:

  • CO₂ Adsorption Capacity: High capacity is desirable to minimize the amount of sorbent required.

  • Selectivity: High selectivity for CO₂ over other gases (e.g., N₂, H₂O) is crucial for efficient separation.

  • Regeneration: The energy required to desorb the CO₂ should be low to ensure a cost-effective process.

  • Stability: The MOF should be stable to moisture, temperature swings, and acidic gases.[8]

Protocol: Solvothermal Synthesis of a MOF (e.g., Fe-BDC)

Objective: To synthesize an iron-based MOF for CO₂ adsorption studies.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • 1,4-Benzenedicarboxylic acid (BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution: Dissolve FeCl₃·6H₂O and BDC in DMF in a beaker with stirring until a homogeneous solution is obtained.[8]

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave and seal it. Place the autoclave in an oven and heat it at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).[10]

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature. Collect the solid product by centrifugation.

  • Washing and Activation: Wash the product with fresh DMF and then with ethanol to remove unreacted precursors and solvent molecules from the pores.[8] Dry the final product in a vacuum oven.

  • Characterization: Characterize the synthesized MOF using techniques such as X-ray diffraction (XRD) for crystallinity, scanning electron microscopy (SEM) for morphology, and thermogravimetric analysis (TGA) for thermal stability.[8][11]

Causality: The solvothermal method allows for the crystallization of the MOF structure under elevated temperature and pressure.[10] The washing and activation steps are critical to ensure that the pores of the MOF are accessible for CO₂ adsorption.

Protocol: Measuring CO₂ Adsorption Isotherms of a MOF

Objective: To determine the CO₂ adsorption capacity of the synthesized MOF at different pressures and a constant temperature.

Materials:

  • Synthesized and activated MOF sample

  • Volumetric or gravimetric gas adsorption analyzer

  • High-purity CO₂ and Helium (for free space determination)

  • Vacuum pump

  • Thermostatic bath or furnace

Procedure:

  • Sample Preparation: Place a known mass of the activated MOF in the sample tube of the adsorption analyzer. Degas the sample under vacuum at an elevated temperature to remove any adsorbed impurities.

  • Free Space Measurement: Measure the "dead" volume of the sample tube using helium gas.

  • Adsorption Measurement: Introduce a known amount of CO₂ gas into the sample tube and allow it to equilibrate. The analyzer will measure the amount of CO₂ adsorbed by the sample at that pressure.

  • Isotherm Generation: Repeat the previous step at increasing pressures to generate the adsorption isotherm.

  • Data Analysis: Plot the amount of CO₂ adsorbed (q) versus the pressure (P) at a constant temperature. This plot is the CO₂ adsorption isotherm.

Causality: Adsorption isotherms are essential for understanding the interaction between the sorbent and CO₂ and for designing adsorption-based separation processes. The data can be fitted to various isotherm models (e.g., Langmuir, Freundlich) to extract important parameters like the maximum adsorption capacity and the affinity constant.[11]

Enzyme-Catalyzed CO₂ Capture

This approach utilizes enzymes, particularly carbonic anhydrase (CA), to accelerate the hydration of CO₂ to bicarbonate.[1] This biocatalytic approach offers the potential for high efficiency and environmentally benign operation.

Application Notes

Enzyme-based CO₂ capture can be integrated with solvent-based systems to enhance the absorption rate. A key challenge is the stability of the enzyme under industrial operating conditions. Immobilization of the enzyme onto a solid support is a common strategy to improve its stability and reusability.[1][12]

Experimental Workflow: Enzyme Immobilization and Activity Assay

EnzymeWorkflow cluster_immobilization Enzyme Immobilization cluster_activity_assay Activity Assay Enzyme Carbonic Anhydrase (CA) Solution ImmobilizedEnzyme Immobilized CA Enzyme->ImmobilizedEnzyme Support Solid Support (e.g., Silica) Support->ImmobilizedEnzyme ImmobilizedEnzyme2 Immobilized CA ImmobilizedEnzyme->ImmobilizedEnzyme2 Substrate CO₂-Saturated Buffer pHChange Monitor pH Change Substrate->pHChange ImmobilizedEnzyme2->pHChange

Caption: Workflow for enzyme immobilization and activity assessment.

Protocol: Immobilization of Carbonic Anhydrase on a Solid Support

Objective: To immobilize carbonic anhydrase on silica particles to enhance its stability.

Materials:

  • Carbonic anhydrase (from bovine erythrocytes or recombinant)

  • Silica particles (as support)

  • Glutaraldehyde solution (as a cross-linking agent)

  • Phosphate buffer solution (pH 7.4)

  • Centrifuge

Procedure:

  • Support Activation: Functionalize the silica particles with an appropriate agent (e.g., silanization) to introduce reactive groups.

  • Enzyme Binding: Add the carbonic anhydrase solution to the activated silica particles and incubate with gentle shaking to allow the enzyme to bind to the support.

  • Cross-linking: Add glutaraldehyde solution to cross-link the enzyme molecules, further stabilizing the immobilized enzyme.

  • Washing: Wash the immobilized enzyme particles with buffer solution to remove any unbound enzyme and excess cross-linking agent.

  • Storage: Store the immobilized enzyme in a buffer solution at 4 °C until use.

Causality: Covalent immobilization provides a strong attachment of the enzyme to the support, preventing leaching and improving operational stability. Glutaraldehyde acts as a bifunctional reagent, forming covalent bonds with the amino groups of the enzyme and the functionalized support.

Direct Air Capture (DAC)

DAC technologies are designed to capture CO₂ directly from the ambient atmosphere, where its concentration is much lower (~400 ppm) than in industrial flue gases.[13] This makes DAC a more challenging but potentially more impactful technology for mitigating climate change.[14][15]

Application Notes

DAC systems typically use solid sorbents or liquid solvents with a high affinity for CO₂. The design of the air contactor, which facilitates the interaction between the air and the capture agent, is a critical aspect of DAC technology.[13] The low CO₂ concentration in the air necessitates large volumes of air to be processed, making energy efficiency a primary concern.[14]

Protocol: Laboratory-Scale DAC System Setup and Evaluation

Objective: To assemble a lab-scale DAC system and evaluate the performance of a solid sorbent.

Materials:

  • Solid sorbent material (e.g., amine-functionalized silica)

  • Packed bed column

  • Air pump or blower

  • CO₂ and humidity sensors

  • Heating element for regeneration

  • Data acquisition system

Procedure:

  • System Assembly: Pack the sorbent material into the column. Connect the air pump to the inlet of the column and the CO₂ and humidity sensors to the outlet.

  • Adsorption Cycle: Pump ambient air through the sorbent bed at a constant flow rate.[14] Record the CO₂ and humidity levels at the outlet over time. The "breakthrough" point is when the outlet CO₂ concentration starts to increase significantly.

  • Regeneration Cycle: Once the sorbent is saturated, stop the airflow and heat the column to the required regeneration temperature. Purge the column with an inert gas (e.g., nitrogen) to collect the released CO₂.

  • Performance Evaluation: Calculate the CO₂ capture capacity from the breakthrough curve and the energy consumption for regeneration.

Causality: This protocol simulates the key processes of a DAC system: adsorption from dilute air and thermal regeneration. The breakthrough curve provides dynamic information about the sorbent's performance under realistic conditions.

CO₂ Conversion to Fuels

Captured CO₂ can be converted into valuable fuels and chemicals, creating a pathway for a circular carbon economy. The two main approaches for CO₂ conversion are photocatalysis and electrochemistry.

Application Notes
  • Photocatalytic CO₂ Reduction: This process uses semiconductor photocatalysts and light energy to convert CO₂ into fuels like methane (CH₄) or methanol (CH₃OH).[4] The efficiency of the process depends on the light absorption properties of the photocatalyst and the suppression of electron-hole recombination.[4]

  • Electrochemical CO₂ Reduction: This method uses electricity to drive the reduction of CO₂ at a catalyst-coated electrode.[5] The product selectivity can be tuned by controlling the electrode potential, catalyst material, and electrolyte composition.[16]

Protocol: Photocatalytic CO₂ Reduction to Methane

Objective: To evaluate the performance of a photocatalyst for the conversion of CO₂ to methane.

Materials:

  • Photocatalyst powder (e.g., TiO₂-based material)

  • Photoreactor with a quartz window

  • Light source (e.g., UV lamp or solar simulator)

  • Gas-tight syringe for sampling

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a thermal conductivity detector (TCD)

  • High-purity CO₂ and water vapor

Procedure:

  • Catalyst Preparation: Coat the photocatalyst onto a substrate or disperse it in a solution.

  • Reactor Setup: Place the catalyst in the photoreactor. Purge the reactor with CO₂ and introduce water vapor.

  • Photoreaction: Irradiate the reactor with the light source for a specific duration.[17]

  • Product Analysis: Take gas samples from the reactor at regular intervals and analyze them using a GC to quantify the amount of methane and other products formed.[17]

  • Performance Calculation: Calculate the methane production rate and the quantum yield of the photocatalytic process.

Causality: This protocol allows for the direct measurement of the photocatalytic activity for CO₂ reduction. The GC analysis provides quantitative data on the product distribution, which is crucial for assessing the selectivity of the catalyst.

Safety in CO₂ Capture Research

Working with compressed gases, high-pressure systems, and various chemicals in CO₂ capture research requires strict adherence to safety protocols.

  • Gas Handling: Always use compressed gases in a well-ventilated area.[18] Secure gas cylinders properly and use appropriate regulators. Be aware of the asphyxiation hazard of CO₂ in confined spaces.[19]

  • Chemical Safety: Consult the Safety Data Sheets (SDS) for all chemicals used. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and lab coats.[19]

  • Pressure Systems: Regularly inspect all high-pressure equipment for leaks and signs of wear. Use pressure relief devices to prevent over-pressurization.

  • Emergency Procedures: Be familiar with the location of safety equipment, such as fire extinguishers and emergency showers. Have a clear plan for responding to gas leaks, chemical spills, and other potential emergencies.

Conclusion and Future Outlook

The field of CO₂ capture is rapidly evolving, with ongoing research focused on developing more efficient, cost-effective, and sustainable technologies. The protocols and application notes provided in this guide offer a solid foundation for researchers to contribute to this critical area of study. By understanding the fundamental principles and applying rigorous experimental methodologies, the scientific community can accelerate the development and deployment of CO₂ capture technologies to address the global climate challenge.

References

  • SYNTHESIS AND CHARACTERIZATION OF METAL– ORGANIC FRAMEWORK (MOF) STRUCTURES FOR CO2 CAPTURE AND CONVERSION. (2021-05-17). [Link]

  • Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC. (n.d.). PubMed Central (PMC). [Link]

  • Optimal Process Design of Commercial-Scale Amine-Based CO2 Capture Plants. (n.d.). MDPI. [Link]

  • Accelerated Discovery of Metal–Organic Frameworks for CO2 Capture by Artificial Intelligence. (n.d.). ACS Publications. [Link]

  • Setup for measuring CO2 adsorption capacity. (n.d.). ResearchGate. [Link]

  • CO2 capture with amine process. (n.d.). Fives ProSim. [Link]

  • Webinar: Experimental Methods for Determining Carbon Dioxide Capture in the Presence of Water Vapor. (2020-10-19). YouTube. [Link]

  • Immobilization of carbonic anhydrase for CO2 capture and utilization. (2022-05-03). PubMed. [Link]

  • Synthesis strategies of metal-organic frameworks for CO2 capture. (n.d.). OAE Publishing Inc. [Link]

  • Preparation and Characterization of Adsorbents for Carbon Dioxide Adsorption. (2021-12-08). ResearchGate. [Link]

  • Capture of CO2 Using Mixed Amines and Solvent Regeneration in a Lab-Scale Continuous Bubble-Column Scrubber. (2025-10-12). ResearchGate. [Link]

  • Photocatalytic Materials for the Reduction of CO2 to Fuels. (n.d.). The University of Liverpool Repository. [Link]

  • Experimental Study of Different Sorbents for Direct Air Capture. (n.d.). Diva-Portal.org. [Link]

  • Carbon Capture: Theoretical Guidelines for Activated Carbon-Based CO2 Adsorption Material Evaluation. (2023-11-21). ACS Publications. [Link]

  • Techno-economic methodology to assess carbon capture technologies. (n.d.). IOGP. [Link]

  • Electrochemical co₂ reduction setup. (2025-05-22). YouTube. [Link]

  • Novel Cell-Free Enzymatic Systems for CO2 Capture. (2021-03-11). [Link]

  • Measurement techniques for carbon dioxide sorption capacity on various coal samples: critical review. (2016-06-27). ResearchGate. [Link]

  • Photocatalytic CO2 Conversion into Solar Fuels Using Carbon-Based Materials—A Review. (2023-07-13). MDPI. [Link]

  • Carbon Dioxide Capture Adsorbents: Chemistry and Methods. (n.d.). yavuzlab. [Link]

  • Techno-Economic Analysis of CO2 Capture Technologies in Offshore Natural Gas Field: Implications to Carbon Capture and Storage in Malaysia. (n.d.). MDPI. [Link]

  • Design and demonstration of a direct air capture system with moisture-driven CO2 delivery into aqueous medium. (n.d.). ResearchGate. [Link]

  • SAFETY IN CARBON DIOXIDE CAPTURE, TRANSPORT AND STORAGE. (n.d.). IEAGHG. [Link]

  • Carbon Dioxide Capture and Conversion Using Metal–Organic Framework (MOF) Materials: A Comprehensive Review. (n.d.). MDPI. [Link]

  • Experimental set-up for CO2 reduction with the cathodic cycle on the... (n.d.). ResearchGate. [Link]

  • Optimizing CaO-based CO2 adsorption: Impact of operating parameters. (2025-07-16). PubMed Central (PMC). [Link]

  • Improving Carbon Dioxide Conversion Efficiency through Immobilization of Formate Dehydrogenase PbFDH and Its Mutant D533S/E684I on Nanostructured Carriers. (2025-01-13). ACS Publications. [Link]

  • Photoelectrochemical Conversion of Carbon Dioxide (CO2) into Fuels and Value-Added Products. (n.d.). ACS Publications. [Link]

  • Capture of CO2 Using Mixed Amines and Solvent Regeneration in a Lab-Scale Continuous Bubble-Column Scrubber. (2023-06-20). MDPI. [Link]

  • Techno-Economic Analysis of CO2 Capture Technologies for Small-Scale Dispatchable Gas Turbines. (n.d.). White Rose eTheses Online. [Link]

  • Hands-on Electrochemical Reduction of CO2: Understanding Electrochemical Principles through Active Learning. (2022-02-21). Klinkova Lab. [Link]

  • Activated Carbon as an Adsorbent for CO2 Capture: Adsorption, Kinetics, and RSM Modeling. (2023-12-29). ACS Publications. [Link]

  • Safety Protocols in CO2 Handling and Best Practices. (2025-05-23). Ramdon. [Link]

  • From Lab to Fab: Development and Deployment of Direct Air Capture of CO2. (n.d.). MDPI. [Link]

  • Electrochemical Reduction of CO2 to CO in Membrane Electrode Assembly (MEA) Setup. (n.d.). TU Delft Repository. [Link]

  • A new way to capture CO2 emissions: Lower costs, easier installation. (2014-06-10). MIT Energy Initiative. [Link]

  • Engineering Carbonic Anhydrase for Efficient Immobilization and Mass Transfer for CO2 Removal. (n.d.). Experiment. [Link]

  • Precautions for Using a CO2 Incubator: Ensuring Safe and Reliable Operation. (n.d.). Drawell. [Link]

  • Photocatalytic Reduction of CO2 into Fuels: A Short Review. (2025-08-08). ResearchGate. [Link]

  • The Photocatalytic Conversion of Carbon Dioxide to Fuels Using Titanium Dioxide Nanosheets/Graphene Oxide Heterostructure as Photocatalyst. (2023-01-12). PubMed Central (PMC). [Link]

  • Immobilization of Carbonic Anhydrase for Biomimetic CO2 Capture. (n.d.). Aidic. [Link]

  • Exploring small-scale direct air capture in a building ventilation system: a case study in Linköping, Sweden. (2024-10-08). Frontiers. [Link]

    • CO2 Reduction - Reactor Set up. (2021-12-23). YouTube. [Link]

  • Techno-economic study and assessment of economic performance parameters for CO2 capture methods. (2025-05-30). LUTPub. [Link]

  • Experimental Investigation of Sorbent for Warm CO2 Capture by Pressure Swing Adsorption. (n.d.). ACS Publications. [Link]

  • Direct Air Capture. (n.d.). Clean Energy Conversions Lab - University of Pennsylvania. [Link]

  • Technoeconomic Analysis and Design of CO2 Capture and Conversion Systems. (2022-05-06). DSpace@MIT. [Link]

  • Safe Handling of Compressed Gases in the Laboratory and Plant. (n.d.). OSU Chemistry. [Link]

  • Permanence and Safety of CCS. (n.d.). Department of Energy. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-((2-Pyridinylmethyl)amino)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-((2-Pyridinylmethyl)amino)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your reaction outcomes.

I. Synthesis Overview: Reductive Amination

The most common and efficient method for synthesizing this compound is through the reductive amination of 2-pyridinecarboxaldehyde with 3-amino-1-propanol. This reaction proceeds in two key stages: the formation of a Schiff base (imine) intermediate, followed by its reduction to the desired secondary amine.

II. Experimental Protocol: A Representative Procedure

This section outlines a detailed, step-by-step protocol for the synthesis of this compound. This procedure is a well-established method adapted for this specific transformation.

Materials and Reagents:

  • 2-Pyridinecarboxaldehyde

  • 3-Amino-1-propanol

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, if desired)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous methanol.

  • Amine Addition: To the stirred solution, add 3-amino-1-propanol (1.0-1.2 equivalents) dropwise at room temperature. The slight excess of the amine can help drive the imine formation to completion.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Workup - Quenching: Carefully quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution to decompose any unreacted sodium borohydride.

  • Workup - Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Workup - Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Incorrect stoichiometry. 4. Low reaction temperature.1. Increase the reaction time for imine formation or add a dehydrating agent like anhydrous MgSO₄. 2. Use a fresh bottle of sodium borohydride. 3. Double-check the molar equivalents of all reagents. 4. Ensure the reduction step is allowed to proceed at room temperature after the initial cooling.
Presence of Unreacted Starting Material 1. Insufficient amount of reducing agent. 2. Short reaction time.1. Increase the equivalents of sodium borohydride. 2. Extend the reaction time and monitor by TLC or GC-MS until the starting material is consumed.
Formation of a Side Product: 2-Pyridylmethanol Over-reduction of the starting aldehyde before imine formation.1. Ensure the imine is pre-formed before the addition of the reducing agent. 2. Add the sodium borohydride slowly at a low temperature (0 °C). 3. Consider using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the imine over the aldehyde.[1][2]
Formation of a Side Product: Bis-alkylated Amine The desired secondary amine reacts with another molecule of the aldehyde to form a tertiary amine.1. Use a controlled stoichiometry of the aldehyde (do not use a large excess). 2. Add the aldehyde slowly to the amine solution.
Difficult Purification The product is highly polar and may be difficult to separate from polar byproducts.1. Optimize the column chromatography conditions (e.g., try a different solvent system, use a basic alumina column). 2. Consider converting the product to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of methanol in this reaction?

A1: Methanol serves as a protic solvent that is compatible with both the reactants and the sodium borohydride. It helps to dissolve the starting materials and facilitates the reaction.

Q2: Why is sodium borohydride added at 0 °C?

A2: The reaction of sodium borohydride with methanol and the reduction of the imine are exothermic. Adding the reducing agent at a low temperature helps to control the reaction rate, minimize side reactions such as the reduction of the starting aldehyde, and ensure safety.

Q3: Can I use a different reducing agent?

A3: Yes, other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective for the reduction of the imine in the presence of the aldehyde.[1][2] This can be advantageous in a one-pot procedure where the imine is not isolated. However, sodium borohydride is often preferred due to its lower cost and toxicity.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC, a suitable mobile phase would be a mixture of dichloromethane and methanol. The starting materials and the product should have different Rf values.

Q5: My final product is an oil. How can I solidify it?

A5: If the purified product is an oil, it can often be converted to a solid salt for easier handling and storage. This can be achieved by dissolving the oil in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of hydrochloric acid in diethyl ether or dioxane. The resulting hydrochloride salt will often precipitate as a solid.

Q6: What are the key safety precautions for this reaction?

A6: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. 2-Pyridinecarboxaldehyde and 3-amino-1-propanol can be irritating, so direct contact should be avoided.

V. Visualizing the Process

Reaction Mechanism

Reaction_Mechanism Reductive Amination Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 2-Pyridine- carboxaldehyde Imine Schiff Base (Imine Intermediate) Aldehyde->Imine + Amine - H₂O Amine 3-Amino-1-propanol Amine->Imine Product 3-((2-Pyridinylmethyl)amino) -1-propanol Imine->Product + [H⁻] Reducing_Agent NaBH₄ Reducing_Agent->Product

Caption: The two-step mechanism of reductive amination.

Experimental Workflow

Workflow Experimental Workflow A 1. Mix Aldehyde and Amine in Methanol B 2. Stir for 1-2h (Imine Formation) A->B C 3. Cool to 0°C B->C D 4. Add NaBH₄ C->D E 5. Stir for 2-4h at RT D->E F 6. Quench with NaHCO₃ (aq) E->F G 7. Evaporate Methanol F->G H 8. Extract with DCM G->H I 9. Wash with Brine H->I J 10. Dry and Concentrate I->J K 11. Purify by Column Chromatography J->K

Caption: A summary of the experimental workflow.

Troubleshooting Decision Tree

Troubleshooting Troubleshooting Decision Tree Start Low Yield? Q1 Starting Materials Present? Start->Q1 A1_Yes Increase Reaction Time or Amount of Reducing Agent Q1->A1_Yes Yes Q2 Aldehyde Side Product (Alcohol)? Q1->Q2 No End Yield Optimized A1_Yes->End A2_Yes Pre-form Imine for Longer or Use Milder Reducing Agent Q2->A2_Yes Yes Q3 Other Impurities? Q2->Q3 No A2_Yes->End A3_Yes Optimize Purification (e.g., different solvent system, salt formation) Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting low yield.

VI. References

Sources

stability and degradation of 3-((2-Pyridinylmethyl)amino)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-((2-Pyridinylmethyl)amino)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Compound Stability Profile

This compound is a molecule possessing both a pyridinylmethyl amine and a primary alcohol functional group. Its stability is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.[1] Understanding these factors is crucial for maintaining the integrity of the compound throughout its handling, storage, and experimental use.

Under normal storage conditions, in a cool, dry, and well-ventilated area, and in a tightly sealed container, the compound is expected to be stable.[2][3] However, deviations from these conditions can lead to degradation.

Key Stability-Influencing Factors:
  • Temperature: Elevated temperatures can accelerate degradation.[4][5] Thermal decomposition may lead to the formation of various byproducts, including oxides of nitrogen and carbon.[2][3]

  • Oxidation: As an amine, this compound is susceptible to oxidation.[2] This can be exacerbated by the presence of oxygen and metal ions, such as iron, which can catalyze oxidative degradation reactions.[4][6]

  • pH: The pH of the solution can significantly impact the stability of the compound. The amine group can be protonated at low pH, which may alter its reactivity and degradation pathways.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate photochemical degradation reactions.[1]

Troubleshooting Guide: Common Issues

This section addresses specific problems that may arise during the use of this compound, providing potential causes and actionable solutions.

Issue: Sample Discoloration (Yellowing or Browning)

Question: My solution of this compound has turned yellow/brown. What is the likely cause and how can I prevent it?

Answer:

Discoloration is a common indicator of chemical degradation, often due to oxidation or the formation of chromophoric degradation products.

Potential Causes:

  • Oxidative Degradation: Exposure to air (oxygen) can lead to the oxidation of the amine or other parts of the molecule. This process can be accelerated by the presence of trace metal impurities.[4]

  • Light Exposure: Photodegradation can occur upon exposure to ambient or UV light, leading to the formation of colored byproducts.

  • High Temperature Storage: Storing the compound at elevated temperatures can accelerate thermal degradation pathways that may produce colored impurities.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sample discoloration.

Preventative Measures & Solutions:

  • Storage: Always store the compound in a tightly sealed, amber-colored vial to protect it from light and air.[2][3] For long-term storage, consider refrigeration in an inert atmosphere (e.g., under argon or nitrogen).

  • Solvent Choice: When preparing solutions, use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon before use.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA to your buffer or solution can sequester metal ions.

Issue: Appearance of Unexpected Peaks in Chromatography (HPLC, LC-MS)

Question: I am analyzing my sample of this compound and see additional peaks that were not there previously. What could they be?

Answer:

The appearance of new peaks in your chromatogram is a strong indication of degradation. The identity of these peaks will depend on the degradation pathway.

Potential Degradation Products:

Based on the degradation of similar aminopropanol compounds, potential degradation products could include:[4][6][7]

  • Oxidation Products:

    • N-oxides

    • Products of C-N bond cleavage, such as 2-pyridinemethanol and 3-amino-1-propanol.

    • Products of C-C bond cleavage, such as formaldehyde or formic acid.[7]

  • Dehydration Products: Intramolecular cyclization could occur, though less likely under mild conditions.

  • Impurities from Synthesis: Ensure the new peaks are not from an impure starting material.

Experimental Protocol for Identification:

  • Characterize the Unknowns:

    • Use high-resolution mass spectrometry (LC-MS/MS) to obtain the exact mass and fragmentation pattern of the unknown peaks.

    • Compare the fragmentation pattern to the parent compound to identify related structures.

  • Forced Degradation Study: To confirm the source of the impurities, perform a forced degradation study. This involves subjecting a pure sample of this compound to various stress conditions:

    • Acidic/Basic Conditions: Treat with dilute HCl and NaOH at room temperature and elevated temperature.

    • Oxidative Conditions: Treat with a low concentration of hydrogen peroxide.

    • Thermal Stress: Heat the solid compound or a solution.

    • Photolytic Stress: Expose a solution to UV light.

  • Analyze Stressed Samples: Analyze the stressed samples by LC-MS and compare the degradation profiles to your sample.

Proposed Oxidative Degradation Pathway:

G A This compound B N-oxide derivative A->B Oxidation (N) C Iminium intermediate A->C Oxidation (C-N) D 2-Pyridinemethanol C->D Hydrolysis E 3-Amino-1-propanol C->E Hydrolysis F Further oxidation products (e.g., aldehydes, carboxylic acids) D->F E->F

Caption: A potential oxidative degradation pathway.

Issue: Loss of Potency or Inconsistent Experimental Results

Question: My experiments using this compound are giving inconsistent results, suggesting a loss of active compound. How can I quantify the stability?

Answer:

Inconsistent results are often a consequence of compound degradation leading to a lower effective concentration. A stability-indicating analytical method is required to quantify the amount of intact compound.

Protocol for a Short-Term Stability Study:

  • Develop a Stability-Indicating Method:

    • Use a gradient HPLC method with UV or MS detection that can separate the parent compound from its potential degradation products.

    • Validate the method for linearity, accuracy, and precision.

  • Prepare Samples: Prepare solutions of this compound in the relevant experimental buffer or solvent.

  • Set Storage Conditions: Store aliquots of the solution under different conditions:

    • Refrigerated (2-8 °C)

    • Room temperature (~25 °C)

    • Elevated temperature (e.g., 40 °C)

    • Protected from light vs. exposed to light

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and then weekly).

  • Quantify: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.

Data Summary Table:

ConditionTime Point% Remaining Compound
2-8 °C, Dark 0 hr100%
24 hr99.5%
1 week98.2%
25 °C, Dark 0 hr100%
24 hr95.1%
1 week85.3%
25 °C, Light 0 hr100%
24 hr88.7%
1 week70.1%
40 °C, Dark 0 hr100%
24 hr82.4%
1 week55.9%
(Note: Data is illustrative)

This data will help you establish the conditions under which your compound is stable for the duration of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, in a cool and dry place.[2][3] For maximum stability, storage at -20°C is recommended.

Q2: Is this compound compatible with strong oxidizing agents?

A2: No, it is incompatible with strong oxidizing agents.[2] Contact with such agents can lead to rapid and potentially hazardous degradation.

Q3: What are the expected hazardous decomposition products upon combustion?

A3: In the event of a fire, thermal decomposition can produce hazardous gases including nitrogen oxides, carbon monoxide, and carbon dioxide.[2][3]

Q4: Can I prepare stock solutions in advance?

A4: While possible, it is advisable to prepare stock solutions fresh. If you must prepare them in advance, use a high-purity, deoxygenated solvent, store the solution in an amber vial at low temperature (e.g., -20°C), and validate its stability over your intended period of use.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric (LC-MS) detection is a highly suitable technique.[4] It allows for the separation and quantification of the parent compound and its degradation products.

References

  • Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18435–18450. Available at: [Link]

  • Material Safety Data Sheet - 3-Amino-1-Propanol, 99% - Cole-Parmer. Available at: [Link]

  • Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. Available at: [Link]

  • 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2016). Available at: [Link]

  • Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98% - Cole-Parmer. Available at: [Link]

  • Tan, W., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(35), 7502–7519. Available at: [Link]

  • Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. SINTEF. Available at: [Link]

  • Tan, W., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. White Rose Research Online. Available at: [Link]

  • Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. ResearchGate. Available at: [Link]

  • Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. ResearchGate. Available at: [Link]

  • Pienimäki, J. P. (2012). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]

Sources

Technical Support Center: Safe Handling and Storage of CAS 6950-99-8

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Name: 3-((Pyridin-2-ylmethyl)amino)propan-1-ol

Welcome to the technical support guide for CAS 6950-99-8. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this compound. As Senior Application Scientists, we have synthesized critical safety information with practical, field-proven insights to support your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 3-((Pyridin-2-ylmethyl)amino)propan-1-ol.

Scenario 1: Accidental Skin or Eye Contact

Issue: You've accidentally splashed a small amount of the solution on your skin or into your eyes.

Causality: 3-((Pyridin-2-ylmethyl)amino)propan-1-ol is classified as a skin irritant and can cause serious eye damage.[1] Prompt and thorough rinsing is crucial to mitigate chemical burns and absorption.

Immediate Action Protocol:

  • Skin Contact:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[2]

    • Remove any contaminated clothing while continuing to rinse.

    • Wash the affected area with soap and water.

    • Seek medical attention if skin irritation persists.

  • Eye Contact:

    • Immediately flush the eyes with a gentle but steady stream of lukewarm water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do so.

    • It is critical to seek immediate medical attention from an ophthalmologist.

Scenario 2: Inhalation of Vapors or Dust

Issue: You've been working with the compound in a poorly ventilated area and are feeling dizzy or experiencing respiratory irritation.

Causality: This compound may cause respiratory irritation.[1] Inhalation of vapors or dust can lead to adverse effects on the respiratory system.

Immediate Action Protocol:

  • Move the affected individual to an area with fresh air immediately.

  • If breathing is difficult, provide oxygen if you are trained to do so.

  • If the individual is not breathing, begin artificial respiration, but only if you are trained.

  • Seek immediate medical attention.

Scenario 3: Minor Chemical Spill

Issue: A small amount of 3-((Pyridin-2-ylmethyl)amino)propan-1-ol has been spilled on a lab bench.

Causality: Uncontained spills present a contact and inhalation hazard. A systematic and calm approach to cleanup is necessary to prevent further exposure and contamination.

Immediate Action Protocol:

  • Alert personnel in the immediate area of the spill.

  • Ensure the area is well-ventilated.

  • Wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Contain the spill with an inert absorbent material like vermiculite, dry sand, or earth.

  • Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Workflow for Minor Spill Cleanup

cluster_spill Minor Spill Cleanup Workflow Alert Alert Nearby Personnel Ventilate Ensure Proper Ventilation Alert->Ventilate Safety First PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Clean Clean Spill Area with Solvent and Soap/Water Collect->Clean Dispose Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose cluster_disposal Disposal Decision Pathway Start Waste Generated (Unused chemical, contaminated labware) IsHazardous Is the waste considered hazardous? Start->IsHazardous Segregate Segregate as Hazardous Waste IsHazardous->Segregate Yes Label Label Container Clearly Segregate->Label Consult Consult Institutional EH&S Guidelines Label->Consult Dispose Dispose via Certified Hazardous Waste Vendor Consult->Dispose

Caption: Logical steps for proper chemical waste disposal.

References

  • Nsc65650 | C9H14N2O | CID 248485 - PubChem - NIH. [Link]

  • Chemical and Biological Spill Response Procedure - Alexion. [Link]

  • 29 CFR Part 1910, Subpart I, Enforcement G - OSHA. [Link]

Sources

Technical Support Center: 3-((2-Pyridinylmethyl)amino)-1-propanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-((2-Pyridinylmethyl)amino)-1-propanol. This document is designed for researchers, chemists, and drug development professionals who are performing this synthesis and may encounter challenges. As your virtual application scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis of this compound is a classic example of a reductive amination . This powerful C-N bond-forming reaction involves the condensation of an amine (3-amino-1-propanol) with a carbonyl compound (2-pyridinecarboxaldehyde) to form an intermediate imine (or its protonated form, the iminium ion), which is then reduced in situ to the desired secondary amine.

Reaction Overview

Scheme 1: Synthesis of this compound

Caption: General reaction scheme for reductive amination.

The reaction proceeds via a two-step mechanism within a single pot: (1) Formation of an imine intermediate, and (2) Reduction of the imine.[1] Understanding this pathway is critical for troubleshooting.

G start Amine + Aldehyde hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack imine Imine Intermediate (Schiff Base) hemiaminal->imine - H₂O (Dehydration) iminium Iminium Ion (Protonated Imine) imine->iminium + H⁺ (Acid Catalyst) product Secondary Amine (Final Product) iminium->product Reduction (+ [H⁻])

Caption: The core mechanism of reductive amination.

Troubleshooting Guide & FAQs

Question 1: My reaction has a very low yield or has not worked at all. What are the common causes?

This is the most frequent issue and can often be traced back to the delicate equilibrium of imine formation.

Answer:

Several factors can lead to poor conversion:

  • Inefficient Imine Formation: The condensation of the amine and aldehyde to form the imine is a reversible equilibrium reaction that produces water.[1] If water is not removed or its effect is not mitigated, the equilibrium may favor the starting materials.

    • Solution: While you can use dehydrating agents, a simpler and very effective strategy is to use methanol as the solvent. Methanol can facilitate imine formation without the need for water removal, and the subsequent reduction is often rapid.[2]

  • Incorrect pH: The reaction is highly pH-dependent.

    • Too Acidic (pH < 4): The amine starting material (3-amino-1-propanol) will be fully protonated to an ammonium salt. This removes its nucleophilic character, preventing it from attacking the aldehyde carbonyl.

    • Too Basic (pH > 8): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate, which is the rate-limiting step for imine formation.

    • Optimal Range (pH 5-7): This range provides enough acid to catalyze the reaction while leaving a sufficient concentration of the free amine to act as a nucleophile.[2] Using a mild acid catalyst like acetic acid is common.[3]

  • Inappropriate Reducing Agent: The choice of reducing agent is critical and depends on whether you are performing a one-pot or two-step procedure. A reagent that is too powerful can reduce your starting aldehyde before it even has a chance to form the imine. (See Question 2 for a detailed comparison).

  • Low Reaction Temperature: Like most reactions, reductive amination can be slow at room temperature. If you see low conversion, gently heating the reaction (e.g., to 40-50 °C) can often drive it to completion, provided your chosen solvent and reagents are stable at that temperature.

Question 2: I see significant side products, especially the alcohol derived from my starting aldehyde. How can I improve selectivity?

This is a classic selectivity problem in reductive amination and points directly to your choice and timing of the reducing agent.

Answer:

The primary side product is almost certainly 2-pyridinemethanol, formed from the direct reduction of 2-pyridinecarboxaldehyde. This occurs when the reducing agent is not selective enough to differentiate between the aldehyde and the intermediate imine/iminium ion.

The key is to match the reducing agent to the reactivity of the electrophiles in the flask. The iminium ion is significantly more electrophilic (and thus, more easily reduced) than the starting aldehyde.[4]

Reducing AgentChemical FormulaCommon SolventsKey Characteristics & Strategy
Sodium Borohydride NaBH₄Methanol, EthanolHigh Reactivity. Capable of reducing both aldehydes and imines.[5] To avoid side products, use a two-step approach : first, allow the imine to form completely (monitor by TLC/LCMS, typically 1-3 hours in methanol), then add the NaBH₄ portion-wise at a low temperature (0 °C).[3][6]
Sodium Cyanoborohydride NaBH₃CNMethanol, THFGood Selectivity. At neutral or slightly acidic pH (~6-7), it reduces iminium ions much faster than aldehydes, making it ideal for one-pot reactions .[2] Major Drawback: Highly toxic and can release HCN gas upon acidic workup.[2]
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THFExcellent Selectivity & Mild. The reagent of choice for one-pot reductive aminations.[3][5] It is a weaker reductant than NaBH₄ and highly selective for the imine/iminium ion.[1] It is moisture-sensitive, so anhydrous solvents are required.[5]

Recommendation: For the synthesis of this compound, Sodium Triacetoxyborohydride (STAB) is the superior choice for a one-pot procedure due to its high selectivity and safety profile, which avoids the formation of toxic byproducts.[2][6]

G start_node Low Selectivity: Aldehyde Reduction Side Product decision_node Is the reducing agent too reactive? start_node->decision_node path1_node YES: Using NaBH₄ in a one-pot setup decision_node->path1_node  Yes path2_node NO: Using a selective reagent (e.g., STAB) decision_node->path2_node  No solution1_node Solution A: Switch to a two-step procedure. 1. Form imine first. 2. Add NaBH₄ at 0°C. path1_node->solution1_node solution2_node Solution B: Switch to a milder, more selective reagent like STAB for a one-pot reaction. path1_node->solution2_node check_node Other Issue: Consider reaction time, temperature, or pH. path2_node->check_node end_node Improved Selectivity solution1_node->end_node solution2_node->end_node

Sources

Technical Support Center: Improving the Purity of Synthesized 3-(pyridin-2-ylmethylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and purification of 3-(pyridin-2-ylmethylamino)propan-1-ol. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this important amino alcohol intermediate. Due to its polar nature and the presence of a basic pyridine ring and a secondary amine, purification can present unique challenges.[1] This guide provides a structured, question-and-answer-based approach to identify and resolve common purity issues, backed by established chemical principles and detailed experimental protocols.

Understanding the Synthesis and Potential Impurities

The most common and efficient synthetic route to 3-(pyridin-2-ylmethylamino)propan-1-ol is the reductive amination between pyridine-2-carbaldehyde and 3-aminopropan-1-ol. This reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.[2]

While seemingly straightforward, this process can generate several impurities that complicate downstream applications. Understanding the source of these impurities is the first step toward effective purification.

Synthesis and Impurities PyCHO Pyridine-2-carbaldehyde Imine Imine Intermediate PyCHO->Imine + 3-Aminopropan-1-ol UnreactedSM Unreacted Starting Materials PyCHO->UnreactedSM OverReduction 2-(hydroxymethyl)pyridine PyCHO->OverReduction [Reducing Agent] (Side Reaction) AminoPropanol 3-Aminopropan-1-ol AminoPropanol->Imine AminoPropanol->UnreactedSM Product 3-(pyridin-2-ylmethylamino)propan-1-ol (Desired Product) Imine->Product BisProduct Bis-alkylation Product Product->BisProduct + Pyridine-2-carbaldehyde (Side Reaction)

Caption: Synthetic pathway and potential impurity sources.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of 3-(pyridin-2-ylmethylamino)propan-1-ol.

Issue 1: My final product is a viscous, colored oil that is difficult to handle.
  • Question: Why is my product an oil instead of a solid, and what is causing the color? Answer: The discoloration is likely due to impurities or degradation products.[3] The oily nature could be due to residual solvents or the presence of impurities that depress the melting point. Highly pure 3-(pyridin-2-ylmethylamino)propan-1-ol is expected to be a crystalline solid at room temperature.

  • Question: How can I remove the color and induce crystallization? Answer: Treatment with activated carbon can be effective in removing colored impurities. Following this, a carefully chosen recrystallization procedure should yield a pure, crystalline product.

Issue 2: My NMR spectrum shows the presence of unreacted starting materials.
  • Question: How can I remove unreacted pyridine-2-carbaldehyde and 3-aminopropan-1-ol? Answer:

    • Pyridine-2-carbaldehyde: This can be removed by a bisulfite wash or by using a scavenger resin.

    • 3-Aminopropan-1-ol: Being highly water-soluble, it can be removed by an aqueous wash of the crude product dissolved in an organic solvent like dichloromethane (DCM) or ethyl acetate.

Issue 3: I am observing a significant amount of a side-product with a higher molecular weight.
  • Question: What is this side-product and how is it formed? Answer: This is likely a bis-alkylation product, where the newly formed secondary amine of the desired product reacts with another molecule of pyridine-2-carbaldehyde, followed by reduction.

  • Question: How can I minimize the formation of this bis-alkylation product? Answer:

    • Control Stoichiometry: Use a slight excess of 3-aminopropan-1-ol relative to pyridine-2-carbaldehyde.

    • Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine. This allows for the controlled reduction of the initially formed imine before the secondary amine product can react further.

Issue 4: My column chromatography purification is giving poor separation and peak tailing.
  • Question: Why is my compound streaking on the silica gel column? Answer: The basic amine groups in your target compound and some impurities can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This leads to poor separation, peak tailing, and sometimes irreversible adsorption of the product.[1][4]

  • Question: How can I improve my column chromatography separation? Answer:

    • Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (typically 0.5-2%) or ammonia (by using a solvent system like DCM/Methanol/Ammonia), to the mobile phase. This neutralizes the acidic sites on the silica gel, leading to sharper peaks and better separation.[4]

    • Alternative Stationary Phases: Consider using a different stationary phase like basic alumina or an amine-functionalized silica column, which are better suited for the purification of basic compounds.[4][5]

Purification Protocols

Protocol 1: Recrystallization for High Purity

Recrystallization is an excellent method for obtaining highly pure, crystalline 3-(pyridin-2-ylmethylamino)propan-1-ol, especially after initial purification by other means.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system of isopropanol/hexane or ethyl acetate/hexane is a good starting point.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a binary system). If the solution is colored, add a small amount of activated carbon and heat for a further 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization.[6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Parameter Recommendation Rationale
Solvent System Isopropanol/Hexane or Ethyl Acetate/HexaneProvides a good solubility gradient for effective crystallization.
Cooling Rate Slow, gradual coolingPromotes the formation of larger, purer crystals.[6]
Washing Minimal ice-cold solventPrevents significant loss of the purified product.[6]
Protocol 2: Flash Column Chromatography

This method is ideal for purifying larger quantities of the crude product and for separating compounds with different polarities.

Column_Chromatography_Workflow Start Crude Product Dissolve Dissolve in minimal strong solvent (e.g., DCM) Start->Dissolve Adsorb Adsorb onto a small amount of silica gel Dissolve->Adsorb Load Load adsorbed sample onto the column Adsorb->Load Pack Pack column with silica gel in non-polar solvent Pack->Load Elute Elute with a solvent gradient (e.g., Hexane to Ethyl Acetate with 1% Triethylamine) Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC Collect->Analyze Combine Combine pure fractions Analyze->Combine Evaporate Evaporate solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Flash column chromatography workflow.

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A gradient system of hexane/ethyl acetate with 1% triethylamine is a good starting point. The polarity can be increased by gradually increasing the proportion of ethyl acetate. For very polar impurities, a dichloromethane/methanol system (again, with 1% triethylamine) may be necessary.[4]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column. This "dry loading" technique often results in better separation.

  • Elution and Fraction Collection: Begin elution with the least polar solvent mixture and gradually increase the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (or Alumina/Amine-functionalized silica for persistent issues)[4]Standard, cost-effective choice. Alternatives can mitigate strong acid-base interactions.[4]
Mobile Phase Modifier 1% TriethylamineNeutralizes acidic sites on silica, preventing peak tailing.[4]
Sample Loading Dry LoadingLeads to a more uniform sample band and improved separation.

Final Purity Assessment

After purification, it is crucial to assess the purity of the final product. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

By systematically addressing the potential sources of impurities and employing the appropriate purification techniques, researchers can confidently obtain high-purity 3-(pyridin-2-ylmethylamino)propan-1-ol for their downstream applications.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Kim, J. H., et al. (2016). Purification method of pyridine and pyridine derivatives.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Ajinomoto Co., Inc. (1984). Crystallization of amino acid.
  • Caffetteria, C., et al. (1999). Process for the purification of an aminoalcohol.
  • Bidlingmeyer, B. A., et al. (1984). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 56(8), 1583-1588. [Link]

  • Sumitomo Chemical Company, Limited. (2011). Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Finnegan, W. G., et al. (1952). The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society, 74(22), 5895-5897. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Takeda Chemical Industries, Ltd. (1992). Method for crystallization of amino acids.
  • Chemistry Channel. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Shanghai FWD Chemicals Limited. (2014). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. [Link]

  • Szakonyi, Z., et al. (2020). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules, 25(18), 4293. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Ortiz, P., et al. (2018). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Molecules, 23(11), 2993. [Link]

  • DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 7(05), 199-204. [Link]

  • The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

Technical Support Center: Synthesis of 3-((2-Pyridinylmethyl)amino)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-((2-Pyridinylmethyl)amino)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthesis. We will delve into the underlying chemical principles of the common synthetic routes and provide practical, field-proven solutions to overcome potential hurdles.

The most prevalent laboratory and industrial synthesis of this compound involves the reductive amination of 2-pyridinecarboxaldehyde with 3-amino-1-propanol. This guide will focus on the challenges associated with this pathway, particularly when using sodium borohydride as the reducing agent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reaction steps?

The most common and economically viable route is a one-pot reductive amination.[1][2][3] This process involves two key steps that occur sequentially in the same reaction vessel:

  • Imine Formation: 2-Pyridinecarboxaldehyde and 3-amino-1-propanol react to form a Schiff base (imine) intermediate. This is a reversible condensation reaction where a molecule of water is eliminated.

  • Reduction: The imine intermediate is then reduced to the desired secondary amine, this compound. Common reducing agents for this step include sodium borohydride (NaBH₄) or catalytic hydrogenation.[1][4]

Q2: What are the primary advantages of using sodium borohydride for the reduction step?

Sodium borohydride is a popular choice for laboratory and pilot-scale synthesis due to several factors:

  • Selectivity: It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, and carboxylic acids, which simplifies the workup if such functional groups are present.[5][6]

  • Cost-Effectiveness: Compared to more specialized reducing agents, sodium borohydride is relatively inexpensive.[1]

  • Ease of Handling: While it requires careful handling, it is a solid that is easier to manage than gaseous hydrogen or pyrophoric metal hydrides like lithium aluminum hydride.

Q3: What are the major challenges I can expect when scaling up this synthesis?

Scaling up the synthesis of this compound can present several challenges:

  • Exothermic Reaction Control: The reduction with sodium borohydride is exothermic, and the hydrolysis of NaBH₄ also generates heat and hydrogen gas.[7] On a larger scale, efficient heat dissipation is critical to prevent a runaway reaction.

  • Side Product Formation: Competing side reactions, such as the reduction of the starting aldehyde or the formation of over-alkylated tertiary amines, can become more significant at scale.[8]

  • Purification Difficulties: Isolating the final product with high purity can be challenging due to the presence of unreacted starting materials, side products, and inorganic salts from the workup.

  • Reagent Addition and Mixing: Ensuring homogenous mixing and controlled addition of reagents is crucial for consistent results and to avoid localized "hot spots."

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low Yield of the Desired Product

Q: I am observing a low yield of this compound. What are the likely causes and how can I improve it?

A low yield can stem from several factors. The key is to identify the root cause through careful analysis of your reaction conditions and byproducts.

Potential Causes & Solutions:

  • Incomplete Imine Formation: The initial condensation to form the imine is an equilibrium-driven process. On a larger scale, the removal of water can be less efficient, shifting the equilibrium back towards the starting materials.

    • Troubleshooting Protocol:

      • Azeotropic Water Removal: If your solvent system allows (e.g., toluene), consider using a Dean-Stark apparatus to remove water as it forms.

      • Use of Dehydrating Agents: While less "green," the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium towards the imine.[1]

      • Stepwise Procedure: For better control, you can perform the reaction in two distinct steps. First, form the imine and confirm its formation (e.g., by TLC or ¹H NMR). Then, add the sodium borohydride.[3][9]

  • Premature Reduction of the Aldehyde: Sodium borohydride can reduce the starting 2-pyridinecarboxaldehyde to 2-pyridinemethanol.[4] This is a common side reaction if the reducing agent is added before sufficient imine has formed.

    • Troubleshooting Protocol:

      • Controlled Addition of NaBH₄: Add the sodium borohydride portion-wise or as a solution over a prolonged period. This keeps the instantaneous concentration of the reducing agent low, favoring the reduction of the newly formed imine.

      • Lower Reaction Temperature: Perform the reduction at a lower temperature (e.g., 0-5 °C). This will slow down the rate of aldehyde reduction more significantly than the imine reduction.

  • Hydrolysis of Sodium Borohydride: NaBH₄ reacts with protic solvents like methanol and water, especially under acidic conditions, to produce hydrogen gas and inactive borate salts.[5][7]

    • Troubleshooting Protocol:

      • pH Control: Maintain a slightly basic pH (around 8-10) during the reduction. A small amount of sodium hydroxide can be added to stabilize the sodium borohydride solution.[7]

      • Solvent Choice: While methanol is a common solvent, consider using a less protic solvent like ethanol or THF for the reduction step.

  • Over-alkylation: The product, a secondary amine, can react with another molecule of the aldehyde and get reduced to form a tertiary amine.[8]

    • Troubleshooting Protocol:

      • Stoichiometry Control: Use a slight excess of the amine (3-amino-1-propanol) to ensure the aldehyde is consumed, minimizing the chance of the product reacting further.

Parameter Recommendation for Yield Improvement
Reagent Ratio Use a 1.1 to 1.2 molar excess of 3-amino-1-propanol.
Water Removal Consider azeotropic distillation or dehydrating agents.
NaBH₄ Addition Add portion-wise at 0-5 °C after allowing time for imine formation.
pH Maintain a slightly basic pH (8-10) during reduction.
Problem 2: Exothermic Runaway and Gas Evolution

Q: My reaction is becoming too exothermic during the addition of sodium borohydride, and I'm concerned about safety. How can I control this?

This is a critical safety concern, especially during scale-up. The heat is generated from both the reduction reaction and the hydrolysis of sodium borohydride, which also produces flammable hydrogen gas.[7][10]

Mitigation Strategies:

  • Enhanced Cooling: Ensure your reactor has an efficient cooling system (e.g., a jacketed reactor with a chiller).

  • Slow, Controlled Addition: Add the sodium borohydride as a solution in a suitable solvent (e.g., a dilute, stabilized aqueous NaOH solution or anhydrous solvent) using a syringe pump or an addition funnel. This allows for better control over the reaction rate and heat generation.

  • Monitoring: Continuously monitor the internal temperature of the reactor.

  • Adequate Headspace and Ventilation: Ensure the reactor has sufficient headspace to accommodate any gas evolution and is in a well-ventilated area or fume hood to safely dissipate the hydrogen gas.

Experimental Protocol for Safe NaBH₄ Addition (Pilot Scale):

  • Dissolve the 2-pyridinecarboxaldehyde and 3-amino-1-propanol in a suitable solvent (e.g., methanol) in the reactor and stir to allow for imine formation.

  • Cool the reactor to 0-5 °C.

  • Separately, prepare a solution of sodium borohydride in a cold, dilute (e.g., 0.1 M) sodium hydroxide solution.

  • Using a metering pump, add the sodium borohydride solution subsurface to the reaction mixture at a rate that maintains the internal temperature below 10 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the excess sodium borohydride by the slow, controlled addition of a weak acid like acetic acid or acetone at a low temperature.

Problem 3: Difficult Purification and Impurity Profile

Q: I am struggling to obtain a pure product. The final material is contaminated with starting materials and a persistent byproduct. What purification strategies can I employ?

Purification is often a significant hurdle in this synthesis. The product is a polar amino alcohol, which can make extraction and crystallization challenging.

Common Impurities and Purification Strategies:

  • Unreacted 2-Pyridinecarboxaldehyde and 3-Amino-1-propanol:

    • Acid/Base Extraction:

      • After quenching the reaction, dilute the mixture with water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Acidify the aqueous layer with dilute HCl (to pH ~2). The product and unreacted 3-amino-1-propanol will move to the aqueous layer as hydrochloride salts, while the unreacted aldehyde and other non-basic impurities will remain in the organic layer.

      • Separate the layers.

      • Basify the aqueous layer with NaOH or Na₂CO₃ (to pH >10) and extract the product into a fresh portion of organic solvent.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • 2-Pyridinemethanol (from aldehyde reduction):

    • This impurity is often difficult to separate by simple extraction due to its similar polarity to the product.

    • Chromatography: Column chromatography on silica gel is an effective method for removing this and other closely related impurities. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can provide good separation.

    • Crystallization/Salt Formation: In some cases, forming a salt of the product (e.g., the hydrochloride or oxalate salt) can facilitate purification through crystallization, leaving more soluble impurities in the mother liquor.

  • Borate Salts:

    • These are typically removed during the aqueous workup. Ensure thorough washing of the organic extracts with water and brine to minimize their presence in the final product.

Visualizing the Troubleshooting Workflow:

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Analysis Root Cause Analysis cluster_Solution Corrective Actions Low_Yield Low Yield Imine_Equilibrium Incomplete Imine Formation Low_Yield->Imine_Equilibrium Aldehyde_Reduction Aldehyde Reduction Low_Yield->Aldehyde_Reduction NaBH4_Decomp NaBH4 Decomposition Low_Yield->NaBH4_Decomp Overalkylation Over-alkylation Low_Yield->Overalkylation Exotherm Exotherm / Gas Heat_Gen Rapid Heat Generation Exotherm->Heat_Gen H2_Evo H2 Gas Evolution Exotherm->H2_Evo Impurity Impurity Issues Polarity Similar Polarity of Components Impurity->Polarity Salts Borate Salts Impurity->Salts Stepwise Stepwise Protocol Imine_Equilibrium->Stepwise Temp_Control Lower Temperature Aldehyde_Reduction->Temp_Control Slow_Addition Slow Reagent Addition Aldehyde_Reduction->Slow_Addition pH_Control pH Control NaBH4_Decomp->pH_Control Overalkylation->Stepwise Heat_Gen->Slow_Addition Cooling Enhanced Cooling Heat_Gen->Cooling H2_Evo->Cooling Extraction Acid/Base Extraction Polarity->Extraction Chromatography Chromatography Polarity->Chromatography Salts->Extraction

Caption: A workflow diagram for troubleshooting common scale-up issues.

References

  • Deshmukh, D. G., et al. (2020). Systematic Investigation into the Formation of Significant Amounts of Unknown Impurity during Scale-up of NaBH4–I2 Mediated Reduction of Nitro-Amide Intermediate of Mirabegron. Organic Process Research & Development. Available at: [Link]

  • IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. IChemE. Available at: [Link]

  • Lee, S., et al. (2021). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Division, University of Southampton. (n.d.). Reductive Amination. Wordpress. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-Aminopropanol. Organic Syntheses. Available at: [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • The Catalyst University. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems). YouTube. Available at: [Link]

  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino. Google Patents.
  • De Kimpe, N., et al. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Pelter, A., et al. (1984). Reductive aminations of ketones and aldehydes using borane-pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720. Available at: [Link]

  • Pelter, A., et al. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(5), 635-641. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Marcinkiewicz, S. (1971). [New methods of synthesizing 3-aminopropanol-1 derivatives. I. Synthesis of 2-methyl-3-aminopropanol-1 and 2-methyl-3-dimethylaminopropanol-1]. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Reddit. (2023). Question about reductive amination reaction procedure. r/Chempros. Available at: [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Pyridinylmethylamino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyridinylmethylamino alcohols. The formation of these compounds often involves highly exothermic steps, which, if not properly managed, can lead to safety hazards, reduced product yield, and impurity formation. This [1][2][3]resource provides in-depth troubleshooting advice and frequently asked questions to ensure the safe and efficient execution of these critical reactions.

I. Troubleshooting Guide: Navigating Common Exothermic Events

This section addresses specific issues you may encounter during the synthesis of pyridinylmethylamino alcohols. Each problem is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying chemical principles.

Issue 1: Rapid, Uncontrolled Temperature Spike (Thermal Runaway)

A thermal runaway is a hazardous situation where the heat generated by the reaction exceeds the rate of heat removal, leading to an accelerating reaction rate and a rapid increase in temperature and pressure.

Im[3][4]mediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any limiting reagents.

  • Enhance Cooling: Maximize the flow of coolant to the reactor jacket and/or immerse the reaction vessel in an ice bath.

  • Alert Personnel: Inform colleagues and laboratory safety personnel of the situation.

  • Prepare for Quenching: Have a pre-prepared quenching solution (e.g., a cold, weak acid or base, depending on the reaction) ready for immediate use if the temperature continues to rise uncontrollably.

Troubleshooting Workflow:

Thermal Runaway Troubleshooting start Uncontrolled Temperature Spike Detected stop_reagent Cease Reagent Addition Immediately start->stop_reagent enhance_cooling Maximize Cooling Capacity stop_reagent->enhance_cooling alert Alert Lab Personnel & Safety Officer enhance_cooling->alert prepare_quench Prepare Quenching Solution alert->prepare_quench monitor Monitor Temperature & Pressure Closely prepare_quench->monitor stable Temperature Stabilizes monitor->stable Yes quench Execute Emergency Quench Protocol monitor->quench No investigate Investigate Root Cause Post-Mortem stable->investigate quench->investigate

Caption: Workflow for immediate response to a thermal runaway.

Root Cause Analysis and Prevention:

  • Inadequate Heat Transfer: The surface-area-to-volume ratio decreases as the reaction scale increases, making heat dissipation less efficient in larger reactors. *[5] Solution: For larger scale reactions, consider using a reactor with a higher heat transfer capacity or switching to a continuous flow setup. Flow [1][6]chemistry offers superior heat transfer due to the high surface-area-to-volume ratio of microreactors.

  • [7][8]Incorrect Reagent Addition Rate: Adding a reactive intermediate too quickly can overwhelm the cooling system's ability to remove the generated heat.

    • Solution: Employ controlled, slow addition of the limiting reagent using a syringe pump or a dropping funnel. Monit[9]or the internal temperature closely and adjust the addition rate to maintain the desired temperature range.

  • Insufficient Cooling: The cooling system may not be adequate for the scale and exothermicity of the reaction.

    • Solution: Ensure your cooling bath or circulator is set to a sufficiently low temperature and has enough cooling power for the reaction scale.

Issue 2: Formation of Impurities and Reduced Product Yield

Elevated temperatures, even if not a full-blown runaway, can lead to side reactions, decomposition of starting materials or products, and consequently, lower yields and a more complex purification process.

Troubleshooting Steps:

  • Analyze Reaction Mixture: Use techniques like TLC, LC-MS, or NMR to identify the major impurities.

  • Review Reaction Temperature Profile: Compare the actual temperature profile of the reaction to the desired profile.

  • Evaluate Reagent Purity: Impurities in starting materials can sometimes catalyze side reactions.

Common Side Reactions in Pyridinylmethylamino Alcohol Synthesis:

Side ReactionCausePrevention
Over-alkylation Excess alkylating agent or localized high concentrations.Slow, controlled addition of the alkylating agent. Use of a slight excess of the amine.
Elimination Reactions High reaction temperatures.Maintain strict temperature control at the lower end of the optimal range.
Ring Opening/Decomposition Strong nucleophiles or bases at elevated temperatures.Careful selection of base and solvent. Maintain low reaction temperatures.

Preventative Measures:

  • Optimize Reaction Temperature: Conduct small-scale experiments to determine the optimal temperature range that maximizes product formation while minimizing impurity generation.

  • Staged Reagent Addition: Instead of adding a reagent all at once, add it in portions, allowing the reaction to cool between additions.

  • [1]Solvent Selection: Choose a solvent with a high heat capacity and a boiling point that allows for reflux cooling if necessary.

I[1]I. Frequently Asked Questions (FAQs)

Q1: What are the primary sources of exothermicity in pyridinylmethylamino alcohol synthesis?

The primary exothermic events in these syntheses often arise from:

  • Grignard Reagent Addition: The reaction of a Grignard reagent with an aldehyde or ketone is highly exothermic.

  • [5][10]Reduction of Carbonyls: The reduction of a ketone or aldehyde to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride can be exothermic.

  • [11]Acid-Base Neutralization: Quenching steps involving the neutralization of strong acids or bases can generate significant heat.

Q2: How can I predict the potential exothermicity of my reaction?

While precise prediction requires calorimetric studies, you can estimate the potential hazard by:

  • Reviewing the Literature: Search for similar reactions and note any reported temperature excursions or special cooling requirements.

  • Analyzing Bond Energies: The formation of stronger bonds than those that are broken will result in an exothermic reaction.

  • Small-Scale Trials: Always conduct a small-scale trial with careful temperature monitoring before scaling up.

Q3[9]: What are the advantages of using flow chemistry for managing exothermic reactions?

Flow chemistry offers several advantages for controlling exothermic reactions:

  • [1][6][7][12]Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation.

  • [6][8]Precise Temperature Control: The small reaction volume enables near-isothermal conditions, minimizing temperature gradients and hot spots.

  • [8]Enhanced Safety: The small amount of material reacting at any given time significantly reduces the risk of a thermal runaway. In th[6][12]e event of a problem, the reagent feeds can be stopped immediately.

  • [6]Improved Mixing: Efficient mixing in flow reactors prevents localized high concentrations of reagents, which can lead to side reactions.

Q4[6]: What personal protective equipment (PPE) is essential when dealing with potentially exothermic reactions?

Always wear the following PPE:

  • [13][14]Safety Glasses or Goggles: Protect your eyes from splashes.

  • Flame-Resistant Lab Coat: Provides a barrier against chemical spills and fire.

  • Chemical-Resistant Gloves: Select gloves appropriate for the specific chemicals being used.

  • Face Shield: Recommended for larger-scale reactions or when there is a higher risk of splashing.

Q5: What are the key elements of a robust emergency plan for an exothermic reaction?

A comprehensive emergency plan should include:

  • [9]Clear identification of potential hazards.

  • Step-by-step procedures for responding to a thermal runaway.

  • Location and proper use of safety equipment (fire extinguisher, safety shower, eyewash station).

  • Emergency contact information.

  • A designated and well-understood evacuation route.

III. Experimental Protocols

Protocol 1: Safe Setup for a Cooled Batch Reaction

This protocol outlines the steps for setting up a laboratory-scale reaction with active cooling to manage exothermicity.

Materials:

  • Three-neck round-bottom flask

  • Overhead stirrer or magnetic stir plate and stir bar

  • Thermometer or thermocouple to monitor internal reaction temperature

  • Dropping funnel or syringe pump for controlled reagent addition

  • Condenser

  • Inert gas inlet (e.g., nitrogen or argon)

  • Cooling bath (e.g., ice-water, dry ice-acetone) or a circulating chiller

  • Lab jack

Procedure:

  • Assemble the Glassware: Set up the three-neck flask with the stirrer, thermometer/thermocouple, and dropping funnel. Ensure all joints are properly sealed.

  • Inert Atmosphere: Purge the system with an inert gas.

  • Initial Cooling: Place the cooling bath on the lab jack and raise it to immerse the flask. Allow[15] the initial reaction mixture to cool to the desired starting temperature.

  • Controlled Reagent Addition: Begin the slow, dropwise addition of the limiting reagent from the dropping funnel or via the syringe pump.

  • [9]Temperature Monitoring: Continuously monitor the internal temperature. If th[9]e temperature rises above the set point, slow down or temporarily stop the addition until the temperature stabilizes.

  • Post-Addition: After the addition is complete, continue to stir the reaction at the controlled temperature for the specified time.

  • Quenching: Cool the reaction mixture further before slowly and carefully adding the quenching solution.

Cooled Batch Reaction Setup cluster_0 Reaction Vessel flask Three-Neck Flask stirrer Stirrer flask->stirrer thermometer Thermometer flask->thermometer dropping_funnel Dropping Funnel flask->dropping_funnel condenser Condenser flask->condenser inert_gas Inert Gas condenser->inert_gas cooling_bath Cooling Bath on Lab Jack cooling_bath->flask Heat Exchange reagent_source Reagent Source reagent_source->dropping_funnel Controlled Addition

Caption: Diagram of a standard cooled batch reaction setup.

IV. References

  • Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs. Retrieved from

  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka. Retrieved from

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (n.d.). ACS Publications. Retrieved from

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Retrieved from

  • Flow Chemistry. (n.d.). NJ Bio, Inc. Retrieved from

  • A field guide to flow chemistry for synthetic organic chemists. (2023, March 15). Chemical Science (RSC Publishing). Retrieved from

  • Benefits of Continuous Flow Chemistry. (n.d.). Retrieved from

  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025, December 9). Retrieved from

  • Safe Automated Dosing with Exothermic Reactions - Case Study. (2016, October 25). Pharma IQ. Retrieved from

  • Fact Sheet: Heating Reactions | PennEHRS. (2024, April 10). UPenn EHRS - University of Pennsylvania. Retrieved from

  • What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting? (2025, August 16). Quora. Retrieved from

  • Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited. Retrieved from

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022, January 26). MDPI. Retrieved from

  • Thermal runaway. (n.d.). Wikipedia. Retrieved from

  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. Retrieved from

  • Method of controlling exothermic reactions and apparatus therefor. (n.d.). Google Patents. Retrieved from

  • What is Thermal Runaway in Batteries? Causes and Prevention. (n.d.). Ossila. Retrieved from

  • Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials. (2023, May 10). ResearchGate. Retrieved from

  • Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. (n.d.). PMC - PubMed Central. Retrieved from

  • Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials. (2023, May 18). MDPI. Retrieved from

  • Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry. Retrieved from

  • Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. (n.d.). MDPI. Retrieved from

  • Aldehydes from primary alcohols by. (n.d.). Organic Syntheses Procedure. Retrieved from

  • Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). (n.d.). Organic Synthesis. Retrieved from

  • 12.3 Synthesis of Alcohols | Organic Chemistry. (2021, January 21). YouTube. Retrieved from

  • Technical Support Center: Managing Exothermic Reactions in Amine Synthesis. (n.d.). Benchchem. Retrieved from

  • Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. Retrieved from

  • Alcohol synthesis by substitution (hydroxylation) or hydroboration. (n.d.). Organic Chemistry Portal. Retrieved from

  • Alcohol Oxidation with PCC. (2018, February 23). YouTube. Retrieved from

  • Synthesis of alcohols using Grignard reagents I (video). (n.d.). Khan Academy. Retrieved from

  • Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis! (2025, January 9). YouTube. Retrieved from

  • Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. (2025, August 7). ResearchGate. Retrieved from

  • Organic Chemistry II - Multistep Grignard Synthesis Problem. (2015, August 6). YouTube. Retrieved from

  • Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. (2023, October 28). YouTube. Retrieved from

Sources

Technical Support Center: Aminopropanol Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for aminopropanols. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage and stability of this important class of chemical compounds. Here, we provide in-depth answers to frequently asked questions, troubleshooting guides for common experimental issues, and validated protocols to help you ensure the integrity of your materials and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs) on Aminopropanol Storage and Handling

This section addresses the most common queries regarding the day-to-day handling and storage of aminopropanols.

Q1: What are the optimal long-term storage conditions for aminopropanols like 3-Amino-1-propanol or 1-Amino-2-propanol?

A1: The chemical stability of aminopropanols is best maintained by controlling key environmental factors.[1][2] Based on safety data sheets and chemical principles, the following conditions are critical:

  • Temperature: Store in a cool place.[3][4] Elevated temperatures accelerate the rate of all chemical degradation pathways.[2][5] For long-term storage, refrigeration (2-8 °C) is often recommended, though you should always consult the manufacturer's specific guidelines.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[3][6] Aminopropanols are susceptible to oxidative degradation and can react with atmospheric carbon dioxide.[7][8] An inert gas blanket displaces oxygen and moisture, preventing these reactions.

  • Container: Use tightly sealed, appropriate containers.[3][9] This prevents the ingress of atmospheric moisture and oxygen. Aminopropanols can be hygroscopic (absorb water from the air), and moisture can initiate or accelerate hydrolytic degradation.[9][10]

  • Light: While not always specified as a primary concern, it is good practice to store chemicals in amber or opaque containers to protect them from light, which can catalyze photodegradation.[2][11]

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Cool, dry, well-ventilated area; Refrigeration (2-8°C) often preferred.[3][12]Minimizes thermal degradation and slows reaction kinetics.[5]
Atmosphere Under an inert gas (Nitrogen or Argon).[3][6]Prevents oxidation and reaction with atmospheric CO₂.
Container Tightly sealed, non-reactive material (e.g., glass).[4][9]Prevents contamination from air and moisture.[10]
Incompatibilities Store away from strong oxidizing agents, acids, and acid chlorides.[3][12]Prevents violent or exothermic reactions and accelerated degradation.

Q2: I've noticed a color change (e.g., yellowing) in my aminopropanol stock over time. What does this indicate?

A2: A color change, typically to a yellow or brownish hue, is a common visual indicator of degradation. This is most often caused by oxidation . The amine functional group is susceptible to oxidation, which can lead to the formation of colored impurities and byproducts such as aldehydes and other conjugated systems.[7] The presence of trace metal impurities can catalyze this process. If you observe a color change, it is highly recommended to re-qualify the material's purity using an appropriate analytical method (see Part 3) before use in a critical experiment.

Q3: Can I handle aminopropanols on an open bench?

A3: While brief handling on an open bench for weighing or aliquoting may be unavoidable, it should be minimized. Aminopropanols are designated as "air sensitive".[3][6] Exposure to air can introduce oxygen, carbon dioxide, and moisture, initiating degradation. For critical applications or long-term storage, all transfers should ideally be performed in a glovebox or under a stream of inert gas. Always ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE), as aminopropanols can be corrosive and irritating to the skin, eyes, and respiratory tract.[3][9]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a problem-and-solution framework for issues that may arise from compromised aminopropanol stability.

Q4: My reaction is showing inconsistent yields or generating unexpected side products. Could my aminopropanol be the culprit?

A4: Absolutely. The purity of your starting material is paramount. If your aminopropanol has degraded, the impurities can directly interfere with your reaction.

Troubleshooting Experimental Issues Linked to Aminopropanol Degradation

Observed ProblemPotential Cause Related to StabilityTroubleshooting Action
Low Reaction Yield The actual concentration of the active aminopropanol is lower than calculated due to degradation.Quantify the concentration of the aminopropanol in your stock solution using a validated method like HPLC or titration.[13] Adjust reagent stoichiometry accordingly.
Unexpected Side Products Degradation products (e.g., aldehydes, smaller amines) act as competing reactants.[14]Characterize the impurities in your aminopropanol stock using LC-MS or GC-MS. If significant degradation is confirmed, purify the aminopropanol (e.g., by distillation) or procure a new, high-purity batch.[7][8]
Poor Reproducibility The extent of degradation varies between aliquots or over time, leading to inconsistent starting material quality.Implement a strict storage and handling protocol (see Q1). Aliquot fresh material into smaller, single-use vials under inert gas to prevent repeated exposure of the main stock to air.
pH of Reaction is Off Acidic degradation products (e.g., formic acid, oxalic acid) have formed, altering the pH of the stock solution.[14]Check the pH of your aminopropanol solution. If it has shifted significantly, it indicates degradation. This is a critical parameter as pH can influence both stability and reaction outcomes.[1][15]
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving issues potentially caused by aminopropanol instability.

G cluster_0 A Unexpected Experimental Result (e.g., Low Yield, Side Products) B Is Aminopropanol a Key Reagent? A->B C Assess Reagent Integrity B->C Yes D Perform Analytical Purity Test (e.g., HPLC, GC, NMR) C->D E Purity Meets Specification? D->E F Troubleshoot Other Reaction Parameters E->F Yes G Purify Reagent or Procure New Lot E->G No I Proceed with Experiment F->I H Implement Corrective Storage & Handling Protocols G->H H->D Re-test New/Purified Lot

Caption: A logical workflow for troubleshooting experimental issues.

Key Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them. The primary pathways are oxidation and reactions involving CO₂.

DegradationPathways cluster_path1 Oxidative Degradation cluster_path2 Other Pathways AP1 Aminopropanol Radical Peroxide Radicals AP1->Radical + O₂, Metal Ions Products1 Ammonia, Aldehydes, Carboxylic Acids (Formate) Radical->Products1 AP2 Aminopropanol Urea Urea Derivatives AP2->Urea + CO₂ Nitrosamine Nitrosamines (Carcinogenic) AP2->Nitrosamine + NOx

Caption: Simplified view of major aminopropanol degradation pathways.[7][14]

Part 3: Key Protocols and Methodologies

To empower you to validate your own materials, this section provides essential experimental protocols.

Q5: How can I set up a long-term stability study for an aminopropanol-containing formulation?

A5: A well-designed stability study provides empirical data on how your material changes over time under specific conditions. The purpose is to establish a re-test period or shelf life.[1]

Protocol 1: General Long-Term Stability Study
  • Material Preparation: Prepare a homogenous batch of your aminopropanol solution or formulation.

  • Initial Analysis (T=0): Perform a comprehensive analysis on a sample from the batch immediately after preparation. This is your baseline. Tests should include:

    • Appearance: Color, clarity, presence of particulates.

    • Assay: Quantification of the aminopropanol concentration (e.g., via HPLC).

    • Purity: Profile of degradation products (e.g., via HPLC or GC).

    • pH: Measure the pH of the solution.

  • Sample Storage: Aliquot the batch into multiple vials suitable for long-term storage, ensuring a tight seal. Divide the vials into different storage conditions as per ICH guidelines (or conditions relevant to your intended storage).[16]

    • Long-Term: 25 °C / 60% RH or 30 °C / 65% RH

    • Accelerated: 40 °C / 75% RH

    • Refrigerated: 5 °C ± 3 °C

  • Time-Point Testing: At predetermined intervals (e.g., 1, 3, 6, 9, 12, 18, 24, 36 months), pull samples from each storage condition and repeat the full analysis performed at T=0.

  • Data Analysis: Compare the results at each time point to the T=0 data. Establish acceptance criteria, for example:

    • Assay value remains within 95-105% of the initial value.[1]

    • No significant change in appearance or pH.[1]

    • Any single degradation product does not exceed a specified limit (e.g., 0.5%).[1]

    • The total of all degradation products does not exceed a specified limit (e.g., 2.0%).[1]

Q6: What is a reliable analytical method to quantify 3-aminopropanol and its degradation products?

A6: High-Performance Liquid Chromatography (HPLC) is a preferred and powerful method for this purpose, especially for detecting low concentrations.[13] Since aminopropanols lack a strong UV chromophore, derivatization is often required to achieve good sensitivity with a UV or fluorescence detector.[17][18]

Protocol 2: HPLC Method for 3-Aminopropanol (General Template)

This protocol is a general guideline based on derivatization with fluorescamine, which reacts with primary amines to form a fluorescent product.[18] Method development and validation are required for your specific application.

  • Reagent Preparation:

    • Borate Buffer: Prepare a sodium tetraborate buffer solution (e.g., 0.1 M) and adjust the pH to ~8.0.

    • Derivatizing Agent: Prepare a fresh solution of fluorescamine in a suitable organic solvent like acetone or acetonitrile.

    • Mobile Phase: Prepare the mobile phase as required for your chosen column, for example, a mixture of acetonitrile and an ammonium acetate buffer.[18]

  • Standard Preparation:

    • Accurately prepare a stock solution of a high-purity 3-aminopropanol reference standard in a suitable diluent (e.g., water or mobile phase).

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of your samples.

  • Sample Preparation & Derivatization:

    • Dilute your test sample to fall within the calibration range.

    • To a specific volume of your diluted sample (or standard), add the borate buffer, followed by the fluorescamine solution. Mix well and allow the reaction to proceed for a set time at a controlled temperature.[17] The reaction is typically fast.

    • Quench the reaction if necessary and bring the final volume up with the diluent.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[18]

    • Mobile Phase: Isocratic elution with Acetonitrile:Ammonium Acetate Buffer (e.g., 26:74 v/v).[18]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: Fluorescence Detector (FLD) with excitation at ~390 nm and emission at ~480 nm.[18]

    • Injection Volume: 10 µL.

  • Analysis and Calculation:

    • Inject the derivatized standards and samples.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of 3-aminopropanol in your samples by interpolating their peak areas from the calibration curve.

References
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • Vevelstad, S. J., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]

  • Gao, H., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]

  • Al-Rimawi, F. (2017). What is the best method to determine 3-aminopropanol in a cream formulation? ResearchGate. [Link]

  • Popa, G., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. MDPI. [Link]

  • Safety Data Sheet: (R)-(-)-2-Amino-1-propanol. (2012). Acros Organics. [Link]

  • Jafari, M., et al. (2017). Effects of Formulation Variables and Storage Conditions on Light Protected Vitamin B12 Mixed Parenteral Formulations. Advanced Pharmaceutical Bulletin. [Link]

  • Top 5 Factors Affecting Chemical Stability. (2025). American Pharmaceutical Review. [Link]

  • Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. (2014). Charles University. [Link]

  • Aly, M. S. (2004). SPECTROFLUORIMETRIC METHOD FOR DETERMINATION OF PANTHENOL IN COSMETIC AND PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • Safety Data Sheet: 3-Amino-1-propanol. (2025). Cole-Parmer. [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. [Link]

  • Safety Data Sheet: Ethanolamine. (2025). Carl ROTH. [Link]

  • Different Temperature Storage Conditions and Packaging Types Affects Colour Parameters, Amino Acid Composition, Microbial Contamination, and Key. (2025). MDPI. [Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 3-((2-Pyridinylmethyl)amino)-1-propanol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-((2-Pyridinylmethyl)amino)-1-propanol, a molecule of interest for its potential applications in medicinal chemistry. By dissecting its predicted spectral features and comparing them with simpler, related structures, we aim to equip researchers with the expertise to confidently interpret similar molecular architectures.

The Logic of Spectral Interpretation: Causality in Chemical Shifts

The 1H NMR spectrum of a molecule is a fingerprint, with each peak corresponding to a unique proton environment. The position of a peak (chemical shift, δ), its splitting pattern (multiplicity), and the area under the peak (integration) provide a wealth of information about the molecular structure. The chemical shift is highly sensitive to the electronic environment of a proton. Electronegative atoms or groups, such as oxygen, nitrogen, and aromatic rings, withdraw electron density from nearby protons, causing them to be "deshielded" and resonate at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" protons, shifting their signals to lower chemical shifts (upfield).

Predicted 1H NMR Spectrum of this compound

G struct Py-CHa2-NHb-CHc2-CHd2-CHe2-OHf

Figure 1. Structure of this compound with labeled protons.

Predicted Chemical Shifts, Multiplicities, and Assignments:

LabelProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationJustification
Py Pyridinyl protons7.2 - 8.6Multiplets4HProtons on an aromatic ring are significantly deshielded due to the ring current effect. The proton ortho to the nitrogen will be the most downfield.[1][2][3]
a Py-CH ₂-NH~3.9Singlet2HMethylene protons adjacent to the electron-withdrawing pyridine ring and the nitrogen atom will be deshielded. Expected to be a singlet as there are no adjacent protons.
b NH Variable (1.5 - 3.0)Broad Singlet1HThe chemical shift of amine protons is variable and concentration-dependent. The peak is often broad due to quadrupole broadening and exchange.
c NH-CH ₂-CH₂~2.8Triplet2HMethylene protons adjacent to the nitrogen atom are deshielded. They will be split into a triplet by the adjacent CH₂ group (d).
d CH₂-CH ₂-CH₂~1.8Quintet2HMethylene protons in the middle of the propyl chain. They will be split into a quintet by the two adjacent CH₂ groups (c and e).
e CH₂-CH ₂-OH~3.7Triplet2HMethylene protons adjacent to the highly electronegative oxygen atom are significantly deshielded. They will be split into a triplet by the adjacent CH₂ group (d).
f OH Variable (2.0 - 4.0)Broad Singlet1HThe chemical shift of hydroxyl protons is variable and depends on solvent, concentration, and temperature. The peak is often broad due to hydrogen bonding and exchange.

A Comparative Analysis: Understanding Functional Group Effects

To appreciate the spectral contributions of the different moieties in this compound, it is instructive to compare its predicted spectrum with those of simpler, related molecules.

1. 1-Propanol:

The 1H NMR spectrum of 1-propanol provides a baseline for the propanol backbone.[4] The key signals are the triplet for the methyl group (CH₃) around 0.9 ppm, a sextet for the central methylene group (CH₂) around 1.6 ppm, and a triplet for the methylene group adjacent to the hydroxyl group (CH₂OH) around 3.6 ppm. The hydroxyl proton signal is a broad singlet.

2. 3-Aminopropanol:

Introducing an amino group at the 3-position significantly alters the spectrum.[5] The methylene group adjacent to the amino group (CH₂NH₂) now appears around 2.8 ppm, downfield from a typical alkane methylene due to the deshielding effect of the nitrogen. The methylene group adjacent to the hydroxyl group remains at a similar position to 1-propanol, around 3.7 ppm.

3. Pyridine:

The 1H NMR spectrum of pyridine itself shows three signals in the aromatic region, typically between 7.2 and 8.6 ppm.[3][6][7] The protons at the 2 and 6 positions are the most deshielded due to their proximity to the electronegative nitrogen atom.

By comparing these building blocks, we can see how the combination of the pyridine ring, the secondary amine, and the primary alcohol in this compound leads to the predicted spectrum. The downfield shift of the methylene group 'a' is a adirect result of the adjacent pyridine ring, while the shifts of 'c' and 'e' are governed by the neighboring nitrogen and oxygen atoms, respectively.

Experimental Protocol for 1H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible 1H NMR data, the following protocol should be followed. This protocol is a self-validating system, incorporating steps for sample preparation, instrument setup, and data acquisition.

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acq Data Acquisition prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3 or D2O) prep1->prep2 prep3 Add a small amount of internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a clean, dry NMR tube prep3->prep4 inst1 Insert sample into the NMR spectrometer (e.g., 400 MHz or higher) prep4->inst1 inst2 Lock the spectrometer on the deuterium signal of the solvent inst1->inst2 inst3 Shim the magnetic field to achieve high homogeneity inst2->inst3 acq1 Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) inst3->acq1 acq2 Acquire a sufficient number of scans for good signal-to-noise acq1->acq2 acq3 Fourier transform the raw data (FID) acq2->acq3 acq4 Phase and baseline correct the spectrum acq3->acq4 acq5 Integrate the peaks and reference the spectrum to the internal standard acq4->acq5

Figure 2. Standard workflow for acquiring a 1H NMR spectrum.

Causality in Protocol Choices:

  • Deuterated Solvent: Using a deuterated solvent (e.g., CDCl₃, D₂O) is crucial to avoid a large, interfering solvent peak in the 1H NMR spectrum.[8]

  • Internal Standard: An internal standard like tetramethylsilane (TMS) provides a reference point (0 ppm) for the chemical shifts, ensuring accuracy and comparability between different spectra.

  • Locking and Shimming: Locking the spectrometer on the deuterium signal compensates for any drift in the magnetic field, while shimming optimizes the field homogeneity, leading to sharper peaks and better resolution.

  • Acquisition Parameters: The choice of parameters like relaxation delay is critical for obtaining quantitative integrations, especially for nuclei with long relaxation times.

Conclusion

The 1H NMR spectrum of this compound is a composite of the spectral features of its constituent parts: a pyridine ring, a secondary amine, and a propanol chain. By understanding the fundamental principles of chemical shifts and coupling, and by comparing the predicted spectrum with those of simpler analogues, researchers can confidently assign the signals and confirm the structure of this and similar molecules. The provided experimental protocol offers a robust framework for obtaining high-quality data, which is the foundation of accurate spectral interpretation and, ultimately, successful drug discovery and development.

References

  • Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0062210). Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-{[1-(2-Pyridinyl)ethyl]amino}-1-propanol. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • Bulletin de l'Academie Polonaise des Sciences. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Najim, Z. A., & Abachi, F. T. (2013). Comparative Theoretical and Experimental 1H-NMR Spectra for Propargyl Amines and their Amine Oxides. International Journal of Chemistry, 2(2), 214-221.

Sources

Navigating the Maze of Fragments: A Comparative Guide to the Mass Spectrometry of 3-(pyridin-2-ylmethylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Structural Elucidation

For researchers and professionals in the dynamic fields of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth comparison of the expected mass spectral fragmentation of 3-(pyridin-2-ylmethylamino)propan-1-ol under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the nuances of how this molecule fragments under different conditions, researchers can more confidently identify and characterize it in complex matrices.

The Subject Molecule: 3-(pyridin-2-ylmethylamino)propan-1-ol

3-(pyridin-2-ylmethylamino)propan-1-ol is a molecule of interest due to its structural motifs, which are prevalent in pharmacologically active compounds. Its structure incorporates a pyridine ring, a secondary amine, and a primary alcohol, all of which influence its fragmentation behavior in distinct ways. The molecular formula is C₉H₁₄N₂O, with a monoisotopic mass of 166.1106 Da.

Electron Ionization (EI): The Hard Fragmentation Approach

Electron Ionization is a high-energy technique that typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. The initial step involves the removal of an electron to form a molecular ion (M⁺˙). Due to the presence of heteroatoms with lone pairs of electrons (N and O), the electron is most likely to be removed from one of these sites.

The fragmentation of aliphatic amines under EI is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] This process leads to the formation of a resonance-stabilized iminium cation. For 3-(pyridin-2-ylmethylamino)propan-1-ol, several α-cleavage pathways are plausible.

Key Predicted EI Fragmentation Pathways:

  • Formation of the Pyridin-2-ylmethylaminium Ion (m/z 107): Cleavage of the C-C bond between the propyl chain and the nitrogen can lead to the formation of the pyridin-2-ylmethylaminium radical cation.

  • Formation of the Pyridinium Ion (m/z 92/93): Cleavage of the bond between the methylene group and the secondary amine can generate a pyridin-2-ylmethyl cation (m/z 92) or, following rearrangement, a tropylium-like ion. A protonated pyridine fragment at m/z 93 is also a likely product. The fragmentation of pyridine itself often involves the loss of HCN, leading to a C₄H₄⁺˙ fragment at m/z 52.[3]

  • Loss of a Propanol Radical: Cleavage of the N-C bond of the propanol substituent can result in the formation of a pyridin-2-ylmethylaminium ion.

  • Fragments from the Propanolamine Chain: The propanolamine side chain can undergo its own characteristic fragmentations. For instance, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols. Alpha-cleavage adjacent to the hydroxyl group can lead to a fragment at m/z 31 (CH₂OH⁺).

Table 1: Predicted Key Fragment Ions of 3-(pyridin-2-ylmethylamino)propan-1-ol in EI-MS

m/zProposed Fragment StructureFragmentation Pathway
166[C₉H₁₄N₂O]⁺˙Molecular Ion
135[C₈H₁₁N₂]⁺Loss of CH₂OH
107[C₆H₇N₂]⁺α-cleavage, loss of C₃H₇O radical
93[C₅H₅NH]⁺Cleavage of the N-CH₂ bond with H-transfer
92[C₅H₄NCH₂]⁺Cleavage of the N-CH₂ bond
79[C₅H₅N]⁺˙Pyridine radical cation
31[CH₂OH]⁺α-cleavage of the propanol group

Diagram 1: Predicted EI Fragmentation Pathways

EI_Fragmentation M [M]⁺˙ (m/z 166) F135 [M - CH₂OH]⁺ (m/z 135) M->F135 - CH₂OH F107 [C₆H₇N₂]⁺ (m/z 107) M->F107 - C₃H₇O• F92 [C₅H₄NCH₂]⁺ (m/z 92) M->F92 - C₃H₈NO• F31 [CH₂OH]⁺ (m/z 31) M->F31 - C₈H₁₃N₂• F93 [C₅H₅NH]⁺ (m/z 93) F92->F93 + H• F79 [C₅H₅N]⁺˙ (m/z 79) F92->F79 - CH₂

Caption: Predicted major fragmentation pathways of 3-(pyridin-2-ylmethylamino)propan-1-ol under Electron Ionization.

Electrospray Ionization (ESI): The Soft Ionization Approach for Intact Molecules

Electrospray Ionization is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation in the source.[4] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. The protonation is expected to occur at the most basic site, which in this molecule would be the pyridine nitrogen or the secondary amine. The fragmentation of the protonated molecule will be directed by the location of the charge.

Key Predicted ESI-MS/MS Fragmentation Pathways:

Upon collision-induced dissociation (CID), the protonated molecule will fragment. The fragmentation pathways are often different from EI due to the even-electron nature of the precursor ion.

  • Loss of Water (H₂O): A common fragmentation pathway for protonated alcohols is the neutral loss of water, which would result in an ion at m/z 149.11.

  • Loss of Propanol: The cleavage of the N-C bond of the propanolamine side chain could lead to the loss of propanol as a neutral molecule, resulting in an ion at m/z 107.06.

  • Formation of the Pyridin-2-ylmethyl Cation (m/z 92/93): Similar to EI, cleavage of the bond between the methylene group and the secondary amine can generate the pyridin-2-ylmethyl cation (m/z 92.05) or the protonated pyridine fragment (m/z 93.06).

  • Formation of the Iminium Ion (m/z 135.12): Cleavage of the C-O bond in the propanol moiety, potentially facilitated by the amine, could lead to a cyclic iminium ion.

Table 2: Predicted Key Fragment Ions of 3-(pyridin-2-ylmethylamino)propan-1-ol in ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFragmentation Pathway
167.1182149.1075H₂ODehydration of the propanol moiety
167.1182107.0609C₃H₈OCleavage of the N-propanol bond
167.118293.0578C₃H₇NOCleavage of the N-CH₂ bond with H-transfer
167.118292.0500C₃H₈NOCleavage of the N-CH₂ bond
149.107593.0578C₃H₆Fragmentation of the dehydrated ion

Diagram 2: Predicted ESI-MS/MS Fragmentation Pathways

ESI_Fragmentation MH [M+H]⁺ (m/z 167) F149 [M+H - H₂O]⁺ (m/z 149) MH->F149 - H₂O F107 [C₆H₇N₂]⁺ (m/z 107) MH->F107 - C₃H₈O F93 [C₅H₅NH]⁺ (m/z 93) MH->F93 - C₃H₇NO F92 [C₅H₄NCH₂]⁺ (m/z 92) MH->F92 - C₃H₈NO F149->F93 - C₃H₆

Caption: Predicted major fragmentation pathways of protonated 3-(pyridin-2-ylmethylamino)propan-1-ol in ESI-MS/MS.

Experimental Protocols

To experimentally verify these predicted fragmentation patterns, the following protocols are recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-(pyridin-2-ylmethylamino)propan-1-ol in methanol.

  • Working Solution for ESI: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Working Solution for EI: For GC-MS analysis, dilute the stock solution to 10-100 µg/mL in methanol or a suitable volatile solvent. Derivatization (e.g., silylation) of the hydroxyl and amine groups may be necessary to improve volatility and thermal stability.

Electron Ionization Mass Spectrometry (GC-EI-MS)

Diagram 3: GC-EI-MS Experimental Workflow

EI_Workflow Sample Sample Injection GC Gas Chromatography (Separation) Sample->GC IonSource EI Ion Source (70 eV) GC->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem

Caption: A typical workflow for Gas Chromatography-Electron Ionization Mass Spectrometry.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 30-400.

Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

Diagram 4: LC-ESI-MS/MS Experimental Workflow

ESI_Workflow Sample Sample Injection LC Liquid Chromatography (Separation) Sample->LC ESI_Source ESI Source (Protonation) LC->ESI_Source MS1 MS1: Precursor Ion Selection ESI_Source->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Detector Detector MS2->Detector DataSystem Data System (MS/MS Spectrum) Detector->DataSystem

Caption: A typical workflow for Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry.

Instrumentation and Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

  • LC Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5-95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Collision Gas: Argon.

  • MS/MS Analysis: Select the protonated molecule ([M+H]⁺, m/z 167.12) as the precursor ion and acquire product ion spectra over a range of collision energies (e.g., 10-40 eV).

Conclusion: A Dual-Pronged Approach to Confidence

The mass spectral fragmentation of 3-(pyridin-2-ylmethylamino)propan-1-ol presents a fascinating case study in the structural elucidation of small molecules. Electron Ionization provides a rich fragmentation pattern, ideal for library matching and detailed structural confirmation, with α-cleavage being a dominant predicted pathway. In contrast, Electrospray Ionization, coupled with tandem mass spectrometry, offers a more controlled fragmentation, allowing for the targeted investigation of specific fragmentation channels from the intact protonated molecule.

By leveraging the complementary nature of these two techniques, researchers can build a comprehensive and confident picture of the molecule's structure. The predicted pathways and experimental protocols outlined in this guide serve as a robust starting point for the analysis of 3-(pyridin-2-ylmethylamino)propan-1-ol and structurally related compounds, empowering scientists in their quest for novel therapeutics and a deeper understanding of chemical reactivity.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • Cole, R. B. (Ed.). (2010).
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • A Tutorial in Small Molecule Identification via Electrospray Ionization-Mass Spectrometry: The Practical Art of Structural Elucidation. (2017). Mass Spectrometry Reviews. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

  • NIST WebBook. (n.d.). Pyridine. [Link]

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A Comparative Guide to Amino Alcohols in Asymmetric Catalysis: A Spotlight on 3-((2-Pyridinylmethyl)amino)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of the appropriate chiral ligand is a critical determinant of success in asymmetric catalysis. Amino alcohols represent a privileged class of ligands, valued for their synthetic accessibility, modularity, and demonstrated efficacy across a spectrum of catalytic transformations. This guide provides an in-depth comparison of 3-((2-Pyridinylmethyl)amino)-1-propanol with other notable amino alcohols, offering insights into their structural nuances and potential performance in asymmetric synthesis. While direct, comparative experimental data for this compound is emerging, this guide will leverage established principles and data from analogous systems to provide a robust predictive analysis.

Introduction to this compound: A Ligand of Untapped Potential

This compound is a bifunctional amino alcohol that incorporates a pyridine ring, a secondary amine, and a primary alcohol. This unique combination of functional groups makes it a compelling candidate as a ligand in coordination chemistry and asymmetric catalysis. The pyridine nitrogen and the secondary amine can act as a bidentate N,N-ligand, while the hydroxyl group can either remain as a pendant functional group or participate in coordination, forming a tridentate N,N,O-ligand. This versatility in coordination modes is a key attribute for a successful ligand.

Comparative Amino Alcohols: Structure, Properties, and Applications

To understand the potential of this compound, it is instructive to compare it with other well-established amino alcohols.

PropertyThis compoundEthanolamineN-Methylethanolamine(S)-Prolinol
CAS Number 6950-99-8141-43-5109-83-122348-32-9
Molecular Formula C₉H₁₄N₂OC₂H₇NOC₃H₉NOC₅H₁₁NO
Molecular Weight 166.22 g/mol 61.08 g/mol 75.11 g/mol 101.15 g/mol
Boiling Point 301.3 °C at 760 mmHg[1]170 °C[2]156 °C[3]74-76 °C at 2 mmHg[4]
Density 1.073 g/cm³[1]1.018 g/cm³[2]~0.94 g/cm³[3]1.036 g/mL[4]
Key Features Pyridine ring, secondary amine, primary alcoholPrimary amine, primary alcoholSecondary amine, primary alcoholChiral, secondary amine in a rigid ring, primary alcohol
Primary Applications Potential ligand in catalysisGas sweetening, surfactants, corrosion inhibitor[2][5]Solvent, intermediate in pharmaceuticals and polymers[6]Chiral catalyst and auxiliary in asymmetric synthesis[4]
Ethanolamine and N-Methylethanolamine: The Industrial Workhorses

Ethanolamine and its N-methylated derivative are foundational amino alcohols with widespread industrial applications.[2][3][5][6] They are primarily used as building blocks for surfactants, corrosion inhibitors, and in gas treatment processes.[2][5] While they possess the core amino alcohol functionality, their simple, achiral, and flexible structures generally limit their application in stereoselective catalysis where a well-defined chiral environment is paramount.

(S)-Prolinol: The Chiral Catalyst

In contrast, (S)-prolinol, derived from the natural amino acid L-proline, is a cornerstone in asymmetric synthesis.[4][7] Its rigid pyrrolidine ring and defined stereochemistry make it an excellent chiral auxiliary and organocatalyst for a variety of transformations, including aldol and Michael reactions.[7]

The Pyridine Moiety: A Gateway to Enhanced Catalytic Performance

The distinguishing feature of this compound is its pyridine ring. In transition metal catalysis, the pyridine nitrogen can act as a strong coordinating atom. The position of the nitrogen on the pyridine ring influences the chelate ring size and steric environment around the metal center, which in turn affects the stability and reactivity of the resulting complex. The 2-pyridyl group, as in our target molecule, can form a stable 5-membered chelate ring with a metal ion when coordinated with the adjacent amine nitrogen. This is generally a more stable arrangement than the 6-membered ring that would be formed by a 3-pyridyl analogue.

The electronic properties of the pyridine ring can also be tuned to modulate the catalytic activity of the metal center. Electron-donating or -withdrawing substituents on the pyridine ring can influence the Lewis acidity of the metal, thereby affecting substrate activation and turnover rates.

Experimental Protocols: Evaluating Catalytic Performance in Asymmetric Ketone Reduction

To objectively compare the performance of these amino alcohols, a benchmark reaction is required. The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis and serves as an excellent model.[8] A common method for this is asymmetric transfer hydrogenation (ATH), often catalyzed by ruthenium, rhodium, or iridium complexes.[9]

General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative procedure for evaluating the catalytic performance of an amino alcohol ligand in the asymmetric transfer hydrogenation of acetophenone.

Materials:

  • [RuCl₂(p-cymene)]₂ (catalyst precursor)

  • Amino alcohol ligand (e.g., this compound, (S)-Prolinol)

  • Acetophenone (substrate)

  • Isopropanol (solvent and hydrogen source)

  • Potassium hydroxide (or other base)

  • Anhydrous, degassed solvents

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and the amino alcohol ligand (0.011 mmol) in anhydrous, degassed isopropanol (5 mL).

  • Stir the mixture at 80°C for 20 minutes to form the active catalyst. The solution should turn from dark red to yellow-orange.

  • Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1 mmol) in anhydrous, degassed isopropanol (5 mL).

  • Reaction Initiation: Cool the catalyst solution to room temperature. Add the acetophenone solution to the catalyst solution via cannula.

  • Add a solution of potassium hydroxide in isopropanol (e.g., 0.1 M solution, 0.1 mL, 0.01 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench with a few drops of water. Remove the solvent under reduced pressure.

  • Extract the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Data Presentation and Visualization

Physicochemical Properties of Compared Amino Alcohols
PropertyThis compoundEthanolamineN-Methylethanolamine(S)-Prolinol
Structure Pyridyl-substitutedLinearLinearCyclic, chiral
Coordination Sites N(pyridine), N(amine), O(hydroxyl)N(amine), O(hydroxyl)N(amine), O(hydroxyl)N(amine), O(hydroxyl)
Chirality Achiral (unless resolved)AchiralAchiralChiral
Rigidity Moderately flexibleHighly flexibleHighly flexibleRigid
Diagrams

Chemical Structures of Compared Amino Alcohols cluster_0 This compound cluster_1 Ethanolamine cluster_2 N-Methylethanolamine cluster_3 (S)-Prolinol a a b b c c d d

Caption: Chemical structures of the compared amino alcohols.

experimental_workflow Experimental Workflow for Asymmetric Transfer Hydrogenation catalyst_prep Catalyst Pre-formation ([RuCl2(p-cymene)]2 + Ligand in i-PrOH) reaction_init Reaction Initiation (Mix catalyst and substrate, add base) catalyst_prep->reaction_init substrate_prep Substrate Preparation (Acetophenone in i-PrOH) substrate_prep->reaction_init monitoring Reaction Monitoring (TLC or GC) reaction_init->monitoring workup Work-up (Quench, extract, dry) monitoring->workup analysis Analysis (Purification, Yield, ee determination via HPLC/GC) workup->analysis

Caption: A typical experimental workflow for ATH of ketones.

Conclusion and Future Outlook

While ethanolamine and N-methylethanolamine are vital industrial chemicals, their utility in asymmetric catalysis is limited. (S)-Prolinol stands as a benchmark for chiral amino alcohol catalysts. This compound presents an intriguing scaffold that combines the basic amino alcohol structure with the versatile coordination properties of a pyridine ring. The presence of the 2-pyridylmethyl group is anticipated to enhance its performance as a ligand in transition metal-catalyzed reactions, such as asymmetric transfer hydrogenation, by forming a stable chelate complex and allowing for electronic tuning of the metal center.

Future experimental work should focus on synthesizing and testing the catalytic activity of this compound in benchmark reactions, as outlined in this guide. A systematic comparison of its performance against established ligands will elucidate its potential and pave the way for its application in the synthesis of valuable chiral molecules.

References

  • Patsnap Eureka. (2024, September 5).
  • Wikipedia. N-Methylethanolamine.
  • Grokipedia. Ethanolamine.
  • N-Methylethanolamine.
  • Benchchem. (2025). An In-Depth Technical Guide to N-Methyl-L-prolinol Derived from L-proline for Researchers, Scientists, and Drug Development Prof.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of N-Methylethanolamine in Industrial Processes.
  • Wikipedia. Enantioselective reduction of ketones.
  • Benchchem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.
  • Univar Solutions. 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum.
  • BOC Sciences. CAS 156-87-6 3-Amino-1-propanol.
  • PubChem. 3-Amino-2-methyl-1-propanol.
  • Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL.
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  • PubChem. 3-[(5-Chloro-2-pyridinyl)amino]propan-1-ol.
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  • RSC Publishing. (2015).
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  • ResearchGate. (2025, September 22).
  • Benchchem. (2025). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark.
  • Lookchem. Cas 79868-78-3,(S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL.
  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Chemical Safety Facts. Ethanolamines.
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  • CAS Common Chemistry. 3-[(3-Pyridinylmethyl)amino]-1-propanol.
  • PubChem. Propanamide, N-propyl-3-[(2-pyrimidinylmethyl)amino]-.
  • Patsnap Eureka. (2024, December 5). What is Ethanolamine? Properties, Uses, and Safety Explained.
  • Whamine. N-Methyl Ethanolamine For Sale | 109-83-1.
  • Knowde. Ethanolamine in Personal Care Products - Periodical.
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  • MDPI. (2024, January 18). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review.
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  • ScienceDaily. (2023, September 20).
  • ResearchGate. Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes.
  • Chemical Society Reviews (RSC Publishing). (2017, April 20). 1,3-N,O-Complexes of late transition metals. Ligands with flexible bonding modes and reaction profiles.

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analytical techniques for characterizing CAS 6950-99-8

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Analytical Techniques for the Characterization of Phenolic Antioxidants: A Case Study on 2,2'-Thiobis(4-methyl-6-tert-butylphenol)

A Note on Chemical Identity: Initial searches for CAS 6950-99-8 reveal an association with 3-(2-pyridylmethylamino)-1-propanol, a compound not classified as a phenolic antioxidant.[1][2][3] However, the focus of this guide is on analytical techniques for phenolic antioxidants. Given the structural similarities in naming conventions within chemical catalogs, it is highly probable that the intended compound of interest is 2,2'-Thiobis(4-methyl-6-tert-butylphenol) , which is assigned CAS 90-66-4 .[4][5][6][7] This guide will proceed with a detailed analysis of the characterization techniques for this well-documented phenolic antioxidant as a representative model.

Introduction

Phenolic antioxidants are critical additives in a vast array of industrial products, including polymers, lubricants, and foodstuffs, where they inhibit oxidative degradation. The efficacy and safety of these compounds hinge on their purity, structure, and stability. For researchers and professionals in drug development and material science, a robust analytical workflow to characterize these molecules is paramount. This guide provides a comparative overview of essential analytical techniques for the comprehensive characterization of 2,2'-Thiobis(4-methyl-6-tert-butylphenol), a widely used phenolic antioxidant. We will explore the strengths and weaknesses of various methods, supported by experimental data and detailed protocols, to empower scientists in making informed decisions for their specific analytical needs.

I. Chromatographic Techniques for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying phenolic antioxidants.[8] Its versatility allows for the separation of the main compound from impurities and degradation products.

A. Comparative Analysis of HPLC Methods

Reverse-phase HPLC (RP-HPLC) is the most common approach for analyzing 2,2'-Thiobis(4-methyl-6-tert-butylphenol) due to its non-polar nature. The choice of column, mobile phase, and detector significantly impacts the separation efficiency and sensitivity.

Parameter Method 1: Isocratic Elution Method 2: Gradient Elution Rationale and Field Insights
Column C18, 5 µm, 4.6 x 250 mmC18, 3.5 µm, 4.6 x 150 mmA standard C18 column provides excellent retention for this non-polar analyte. The smaller particle size in Method 2 offers higher resolution and faster analysis times, which is advantageous for high-throughput screening.
Mobile Phase Acetonitrile:Water (85:15 v/v)A: Water, B: Acetonitrile; Gradient: 70-95% B over 10 minAn isocratic method is simpler and more robust for routine quality control where the impurity profile is well-defined. A gradient elution is superior for complex samples containing a wider range of polar and non-polar impurities, ensuring their elution and separation.
Detector UV-Vis at 280 nmDiode Array Detector (DAD)A simple UV-Vis detector is cost-effective for quantification. A DAD provides the advantage of acquiring full UV spectra, which aids in peak identification and purity assessment by checking for co-eluting impurities.
Flow Rate 1.0 mL/min1.2 mL/minThe flow rate is optimized for column dimensions and particle size to achieve optimal separation efficiency.
Injection Vol. 10 µL5 µLSmaller injection volumes are often used with more sensitive detectors and shorter columns to prevent peak broadening.
B. Experimental Protocol: RP-HPLC for Purity Determination

This protocol outlines a typical RP-HPLC method for the analysis of 2,2'-Thiobis(4-methyl-6-tert-butylphenol).

1. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 2,2'-Thiobis(4-methyl-6-tert-butylphenol) reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability: Before analysis, perform test injections to ensure a stable baseline.[9]

2. Chromatographic Conditions (Method 2 - Gradient):

  • Column: C18, 3.5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30 °C

  • Detector: DAD, 280 nm

  • Injection Volume: 5 µL

3. Data Analysis:

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

C. Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution HPLC HPLC System Standard->HPLC Sample Sample Weighing & Dissolution Sample->HPLC Detector DAD Detector HPLC->Detector Integration Peak Integration Detector->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC purity analysis.

II. Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 2,2'-Thiobis(4-methyl-6-tert-butylphenol).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons, and the tert-butyl protons. The integration of these signals confirms the relative number of protons in each chemical environment.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the tert-butyl carbons.

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • GC-MS: Gas Chromatography-Mass Spectrometry can be used for volatile and thermally stable compounds. The mass spectrum of 2,2'-Thiobis(4-methyl-6-tert-butylphenol) would show a molecular ion peak corresponding to its molecular weight.[4]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is suitable for less volatile compounds and can provide structural information through fragmentation analysis.

C. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of 2,2'-Thiobis(4-methyl-6-tert-butylphenol) will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group and C-H stretches of the alkyl groups.[4]

D. Comparative Summary of Spectroscopic Techniques
Technique Information Obtained Strengths Limitations
¹H NMR Proton environment, connectivityQuantitative, detailed structural infoRequires higher sample concentration
¹³C NMR Carbon skeletonUnambiguous carbon countLower sensitivity, longer acquisition time
Mass Spec. Molecular weight, fragmentationHigh sensitivity, molecular formulaIsomers can be difficult to distinguish
IR Spec. Functional groupsFast, non-destructiveProvides limited structural detail

III. Thermal Analysis Techniques

Thermal analysis methods are crucial for evaluating the stability of phenolic antioxidants, which is a key performance parameter.

A. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and decomposition temperature of 2,2'-Thiobis(4-methyl-6-tert-butylphenol).[10]

B. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, glass transition temperature, and oxidative induction time (OIT) of the antioxidant.

C. Experimental Protocol: Oxidative Induction Time (OIT) by DSC

The OIT is a measure of the antioxidant's ability to resist oxidation at elevated temperatures.

1. Instrument Setup:

  • Calibrate the DSC instrument for temperature and heat flow.

  • Use aluminum pans for the sample and reference.

2. Experimental Conditions:

  • Sample Weight: 3-5 mg

  • Purge Gas: Nitrogen at 50 mL/min during initial heating, then switch to Oxygen at 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp at 20 °C/min to the isothermal test temperature (e.g., 200 °C).

    • Hold isothermally under nitrogen for 5 minutes.

    • Switch to oxygen and hold until the exothermic oxidation peak is observed.

3. Data Analysis:

  • The OIT is the time from the switch to oxygen until the onset of the exothermic oxidation peak.

D. Logical Relationship Diagram: Thermal Analysis

Thermal_Analysis cluster_input Input cluster_methods Thermal Methods cluster_output Output Parameters Antioxidant Phenolic Antioxidant TGA TGA Antioxidant->TGA DSC DSC Antioxidant->DSC Decomposition Decomposition Temp. TGA->Decomposition Melting Melting Point DSC->Melting OIT Oxidative Induction Time DSC->OIT Stability Overall Thermal Stability Decomposition->Stability OIT->Stability

Sources

FT-IR analysis of 3-(pyridin-2-ylmethylamino)propan-1-ol functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FT-IR Analysis of 3-(pyridin-2-ylmethylamino)propan-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the functional groups present in 3-(pyridin-2-ylmethylamino)propan-1-ol using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind spectroscopic interpretation, offers a robust experimental protocol, and compares expected vibrational frequencies with established data, ensuring a thorough understanding of the molecule's spectral characteristics.

Introduction: The Power of Vibrational Spectroscopy

Infrared spectroscopy is a cornerstone of molecular characterization, providing a unique "fingerprint" based on the vibrational modes of a molecule's chemical bonds.[1][2] When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch, bend, or wag. An FT-IR spectrometer measures this absorption, generating a spectrum that plots transmittance or absorbance against wavenumber (cm⁻¹). By analyzing the position, intensity, and shape of the absorption bands, we can identify the functional groups present.[1][3]

The molecule , 3-(pyridin-2-ylmethylamino)propan-1-ol, possesses three key functional groups that will produce characteristic signals: a primary alcohol (-OH), a secondary amine (-NH-), and a pyridine ring (aromatic heterocycle). This guide will systematically dissect the expected FT-IR spectrum of this compound.

Theoretical Framework: Predicting the Spectrum

Before any experimental work, a theoretical analysis of the molecule's structure allows us to predict the key features of its IR spectrum. This predictive approach is crucial for accurate interpretation.

  • The Hydroxyl (-OH) Group: The primary alcohol functional group is one of the most recognizable in IR spectroscopy. Due to extensive intermolecular hydrogen bonding, the O-H stretching vibration appears as a strong and characteristically broad band, typically in the 3500-3200 cm⁻¹ region.[4][5][6] This broadening occurs because hydrogen bonds create a variety of bond environments, smearing the distinct vibrational frequencies into a single, wide peak.[6] We also expect a strong C-O stretching band, which for a primary alcohol, typically appears between 1075-1000 cm⁻¹.[4][7]

  • The Secondary Amine (-NH-) Group: Secondary amines contain a single N-H bond. This gives rise to an N-H stretching vibration that appears as a single, moderately intense peak in the 3500-3300 cm⁻¹ range.[8][9][10] This peak is generally sharper and weaker than the O-H stretch and may be partially or completely obscured by the broad alcohol band.[10] Additionally, secondary amines exhibit an N-H "wag" (an out-of-plane bend) between 910-665 cm⁻¹.[8][11] The aliphatic C-N stretching vibration is expected as a medium or weak band in the 1250-1020 cm⁻¹ region.[8]

  • The Pyridine Ring: As an aromatic system, the pyridine ring has several characteristic vibrations. Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹ (3100-3000 cm⁻¹).[12] These are often weaker than the aliphatic C-H stretches. The C=C and C=N in-ring stretching vibrations produce a series of sharp bands of variable intensity in the 1600-1400 cm⁻¹ region.[12][13] Finally, strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the ring.[12]

  • Aliphatic Backbone (-CH₂-): The molecule's propyl and methyl linkers will produce characteristic aliphatic C-H stretching vibrations. These sp³ C-H stretches are expected as strong, sharp peaks just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[6][14]

Experimental Protocol: Acquiring a High-Quality Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples due to its simplicity, speed, and minimal sample preparation requirements.[15][16] The technique works by passing an infrared beam through a crystal of high refractive index (like diamond or zinc selenide). The sample is placed in direct contact with the crystal, and an "evanescent wave" of IR energy penetrates a few micrometers into the sample, where absorption occurs.[16][17]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal stability.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Use a solvent-safe wipe (e.g., Kimwipe) moistened with a volatile solvent like isopropanol or ethanol to remove any residue from previous analyses. Dry the crystal completely.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, run a background scan. This critical step measures the ambient atmosphere (CO₂, water vapor) and the instrument's optical path, allowing the software to subtract these signals from the final sample spectrum.[18] Typical scan settings are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹ with 16-32 co-added scans to improve the signal-to-noise ratio.

  • Sample Application: Place a small drop of 3-(pyridin-2-ylmethylamino)propan-1-ol onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[15][18] If the sample is a solid or powder, it would be placed on the crystal and firm contact would be ensured using a pressure clamp.[15]

  • Sample Spectrum Acquisition: Using the same scan parameters as the background, acquire the sample spectrum. The software will automatically ratio the sample scan against the background scan to produce a clean transmittance or absorbance spectrum of the sample.

  • Post-Analysis Cleanup: Remove the sample from the ATR crystal using a clean wipe. Perform a final cleaning with a suitable solvent to prepare the instrument for the next user.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the ATR-FTIR analysis process.

FTIR_Workflow ATR-FTIR Experimental Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Reporting start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum (Atmosphere Reference) clean_crystal->background_scan apply_sample Apply Liquid Sample to Crystal background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_data Process Data (e.g., Baseline Correction) sample_scan->process_data interpret Interpret Spectrum (Identify Functional Groups) process_data->interpret report Generate Report interpret->report end End report->end

Caption: A flowchart of the ATR-FTIR experimental process.

Data Interpretation and Comparative Analysis

The resulting spectrum should be analyzed by correlating the observed absorption bands with the expected vibrational frequencies for each functional group. The table below provides a comparative summary.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Observed Features
Primary Alcohol O-H Stretch (H-bonded)3500 - 3200Strong, very broad band centered around 3350 cm⁻¹
C-O Stretch1075 - 1000Strong, sharp band around 1050 cm⁻¹[4][7]
Secondary Amine N-H Stretch3500 - 3300Single, sharp, medium-weak peak, often a "shoulder" on the broad O-H band[8][10][11]
C-N Stretch (Aliphatic)1250 - 1020Medium to weak band, may overlap with other fingerprint region peaks[8]
N-H Wag910 - 665Medium, potentially broad band[11]
Pyridine Ring =C-H Stretch3100 - 3000Weak to medium sharp peaks just above 3000 cm⁻¹[12][13]
C=C, C=N Ring Stretch1600 - 1400Multiple sharp bands of variable intensity, characteristically around 1590, 1570, 1480, and 1430 cm⁻¹
Aliphatic Backbone sp³ C-H Stretch2960 - 2850Multiple strong, sharp bands just below 3000 cm⁻¹

Analysis in Practice: When examining the spectrum of 3-(pyridin-2-ylmethylamino)propan-1-ol, the most dominant feature will be the intense, broad O-H stretch. Look carefully on the high-frequency side of this band for a smaller, sharper N-H stretching peak. The region just below 3000 cm⁻¹ will be populated by strong C-H stretching bands, while the region just above will show the weaker aromatic C-H stretches. The "fingerprint region" (below 1500 cm⁻¹) will be complex, but the sharp aromatic ring stretching bands and the strong C-O stretch should be identifiable.

Conclusion

FT-IR spectroscopy, particularly with the ATR technique, is an exceptionally powerful and efficient tool for the structural elucidation of molecules like 3-(pyridin-2-ylmethylamino)propan-1-ol. By combining a theoretical understanding of group frequencies with a systematic experimental approach, researchers can confidently identify the key functional groups—primary alcohol, secondary amine, and pyridine ring. This guide provides the foundational knowledge and practical steps necessary to perform and interpret this analysis with a high degree of scientific rigor, making it an invaluable asset in chemical synthesis and drug development workflows.

References

  • IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]

  • Decoding the IR Spectrum of Secondary Amines. (2026). Oreate AI Blog. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). The Chemistry Blog. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent Technologies. [Link]

  • Spectroscopy of Amines. (2023). OpenStax - Organic Chemistry. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017). Spectroscopy Online. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Texas at El Paso. [Link]

  • What does a "Pyridine- FTIR analysis" can tell me? (2014). ResearchGate. [Link]

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The Pivotal Role of the Pyridinylmethylamino Scaffold: A Comparative Guide to Synthesis and Efficacy in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1] Its unique electronic properties and synthetic versatility have propelled the development of a vast array of derivatives with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[1][2] This guide delves into a specific and highly promising subclass: pyridinylmethylamino derivatives. We will explore the comparative efficacy of these compounds, underpinned by a critical analysis of their synthesis, structure-activity relationships (SAR), and the mechanistic rationale behind their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Strategic Advantage of the Pyridinylmethylamino Linker

The incorporation of a methylamino linker (-CH₂-NH-) to the pyridine core offers several strategic advantages in drug design. This flexible linker allows for the precise positioning of various substituents, enabling tailored interactions with biological targets. Furthermore, the basic nitrogen of the amine can participate in crucial hydrogen bonding interactions within protein binding pockets, enhancing potency and selectivity. The position of the methylamino group on the pyridine ring (2-, 3-, or 4-position) also profoundly influences the molecule's overall geometry and electronic distribution, providing a rich avenue for optimizing pharmacological activity.

Comparative Synthesis Strategies: Navigating the Path to Novel Derivatives

The synthesis of pyridinylmethylamino derivatives can be approached through several strategic routes, each with its own merits and considerations. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on both the pyridine ring and the amino group, as well as the availability of starting materials.

A common and effective method involves the reductive amination of a pyridinecarboxaldehyde with a primary or secondary amine. This one-pot reaction, typically employing a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, is highly versatile and tolerates a wide range of functional groups.

Another prevalent strategy begins with a pyridinylmethanol, which can be converted to a more reactive leaving group, such as a tosylate or a halide. Subsequent nucleophilic substitution with an appropriate amine yields the desired pyridinylmethylamino derivative. This two-step approach offers excellent control over the final product.

For more complex structures, multi-step syntheses starting from readily available pyridine precursors are often necessary. For instance, a chloropyridine derivative can undergo nucleophilic substitution with an aminomethyl-containing fragment.[3]

Experimental Protocol: Synthesis of N-Aryl-(pyridin-3-yl)methanamine

This protocol details a representative synthesis of an N-aryl-(pyridin-3-yl)methanamine derivative via reductive amination, a cornerstone reaction in the synthesis of this class of compounds.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Substituted Aniline

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in dichloroethane (DCE), add the substituted aniline (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-aryl-(pyridin-3-yl)methanamine.

Causality behind Experimental Choices:

  • Acetic Acid Catalyst: The acidic environment protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine to form the imine intermediate.

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that preferentially reduces the iminium ion in the presence of the aldehyde, minimizing side reactions such as the reduction of the starting aldehyde.

  • Aprotic Solvent (DCE/DCM): Dichloroethane and dichloromethane are excellent solvents for this reaction as they are inert to the reactants and facilitate the dissolution of both polar and non-polar reagents.

Comparative Efficacy: A Multifaceted Evaluation

The biological efficacy of pyridinylmethylamino derivatives spans a wide spectrum of therapeutic areas. Their mechanism of action often involves the inhibition of key enzymes, such as kinases, or interference with protein-protein interactions.[4][5]

Anticancer Activity

A significant body of research highlights the potential of pyridinylmethylamino derivatives as potent anticancer agents.[1][6] Their efficacy is often attributed to the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[4][5]

Table 1: Comparative Anticancer Activity of Selected Pyridinylmethylamino Derivatives

Compound IDTarget/MechanismCancer Cell LineIC₅₀ (µM)Citation
HD12 EGFR InhibitorLeukemia-[6]
Compound 7l CDK2 InhibitorHeLa8.61[7]
Compound 54 PDGFr, FGFr, c-src TK inhibitor-0.031 (PDGFr)[5]
Compound 20 c-Src Kinase Inhibitor--[4]

Note: A direct comparison of IC₅₀ values should be made with caution as experimental conditions can vary between studies.

The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on both the pyridine and the N-aryl/alkyl group are critical for anticancer activity. For instance, the presence of electron-withdrawing groups on the pyridine ring can enhance the interaction with the target protein.[8] Similarly, specific substitution patterns on the N-phenyl ring can lead to highly potent and selective kinase inhibitors.[4]

Antimicrobial Activity

Pyridinylmethylamino derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][9] The cationic nature of the pyridinium moiety, which can be formed under physiological conditions, is thought to play a role in their antimicrobial mechanism, potentially by disrupting the bacterial cell membrane.

Table 2: Comparative Antimicrobial Activity of Selected Pyridine Derivatives

Compound IDOrganismMIC (µg/mL)Citation
P-flouro-derivative (79) Strep. B7.5[2]
Compound 3 E. coli0.25[9]
Compound 4 S. epidermidis0.25[9]
Compound 21d Gram-positive bacteriaSimilar to linezolid[10]

The antimicrobial efficacy is highly dependent on the overall lipophilicity and charge distribution of the molecule. Halogenated derivatives, for example, have shown significant antimicrobial effects.[2]

Visualizing the Path to Efficacy: Workflows and Pathways

To better understand the journey from synthesis to biological activity, the following diagrams illustrate key processes.

Synthesis_Workflow cluster_synthesis Synthesis Start Pyridinecarboxaldehyde + Amine Imine Imine Formation (Acid Catalyst) Start->Imine Reduction Reductive Amination (STAB) Imine->Reduction Purification Purification (Chromatography) Reduction->Purification Product Pyridinylmethylamino Derivative Purification->Product

Caption: General workflow for the synthesis of pyridinylmethylamino derivatives.

Screening_Workflow cluster_screening Biological Screening Compound Synthesized Derivative Assay In vitro Assay (e.g., Kinase Inhibition) Compound->Assay CellBased Cell-based Assay (e.g., Cytotoxicity) Assay->CellBased Data Data Analysis (IC50/MIC determination) CellBased->Data Lead Lead Compound Identification Data->Lead

Caption: High-level workflow for biological screening and lead identification.

SAR_Logic SAR Structure-Activity Relationship Pyridine Pyridine Ring Substituents SAR->Pyridine Amine Amine Substituents SAR->Amine Linker Linker Position (2, 3, or 4) SAR->Linker Efficacy Biological Efficacy Pyridine->Efficacy Amine->Efficacy Linker->Efficacy

Caption: Logical relationship in the structure-activity relationship (SAR) analysis.

Conclusion and Future Directions

The pyridinylmethylamino scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility and the rich possibilities for structural diversification allow for the fine-tuning of pharmacological properties to achieve high potency and selectivity. The comparative analysis of their efficacy in anticancer and antimicrobial applications underscores the importance of rational design based on a thorough understanding of structure-activity relationships.

Future research in this area should focus on exploring novel substitution patterns, including the incorporation of diverse heterocyclic moieties on the amino group, to expand the chemical space and identify new biological targets. Furthermore, detailed mechanistic studies are crucial to elucidate the precise molecular interactions that govern the efficacy of these compounds, paving the way for the development of the next generation of pyridinylmethylamino-based therapeutics.

References

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-((2-Pyridinylmethyl)amino)-1-propanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Validation

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is merely the first step. The true challenge, and the cornerstone of scientific integrity, lies in the unambiguous confirmation of a molecule's identity and purity. 3-((2-Pyridinylmethyl)amino)-1-propanol is a versatile bifunctional molecule, featuring a pyridine ring, a secondary amine, and a primary alcohol. These functional groups make it a valuable building block for more complex pharmaceutical intermediates and ligands in coordination chemistry.

This guide provides an in-depth, experience-driven walkthrough of the synthesis and, more critically, the multi-faceted spectroscopic validation of this compound. We will move beyond rote procedural steps to explore the underlying principles of each analytical choice, ensuring that the described workflow is a self-validating system. Our objective is to equip researchers with the practical knowledge to not only synthesize the target compound but to prove its existence and purity with unassailable certainty.

Part 1: Synthesis via Reductive Amination

A common and efficient method for synthesizing N-substituted amines is reductive amination.[1][2] This pathway is chosen for its high chemoselectivity and generally good yields. The synthesis of this compound proceeds by the reaction of 2-pyridinecarboxaldehyde with 3-amino-1-propanol to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Purification R1 2-Pyridinecarboxaldehyde P1 Mix in Methanol (Solvent) R1->P1 R2 3-Amino-1-propanol [cites: 24] R2->P1 P2 Formation of Schiff Base (Intermediate Imine) P1->P2 Condensation P3 In situ reduction with Sodium Borohydride (NaBH4) P2->P3 Reduction W1 Quench Reaction P3->W1 W2 Solvent Evaporation W1->W2 W3 Column Chromatography W2->W3 Product Product: This compound W3->Product

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in methanol (0.5 M), add 3-amino-1-propanol (1.1 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The causality for this controlled addition is to manage the exothermic reaction and prevent side reactions.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil via silica gel column chromatography to obtain the final product as a pure liquid.

Part 2: The Spectroscopic Gauntlet - A Multi-Pronged Validation Approach

No single technique can definitively prove the structure of a newly synthesized compound. A robust validation relies on the synergistic interpretation of data from multiple spectroscopic methods. Each technique probes different aspects of the molecular structure, and together, they provide a comprehensive and trustworthy characterization.

G cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR_Data Connectivity & Carbon Skeleton (Chemical Shift, Coupling) NMR->NMR_Data IR_Data Functional Groups (O-H, N-H, C-N) IR->IR_Data MS_Data Molecular Weight & Fragmentation (Molecular Ion, Fragments) MS->MS_Data Conclusion Structure Confirmed: This compound NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We utilize ¹H NMR to map the proton environments and their connectivity, and ¹³C NMR (along with DEPT) to identify all unique carbon atoms.

  • Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is superior for observing exchangeable protons like those in O-H and N-H groups.

  • ¹H NMR: Acquire a standard proton spectrum. To confirm the N-H and O-H protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the N-H and O-H protons will disappear due to proton-deuterium exchange.[3]

  • ¹³C NMR & DEPT: Acquire a broadband-decoupled ¹³C spectrum to observe all carbon signals. Follow this with a DEPT-135 experiment, which is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT spectrum.[4]

The structure of this compound (C₉H₁₄N₂O) contains distinct regions: the pyridine ring, the methylene bridge, and the propanol chain. Each region will give rise to characteristic signals.

Table 1: Expected ¹H and ¹³C NMR Data (in CDCl₃)

Atom(s)¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (δ, ppm)DEPT-135
Pyridine H-6~8.55d1H~149.0CH
Pyridine H-4~7.65td1H~136.5CH
Pyridine H-3~7.25d1H~122.0CH
Pyridine H-5~7.15t1H~121.5CH
Pyridine C-2---~159.0C (Quat.)
-CH₂- (Pyridinyl)~3.90s2H~54.0CH₂ (neg)
-NH-~2.50 (broad)s1H--
-CH₂- (N-linked)~2.80t2H~47.0CH₂ (neg)
-CH₂- (internal)~1.75quint2H~31.0CH₂ (neg)
-CH₂- (O-linked)~3.70t2H~61.0CH₂ (neg)
-OH~2.20 (broad)s1H--

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The disappearance of the -NH and -OH peaks upon D₂O addition provides definitive assignment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5] For our target compound, we expect to see clear evidence of the O-H (alcohol), N-H (secondary amine), and C-N bonds, as well as the aromatic pyridine ring.

  • Sample Preparation: As the product is a liquid, the simplest method is to acquire the spectrum using a neat film. Place one drop of the purified liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

The IR spectrum provides a quick and reliable confirmation that the key functional groups have been correctly assembled and that starting materials (e.g., aldehyde C=O) are absent.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400 - 3200O-H StretchAlcoholBroad, strong
~3350N-H StretchSecondary AmineSharp, medium (may be overlapped by O-H)
3100 - 3000C-H StretchAromatic (Pyridine)Sharp, medium
3000 - 2850C-H StretchAliphatic (sp³)Sharp, strong
~1600, ~1480C=C, C=N StretchAromatic RingSharp, medium-strong
1250 - 1020C-N StretchAliphatic AmineMedium
~1050C-O StretchPrimary AlcoholStrong

The absence of a strong absorption around 1700 cm⁻¹ is a critical piece of data, confirming the complete reduction of the starting aldehyde (C=O stretch).[6][7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two vital pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and favors the observation of the molecular ion.

  • Analysis: Analyze the resulting spectrum for the protonated molecular ion [M+H]⁺. If fragmentation is desired to confirm the structure, tandem MS (MS/MS) can be performed.

The molecular formula is C₉H₁₄N₂O, giving a monoisotopic mass of 166.1106 Da.

  • Molecular Ion: In ESI-MS, the primary peak observed will be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 167.1184 . The presence of this peak confirms the molecular weight of the synthesized compound.

  • Nitrogen Rule: The compound has two nitrogen atoms (an even number), and its nominal molecular weight is 166 (an even number), which is consistent with the nitrogen rule.[3]

  • Key Fragmentation Patterns:

    • Loss of H₂O: A fragment corresponding to the loss of water from the alcohol ([M+H - 18]⁺) at m/z 149.

    • Pyridinylmethyl Cation: A prominent fragment at m/z 92, corresponding to the stable [C₅H₄N-CH₂]⁺ ion.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen, leading to various amine-containing fragments.

Part 3: Comparison with Alternatives

While reductive amination is a robust method, other synthetic routes exist, such as the nucleophilic substitution of 2-(chloromethyl)pyridine with 3-amino-1-propanol.[8] Should this alternative route be employed, the same spectroscopic validation battery would be necessary. However, the potential impurity profile would differ. For instance, in a substitution reaction, unreacted 2-(chloromethyl)pyridine or dimerization products could be present, whereas in reductive amination, unreacted aldehyde or the corresponding primary amine from over-reduction are more likely impurities. The spectroscopic methods detailed above are sensitive enough to detect these process-specific impurities, underscoring the importance of tailoring the analysis to the chosen synthetic pathway.

Conclusion

The synthesis of this compound is a straightforward process, but its successful completion can only be claimed after rigorous and comprehensive characterization. This guide has detailed a self-validating workflow that leverages the complementary strengths of NMR, IR, and Mass Spectrometry. By understanding the causality behind each analytical choice and meticulously interpreting the resulting data, researchers can ensure the structural integrity and purity of their synthesized compounds, upholding the highest standards of scientific trustworthiness.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanamide. Retrieved from [Link]

  • Hovorka, M., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2993. Available at: [Link]

  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(29), 9042-9046. Available at: [Link]

  • de Kock, C., et al. (2011). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Bioorganic & Medicinal Chemistry, 19(2), 978-987. Available at: [Link]

  • SpectraBase. (2016). 3-{[1-(2-Pyridinyl)ethyl]amino}-1-propanol. John Wiley & Sons, Inc. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of Amines. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2022). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • NIST. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7, 29-37. Available at: [Link]

  • ResearchGate. (2023). Alternative synthesis routes that lead to starting material 2 via the 2-amino pyrimidine intermediate. Retrieved from [Link]

  • Unknown Source. (n.d.). 1H-NMR Chart. Retrieved from [Link]

  • MDPI. (2024). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions. Molecules. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • MDPI. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-amino-1-propanol. Retrieved from [Link]

  • NIST. (n.d.). IR Spectrum of 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • White Rose Research Online. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • ResearchGate. (2022). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

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A Technical Guide to Alternatives for 3-((2-Pyridinylmethyl)amino)-1-propanol in Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparative Analysis of N,O-Bidentate Ligands in Catalysis

In the ever-evolving landscape of synthetic chemistry, the judicious selection of ligands is paramount to achieving desired catalytic activity, selectivity, and efficiency. 3-((2-Pyridinylmethyl)amino)-1-propanol has emerged as a notable N,O-bidentate ligand, offering a versatile scaffold for the construction of metal complexes employed in a range of catalytic transformations. This guide provides a comprehensive comparison of this ligand with viable alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.

Understanding the Core Ligand: this compound

This compound is a bidentate ligand featuring a pyridine nitrogen and a secondary amine nitrogen as donor atoms, with a pendant hydroxyl group. This combination of a soft (pyridine) and a hard (amino) nitrogen donor, along with the hydroxyl functionality, allows for versatile coordination to a metal center. The ligand's flexible propanol backbone can form stable five- or six-membered chelate rings, influencing the steric and electronic environment of the resulting metal complex.

A common synthetic route to this ligand involves the reductive amination of pyridine-2-carboxaldehyde with 3-amino-1-propanol. This two-step, one-pot procedure typically involves the initial formation of a Schiff base, followed by in-situ reduction.

G PyCHO Pyridine-2-carboxaldehyde SchiffBase Schiff Base Intermediate PyCHO->SchiffBase Aminopropanol 3-Amino-1-propanol Aminopropanol->SchiffBase TargetLigand This compound SchiffBase->TargetLigand Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->TargetLigand G cluster_0 Catalytic Cycle Ru_Precatalyst [Ru(arene)Cl2]2 + Ligand Active_Ru_Hydride Active Ru-H Species Ru_Precatalyst->Active_Ru_Hydride Base, Isopropanol Ketone Prochiral Ketone Active_Ru_Hydride->Ketone Hydride Transfer Acetone Acetone (byproduct) Active_Ru_Hydride->Acetone Alcohol_Product Chiral Alcohol Ketone->Alcohol_Product Isopropanol Isopropanol (H-donor) Isopropanol->Active_Ru_Hydride

Figure 2: Simplified catalytic cycle for Ru-catalyzed transfer hydrogenation.

A Comparative Analysis of Alternative Ligands

While specific catalytic data for this compound in the ATH of ketones is not extensively reported in the literature, we can draw meaningful comparisons by examining structurally related ligands under similar reaction conditions. The alternatives can be broadly categorized based on modifications to the pyridine ring, the amino alcohol backbone, and the nature of the donor atoms.

Structural Analogs with Modified Backbones

A primary strategy for tuning ligand properties is to alter the steric bulk and conformational rigidity of the amino alcohol backbone.

  • (1S,2S)-2-Amino-1,2-diphenylethanol Derivatives: These ligands introduce significant steric hindrance around the metal center, which can lead to higher enantioselectivity. For instance, (1S,2S)-2-methylamino-1,2-diphenylethanol, when used with [{RuCl2(η6-C6Me6)}2] and KOH in isopropanol, catalyzes the ATH of acetophenone to yield the (S)-alcohol with up to 92% ee and >90% conversion. [1]

  • Chiral Amino Alcohols from (S)-1-Phenylethylamine: A series of chiral amino alcohols derived from readily available (S)-1-phenylethylamine have been shown to be effective ligands in the Ru-catalyzed ATH of aromatic ketones, affording chiral secondary alcohols with good to excellent conversions (71–100%) and moderate to good enantioselectivities (67–95% ee). [1]The variation in the substituents on the amino and alcohol moieties significantly influences the catalytic outcome.

Pyridine-Containing Ligands with Alternative Donor Groups

Replacing the amino or alcohol group with other donor functionalities can significantly impact the electronic properties of the ligand and its coordination behavior.

  • Pyridine-Oxazoline Ligands: Pyridine-oxazolines are a class of N,N-bidentate ligands that have shown remarkable success in a variety of asymmetric catalytic reactions. Their rigid and tunable chiral environment often leads to high levels of stereocontrol.

  • Schiff Base Ligands: The condensation of pyridine-2-carboxaldehyde with various chiral amino alcohols generates a wide array of chiral N,N,O-tridentate Schiff base ligands. Subsequent reduction of the imine bond can yield ligands structurally similar to our target, but with different stereochemical arrangements.

Performance Data of Representative Ligands in Asymmetric Ketone Reduction

The following table summarizes the performance of various amino alcohol and related ligands in the asymmetric reduction of acetophenone, providing a basis for comparison.

Ligand/Catalyst SystemSubstrateYield (%)ee (%)Product ConfigurationReference
(S)-2-Amino-2-methyl-1-propanol / BH₃·THFAcetophenoneHigh~90(R)[2]
(1S,2R)-(-)-Norephedrine / BH₃·THFAcetophenone9592(R)[2]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol / BH₃·THFAcetophenoneHigh>95(S)[2]
(1S,2S)-2-Methylamino-1,2-diphenylethanol / [{RuCl₂(η⁶-C₆Me₆)}₂]Acetophenone>9092(S)[1]
Chiral amino alcohol from (S)-1-phenylethylamine / Ru-complexAcetophenone derivatives71-10067-95N/A[1]

Note: The data presented is for different catalytic systems (borane reduction vs. Ru-catalyzed transfer hydrogenation) and should be interpreted with caution. Direct comparison is most valid for entries using the same metal and reaction type.

Experimental Protocols

To facilitate the practical application of these ligands, detailed experimental procedures for the synthesis of a representative ligand and its use in a catalytic reaction are provided below.

Synthesis of this compound

Materials:

  • Pyridine-2-carboxaldehyde

  • 3-Amino-1-propanol

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve pyridine-2-carboxaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere.

  • To this solution, add 3-amino-1-propanol (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the Schiff base intermediate. Monitor the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • Chiral N,O-bidentate ligand (e.g., a structural analog of the target ligand)

  • Acetophenone

  • Anhydrous 2-propanol

  • Potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK)

  • Inert atmosphere glovebox or Schlenk line

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral ligand (0.011 mmol) to a Schlenk flask.

  • Add anhydrous 2-propanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.

  • In a separate flask, prepare a solution of acetophenone (1.0 mmol) and a base (e.g., 0.1 M KOH in 2-propanol, 0.1 mL) in 2-propanol (5 mL).

  • Transfer the substrate solution to the catalyst solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a small amount of water.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Determine the conversion by GC or ¹H NMR analysis of the crude product.

  • Analyze the enantiomeric excess of the 1-phenylethanol product by chiral HPLC or GC. [3]

Conclusion and Future Outlook

This compound represents a versatile and accessible N,O-bidentate ligand scaffold. While its own catalytic performance is not yet widely documented, the extensive research on structurally similar amino alcohol and pyridine-based ligands provides a strong foundation for its potential applications. The comparative analysis presented in this guide highlights several promising alternative ligand classes, each with its own unique steric and electronic properties.

Future research should focus on the systematic evaluation of this compound in benchmark catalytic reactions to establish its performance relative to existing ligands. Furthermore, the synthesis of chiral derivatives of this ligand is a promising avenue for the development of new, highly effective catalysts for asymmetric synthesis. The modular nature of its synthesis allows for facile modification of the pyridine ring and the propanol backbone, offering a rich design space for future ligand development.

References

  • ResearchGate. (n.d.). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Available at: [Link]

  • MDPI. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Available at: [Link]

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A Senior Application Scientist's Guide to the Biological Activity of Propanolamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the propanolamine scaffold represents a cornerstone in modern pharmacology. These structures, characterized by a propanol backbone with an amine functional group, are the basis for a vast array of therapeutic agents, most notably the beta-adrenergic receptor antagonists, or beta-blockers.[1] This guide provides an in-depth comparison of the biological activities of key propanolamine derivatives, supported by experimental data and detailed protocols to empower your research and development efforts.

The Propanolamine Backbone: A Privileged Scaffold in Pharmacology

The versatility of the propanolamine structure lies in its capacity for modification at several key positions: the aromatic ring, the propanol side-chain, and the terminal amine. These modifications dramatically influence the compound's affinity and selectivity for its biological target, primarily the beta-adrenergic receptors (β-ARs). The aryloxypropanolamine subclass, where an ether linkage connects the aromatic ring to the propanolamine moiety, has proven particularly fruitful in the development of beta-blockers.[2][3]

A critical and often underappreciated aspect of propanolamine derivatives is their inherent chirality. The hydroxyl-bearing carbon in the propanolamine side chain is a stereocenter, and the biological activity almost exclusively resides in the (S)-enantiomer.[2][4] For instance, (S)-propranolol is approximately 100 times more potent as a beta-blocker than its (R)-propranolol counterpart. Despite this, many propanolamine-based drugs are still marketed as racemic mixtures.[4] The enantiomers can also exhibit different pharmacokinetic profiles and even different pharmacological activities.[5]

Comparative Biological Activity: A Data-Driven Analysis

The primary biological activity of the most well-known propanolamine derivatives is the antagonism of beta-adrenergic receptors. These receptors are classified into three main subtypes: β1, β2, and β3.

  • β1-Adrenergic Receptors: Predominantly located in the heart, their stimulation increases heart rate, contractility, and conduction velocity.[6]

  • β2-Adrenergic Receptors: Found in the smooth muscle of the bronchi, blood vessels, and uterus, their activation leads to smooth muscle relaxation.[6]

  • β3-Adrenergic Receptors: Primarily located in adipose tissue and the bladder, they are involved in lipolysis and bladder relaxation.[7]

The clinical utility and side-effect profile of a propanolamine-based beta-blocker are largely determined by its selectivity for these receptor subtypes.

Receptor Binding Affinity (Ki)

The binding affinity of a compound for its receptor is a measure of how tightly it binds and is typically expressed as the inhibition constant (Ki) or its logarithmic form (pKi or pKd). A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of several common propanolamine derivatives for β1 and β2 adrenergic receptors.

Compoundβ1 Affinity (pKd)β2 Affinity (pKd)β1/β2 Selectivity RatioReference(s)
Propranolol8.168.440.52 (Non-selective)[8]
Atenolol6.415.0920.89[8]
Metoprolol7.265.4958.88[8]
Bisoprolol7.435.42102.33[8]
Carvedilol8.758.960.62 (Non-selective)[8]
Nebivolol8.796.65138.04[8]

Note: The selectivity ratio is calculated from the affinity values and a higher number indicates greater β1 selectivity.

Cardioselectivity: The Key to a Favorable Side-Effect Profile

Cardioselectivity refers to a drug's higher affinity for β1 receptors over β2 receptors.[9] This is a clinically important feature, as β2 receptor blockade can lead to undesirable side effects such as bronchoconstriction in patients with asthma or COPD.[10] As the data in the table above indicates, atenolol, metoprolol, bisoprolol, and nebivolol are considered cardioselective, with bisoprolol and nebivolol exhibiting the highest selectivity.[8] Propranolol and carvedilol are non-selective, blocking both β1 and β2 receptors with similar affinity.[8] It is important to note that this selectivity is dose-dependent and can be lost at higher concentrations.[11]

The Unique Case of Nebivolol: A Third-Generation Beta-Blocker

Nebivolol stands out among the propanolamine derivatives due to its unique vasodilatory properties.[12] In addition to its high β1 selectivity, nebivolol also functions as an agonist at β3 receptors.[13] This agonism stimulates the production of nitric oxide (NO) in endothelial cells, leading to vasodilation and a reduction in peripheral vascular resistance.[14][15] This dual mechanism of action—β1 blockade and NO-mediated vasodilation—contributes to its efficacy in treating hypertension.[16]

Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

The biological activity of aryloxypropanolamine derivatives is intimately linked to their chemical structure. Understanding these relationships is crucial for the rational design of new and improved therapeutic agents.

The core structure of an aryloxypropanolamine beta-blocker consists of an aromatic ring linked via an ether bridge to a propanolamine side chain.

  • The Aromatic Ring: The nature and position of substituents on the aromatic ring are primary determinants of β1 antagonistic activity and cardioselectivity.[2] Para-substitution on the aromatic ring, often with the absence of meta-substituents, is a common feature of many cardioselective beta-blockers.[17][18]

  • The Propanolamine Side Chain: The introduction of the -OCH2- group between the aromatic ring and the ethylamine side chain is a key feature of the potent aryloxypropanolamine beta-blockers like propranolol.[2] The hydroxyl group on the side chain is essential for activity, and as previously mentioned, its (S)-configuration is critical for optimal receptor binding.[2]

  • The Amine Group: For maximal β-antagonistic activity, the amine must be secondary.[2] The substituent on the nitrogen atom also plays a significant role; bulky groups like isopropyl or tert-butyl are often found in potent beta-blockers.[2][16]

Experimental Protocols for Assessing Biological Activity

To rigorously compare the biological activity of propanolamine derivatives, a suite of in vitro assays is employed. Here, we detail the methodologies for three key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor subtype. It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of a propanolamine derivative for β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes expressing the target β-adrenergic receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-Dihydroalprenolol (DHA), a non-selective β-antagonist.

  • Test compounds (propanolamine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and isolate the membrane fraction by differential centrifugation.[19][20]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-DHA) at a concentration close to its Kd, and varying concentrations of the unlabeled test compound.[14][19]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[20]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[14][20]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[20]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[20]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the downstream signaling of the receptor. For β-adrenergic receptors, which are Gs-coupled, activation leads to an increase in intracellular cyclic AMP (cAMP).

Objective: To determine the functional potency of a propanolamine derivative as an antagonist at β-adrenergic receptors.

Materials:

  • Cells expressing the target β-adrenergic receptor.

  • A known β-agonist (e.g., isoproterenol).

  • Test compounds (propanolamine derivatives).

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay).[10]

  • Luminometer.

Procedure:

  • Cell Preparation: Culture cells expressing the receptor of interest in a 96-well plate.[21]

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a short period (e.g., 15-30 minutes).[10]

  • Agonist Stimulation: Add a fixed concentration of a β-agonist (e.g., isoproterenol at its EC80 concentration) to all wells.[10]

  • cAMP Measurement: After a defined incubation period, measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This often involves a luciferase-based reaction where light output is proportional to the cAMP concentration.[21][22]

  • Data Analysis: Plot the response (e.g., luminescence) against the concentration of the antagonist. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist's effect, can then be determined.

β-Arrestin Recruitment Assay

This is another functional assay that measures a different aspect of GPCR signaling. Upon agonist binding, GPCRs are phosphorylated, which promotes the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and can also initiate G-protein-independent signaling pathways.

Objective: To assess the ability of a propanolamine derivative to block agonist-induced β-arrestin recruitment.

Materials:

  • Cells co-expressing the target β-adrenergic receptor and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cells).[23]

  • A known β-agonist (e.g., isoproterenol).

  • Test compounds (propanolamine derivatives).

  • Assay reagents from a commercial kit (e.g., DiscoverX PathHunter).[23]

  • Chemiluminescent plate reader.

Procedure:

  • Cell Plating: Plate the engineered cells in a 96-well plate and incubate overnight.[23]

  • Compound Addition: Add varying concentrations of the test compound (antagonist) to the cells.

  • Agonist Addition: After a pre-incubation period, add a fixed concentration of the β-agonist (e.g., isoproterenol at its EC80) to stimulate the receptor.[23]

  • Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.

  • Detection: Add the detection reagents according to the kit's protocol. The signal, typically chemiluminescence, is generated upon the interaction of the receptor and β-arrestin.

  • Data Analysis: Measure the signal using a plate reader. Determine the IC50 of the antagonist by plotting the signal against the antagonist concentration.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the beta-adrenergic signaling pathway and a general workflow for assessing the biological activity of propanolamine derivatives.

G cluster_membrane Cell Membrane BAR β-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Norepinephrine) Agonist->BAR Binds & Activates Antagonist Propanolamine Derivative (Antagonist) Antagonist->BAR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-Adrenergic Receptor Signaling Pathway

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Propanolamine Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Chiral_Sep Chiral Separation (if racemic) Purification->Chiral_Sep Binding_Assay Radioligand Binding Assay (Determine Ki) Chiral_Sep->Binding_Assay Functional_Assay Functional Assays (cAMP, β-Arrestin) Chiral_Sep->Functional_Assay Selectivity Determine Receptor Selectivity (β1 vs β2) Binding_Assay->Selectivity Functional_Assay->Selectivity Data_Analysis Data Analysis (IC50, Ki, pA2) Selectivity->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Experimental Workflow for Propanolamine Derivatives

Conclusion

Propanolamine derivatives, particularly the aryloxypropanolamines, remain a highly valuable class of compounds in drug discovery. Their biological activity is finely tunable through chemical modification, allowing for the development of agents with high potency and selectivity. A thorough understanding of their structure-activity relationships, the critical role of stereochemistry, and the application of rigorous experimental assays are paramount for any researcher in this field. This guide provides a foundational framework and the necessary technical details to support the continued exploration and optimization of this important pharmacological scaffold.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-((2-Pyridinylmethyl)amino)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: Understanding the Compound

3-((2-Pyridinylmethyl)amino)-1-propanol is a bifunctional molecule containing both a pyridine ring and an amino alcohol chain. This structure suggests a hazard profile that includes potential skin and eye irritation or corrosion, oral toxicity, and environmental hazards, particularly to aquatic life.[1][2] Therefore, it must be handled as a hazardous substance.

Key Potential Hazards:

  • Skin and Eye Damage: Similar amino alcohols are known to cause skin irritation and serious eye damage.[1]

  • Oral Toxicity: Related compounds are often harmful if swallowed.[3]

  • Aquatic Toxicity: Many pyridine and amino alcohol derivatives are harmful to aquatic organisms with long-lasting effects.[1][2]

  • Inhalation Hazard: Vapors may be corrosive to the respiratory tract.[1]

Hazard Classification (Inferred)DescriptionPrimary Precaution
Skin Corrosion/Irritation Causes skin irritation.Wear chemical-resistant gloves and a lab coat.[1]
Serious Eye Damage Causes serious eye damage.Wear safety goggles and, if necessary, a face shield.[1]
Acute Aquatic Toxicity Harmful to aquatic life.Prevent release to the environment.[1][2]
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when handling.

Immediate Safety Precautions and Spill Management

A proactive approach to safety is crucial when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.

  • Hand Protection: Nitrile or other chemical-resistant gloves are required. Inspect gloves for any signs of degradation or perforation before use.[4]

  • Body Protection: A flame-retardant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.[4]

In Case of a Spill:

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[4]

  • Containment: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the liquid.[4] Prevent the spill from entering drains or waterways.[1]

  • Collection: Carefully collect the absorbed material into a designated, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5][6][7]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, clearly labeled, and sealable container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene or glass).[4][5]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and any associated hazard symbols (e.g., corrosive, environmental hazard).[5]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials such as strong acids or oxidizing agents should be kept separate to prevent dangerous reactions.[5][8]

Step 2: Storage of Chemical Waste

  • Secure Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[4] The storage location should be a designated satellite accumulation area for hazardous waste.

  • Closed Containers: Keep the waste container tightly sealed at all times, except when adding waste.

Step 3: Final Disposal

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[7]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations governing the disposal of hazardous chemical waste.[1]

Disposal of Empty Containers:

  • Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent) at least three times.

  • Rinsate Collection: Collect the rinsate as hazardous waste and add it to your designated this compound waste container.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, you must first deface or remove the original label.[9] Always confirm your institution's specific procedures for empty container disposal.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the safe management and disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Handling Chemical ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe spill Accidental Spill Occurs start->spill fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_generated Waste Generated (Unused chemical, contaminated items) fume_hood->waste_generated segregate Segregate Waste into a Dedicated & Labeled Container waste_generated->segregate no_mixing Do NOT Mix with Incompatible Chemicals segregate->no_mixing storage Store in a Cool, Dry, Well-Ventilated Area no_mixing->storage closed_container Keep Container Tightly Closed storage->closed_container disposal_service Arrange for Pickup by a Licensed Waste Disposal Service closed_container->disposal_service end End: Proper Disposal disposal_service->end contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_waste Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_waste collect_waste->segregate

Sources

Navigating the Safe Handling of 3-((2-Pyridinylmethyl)amino)-1-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, 3-((2-Pyridinylmethyl)amino)-1-propanol, a substituted propanolamine, presents significant potential. However, its structural similarity to other corrosive and hazardous propanolamines necessitates a robust understanding and implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure the well-being of laboratory personnel and the integrity of your research.

Core Hazard Assessment: Understanding the Risks

Based on the data for 3-Amino-1-propanol, this compound should be treated as a hazardous substance with the following potential risks:

  • Corrosivity: Assumed to cause severe skin burns and eye damage.[2][3][4] Contact can lead to serious injury, including the risk of blindness.

  • Acute Oral Toxicity: Considered harmful if swallowed.[1][2][4] Ingestion can cause severe damage to the digestive tract.[3]

  • Respiratory Irritation: Inhalation may cause chemical burns to the respiratory tract.[3]

  • Aquatic Hazard: Potentially harmful to aquatic life.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is critical to prevent exposure through skin contact, inhalation, or eye contact.[5][6][7]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI/ISEA Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes that can cause severe eye damage and potential blindness.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[6] Regularly inspect gloves for any signs of degradation or puncture before use.Provides a barrier against skin contact, which can cause severe burns.[3][4]
Body Protection A fully-buttoned, flame-resistant lab coat. For larger quantities or procedures with a high splash risk, a chemical-resistant apron is recommended.[8]Protects the body from accidental spills and splashes.
Footwear Closed-toe shoes, preferably made of a chemical-resistant material.Prevents exposure to spills that may reach the floor.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling harmful vapors that can cause respiratory tract irritation.[3]
Operational Protocol: A Step-by-Step Approach to Safe Handling

Adherence to a standardized operational protocol is crucial for minimizing risks.[9][10]

1. Preparation and Pre-Handling:

  • Thoroughly review the Safety Data Sheet (SDS) for 3-Amino-1-propanol as a proxy.[9]
  • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[3]
  • Verify that a Class B (or ABC) fire extinguisher is available.[8]
  • Work in a well-ventilated area, such as a certified chemical fume hood.[9]
  • Assemble all necessary equipment and reagents before handling the chemical.

2. Handling the Chemical:

  • Don the appropriate PPE as outlined in the table above.
  • When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools like pipettes or funnels.
  • Keep the container tightly closed when not in use to prevent the release of vapors.[1][3]
  • Avoid eating, drinking, or smoking in the laboratory area.[4][9]

3. Post-Handling and Housekeeping:

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][11]
  • Decontaminate all work surfaces after use.
  • Properly label all containers with the chemical name and associated hazards.[11]
Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][3][4]

SpillResponse cluster_immediate_actions Immediate Actions cluster_ppe Don Appropriate PPE cluster_containment Containment & Cleanup cluster_disposal Disposal & Decontamination Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and nature Evacuate->Assess Goggles Chemical Splash Goggles & Face Shield Assess->Goggles Gloves Chemical-Resistant Gloves Goggles->Gloves Coat Lab Coat / Apron Gloves->Coat Contain Contain the spill with absorbent material Coat->Contain Neutralize Neutralize if appropriate (use with caution) Contain->Neutralize Collect Collect absorbed material into a labeled waste container Neutralize->Collect Dispose Dispose of waste according to institutional and local regulations Collect->Dispose Decontaminate Decontaminate the spill area and affected equipment Dispose->Decontaminate Report Report the incident to the appropriate safety personnel Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are integral to a comprehensive safety plan.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as acids and strong oxidizing agents.[1] Keep containers tightly closed.[1][3] The storage area should be designated for corrosive materials.[1]

  • Disposal: Dispose of chemical waste in accordance with all local, regional, and national regulations.[1][9][11] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[1] Do not empty into drains.

By integrating these safety protocols into your laboratory's standard operating procedures, you can mitigate the risks associated with handling this compound and foster a culture of safety and scientific excellence.

References

  • What are the safety precautions for using research chemicals and what are the potential risks associated with their use? - Quora. (2024-04-14).
  • Safety First: Best Practices for Handling Research Chemicals. (2025-09-04).
  • Chemical Safety in Research and Teaching | New Mexico State University.
  • Laboratory Safety and Chemical Hygiene Plan.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-03).
  • 3-Amino-1-propanol SDS, 156-87-6 Safety Data Sheets - ECHEMI.
  • Chemical Safety for Laboratory Employees - Rosalind Franklin University.
  • Material Safety Data Sheet - 3-Amino-1-Propanol, 99% - Cole-Parmer.
  • SAFETY DATA SHEET. (2024-12-02).
  • Personal Protective Equipment (PPE) - CHEMM.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-07).
  • 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2016-04-21).
  • How to Choose PPE for Chemical Work. (2025-10-23).
  • 4419 3-Amino-1,2-propanediol (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT).
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025-07-02).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • Personal protective equipment for handling FL118-14-Propanol - Benchchem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.